L-Leucine 7-amido-4-methylcoumarin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXITKKWBOQRZ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to L-Leucine 7-amido-4-methylcoumarin hydrochloride: A Key Tool for Peptidase Activity Profiling
This guide provides an in-depth exploration of L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC), a fluorogenic substrate integral to the study of leucine aminopeptidases (LAPs) and other related enzymes. Tailored for researchers, scientists, and drug development professionals, this document will delve into the compound's mechanism of action, diverse applications, detailed experimental protocols, and its role in cellular signaling, underpinned by rigorous scientific principles and practical insights.
Introduction: Unveiling the Utility of a Fluorogenic Workhorse
This compound is a synthetic molecule designed for the sensitive detection of aminopeptidase activity.[1] It belongs to the family of 7-amido-4-methylcoumarin (AMC) conjugated substrates, which are widely employed in enzyme kinetics and high-throughput screening due to their robust fluorescent signal upon enzymatic cleavage.[2] This guide will provide a comprehensive overview of Leu-AMC, from its fundamental biochemical principles to its practical applications in cutting-edge research.
The Underlying Principle: A Tale of Enzymatic Liberation and Fluorescence
The utility of this compound lies in its clever design as a fluorogenic reporter system. The core of this system is the linkage of a non-fluorescent coumarin derivative, 7-amino-4-methylcoumarin (AMC), to the amino acid L-leucine via an amide bond.[3][4] In its intact form, the substrate exhibits minimal fluorescence. However, in the presence of an enzyme with leucine aminopeptidase activity, the amide bond is hydrolyzed. This enzymatic cleavage liberates the highly fluorescent 7-amino-4-methylcoumarin, which emits a strong signal at approximately 440-460 nm when excited at 340-360 nm.[3][4] The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for precise quantification.
Caption: Enzymatic cleavage of L-Leucine 7-amido-4-methylcoumarin by Leucine Aminopeptidase.
A Spectrum of Applications: From Soil to Signaling
The versatility of this compound has led to its adoption across a wide range of scientific disciplines:
-
Microbial Ecology: This substrate is instrumental in characterizing the extracellular enzyme activity of microbial communities in diverse environments, such as soil and aquatic systems.[1] The rate of Leu-AMC hydrolysis provides insights into the nitrogen cycle and the decomposition of organic matter.
-
Drug Discovery: Leucine aminopeptidases are recognized as potential therapeutic targets in various diseases, including cancer and parasitic infections.[5][6] Leu-AMC is a cornerstone of high-throughput screening assays designed to identify and characterize novel LAP inhibitors.[5][6] For instance, it has been used to screen for inhibitors of the M17 leucine aminopeptidase from Plasmodium falciparum, the causative agent of malaria.[6]
-
Plant Biology: LAPs play crucial roles in plant development and defense. Leu-AMC is used to study the activity of these enzymes in response to wounding and pathogen attack, shedding light on plant defense signaling pathways.[7][8]
-
Clinical Diagnostics: Elevated levels of certain aminopeptidases in bodily fluids can be indicative of specific diseases. While not a primary diagnostic tool, assays using Leu-AMC can contribute to the understanding of disease-related enzymatic changes.
In the Laboratory: A Step-by-Step Guide to Assay Execution
The following protocol provides a robust framework for measuring leucine aminopeptidase activity using this compound. It is essential to optimize buffer conditions, pH, and substrate concentration for each specific enzyme and experimental setup.
Caption: A generalized workflow for a leucine aminopeptidase activity assay using Leu-AMC.
Materials:
-
This compound
-
7-Amino-4-methylcoumarin (AMC) standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enzyme source (purified enzyme or cell/tissue lysate)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer and adjust the pH to the optimal range for the enzyme of interest.
-
Leu-AMC Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
AMC Standard Stock Solution: Dissolve AMC in DMSO to create a stock solution (e.g., 1 mM) for generating a standard curve.
-
Enzyme Solution: Dilute the enzyme to an appropriate concentration in the assay buffer immediately before use.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer in the 96-well plate.
-
Include a blank control containing only the assay buffer.
-
Measure the fluorescence of the standards (Ex/Em = ~350/440 nm).
-
Plot the fluorescence intensity against the known AMC concentration to generate a standard curve.
-
-
Enzyme Assay:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the enzyme solution to the appropriate wells. For negative controls, add buffer instead of the enzyme.
-
If testing for inhibitors, add the inhibitor compounds at this stage and pre-incubate with the enzyme.
-
To initiate the reaction, add the Leu-AMC substrate to all wells. The final substrate concentration should be optimized, often around the Km value.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the slope of the AMC standard curve.
-
Calculate the specific activity of the enzyme (units/mg of protein). One unit is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
-
Understanding Enzyme Kinetics: A Quantitative Perspective
The kinetic parameters Km (Michaelis constant) and kcat (turnover number) are crucial for characterizing enzyme-substrate interactions. The table below summarizes some reported kinetic values for the hydrolysis of L-Leucine-AMC by various aminopeptidases. It is important to note that these values can vary depending on the specific enzyme, its source, and the assay conditions.
| Enzyme | Source | Km (µM) | kcat (s-1) | Reference |
| Leucine Aminopeptidase (LdLAP) | Leishmania donovani | 16.9 ± 1.2 | 14.2 ± 0.3 | [9] |
| Aminopeptidase N | Porcine Kidney | 50 | - |
The Role of Inhibition: Modulating Enzyme Activity
The study of enzyme inhibitors is fundamental to drug development and for elucidating enzyme mechanisms. Several classes of compounds are known to inhibit leucine aminopeptidases.
-
Bestatin: A natural dipeptide-like compound that acts as a potent, competitive inhibitor of many aminopeptidases.[5]
-
Amastatin: Another natural product that effectively inhibits a broad range of aminopeptidases.[5]
-
Actinonin: A peptidomimetic inhibitor that has shown potent inhibition of leishmanial leucine aminopeptidase.[5]
-
Metal Chelators: As many LAPs are metalloenzymes, containing zinc ions in their active site, metal-chelating agents like EDTA and 1,10-phenanthroline can act as inhibitors.[10]
Leucine Aminopeptidases in the Web of Cellular Signaling
Leucine aminopeptidases are not merely involved in general protein turnover; they play specific and critical roles in various cellular signaling pathways.
In plants, for instance, Leucine Aminopeptidase A (LAP-A) is a key component of the defense signaling cascade initiated by wounding or herbivore attack. It acts downstream of the plant hormone jasmonic acid (JA).[7][8] The production of JA triggers a signaling cascade that leads to the expression of defense-related genes, including those encoding proteinase inhibitors that deter herbivores. LAP-A is thought to be involved in the processing of signaling peptides or the turnover of regulatory proteins within this pathway, thereby modulating the plant's defense response.[7][8]
Caption: Simplified schematic of the role of Leucine Aminopeptidase A in the jasmonic acid signaling pathway in plants.
Troubleshooting Common Assay Pitfalls
| Problem | Possible Cause(s) | Solution(s) |
| High background fluorescence | - Contaminated reagents or buffer- Autohydrolysis of the substrate | - Use fresh, high-purity reagents- Prepare fresh substrate solution- Run a no-enzyme control to subtract background |
| Low or no signal | - Inactive enzyme- Incorrect buffer pH or composition- Sub-optimal substrate concentration- Presence of inhibitors in the sample | - Check enzyme activity with a positive control- Optimize assay conditions (pH, buffer)- Perform a substrate titration to determine Km- Dilute the sample or use a purification step |
| Non-linear reaction kinetics | - Substrate depletion- Product inhibition- Enzyme instability | - Use a lower enzyme concentration or shorter assay time- Analyze the initial linear phase of the reaction- Check enzyme stability under assay conditions |
| High well-to-well variability | - Pipetting errors- Incomplete mixing- Temperature fluctuations | - Use calibrated pipettes and proper technique- Ensure thorough mixing of reagents in the wells- Use a temperature-controlled plate reader |
Conclusion: A Versatile Tool for Modern Biological Research
This compound has established itself as an indispensable tool for the study of leucine aminopeptidases and related enzymes. Its high sensitivity, reliability, and adaptability to high-throughput formats have cemented its place in both basic research and drug discovery. A thorough understanding of its mechanism, coupled with careful experimental design and execution, will continue to empower scientists to unravel the complex roles of peptidases in health and disease.
References
- 1. worthingtonweb.com [worthingtonweb.com]
- 2. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. biocat.com [biocat.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leucine aminopeptidase regulates defense and wound signaling in tomato downstream of jasmonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of leucine aminopeptidase by amino acid hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: L-Leucine 7-amido-4-methylcoumarin hydrochloride: Principle of Fluorescence and Application in Enzyme Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorogenic substrates have revolutionized the study of enzyme kinetics, offering unparalleled sensitivity and continuous monitoring capabilities. Among these, L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) hydrochloride stands out as a cornerstone reagent for the characterization of aminopeptidases. This guide delves into the core photophysical principles governing the fluorescence of Leu-AMC, detailing the transition from a quenched state to a highly fluorescent state upon enzymatic cleavage. We will explore the underlying mechanism of fluorescence de-quenching, provide validated experimental protocols for robust assay design, and discuss critical parameters that ensure data integrity. This document is intended to serve as a comprehensive resource for researchers employing Leu-AMC in academic and industrial settings, from basic research to high-throughput screening for drug discovery.
The Fundamental Principle: Enzymatic Conversion of a Pro-Fluorophore
The utility of L-Leucine 7-amido-4-methylcoumarin hydrochloride as an enzyme substrate is predicated on a clever molecular design that links enzymatic activity directly to the generation of a fluorescent signal. The intact molecule is, for practical purposes, a pro-fluorophore; it is not fluorescent itself but releases a highly fluorescent compound upon a specific biochemical reaction.
The Quenched State: L-Leucine-AMC
The core fluorophore in this system is 7-amino-4-methylcoumarin (AMC). However, in the substrate form, the primary amino group of AMC is covalently linked to the carboxyl group of an L-Leucine residue via an amide bond. This modification has a profound impact on the electronic properties of the coumarin ring system. The formation of the amide bond disrupts the electron delocalization of the fluorophore, a phenomenon known as static quenching.[1][2] Consequently, when the Leu-AMC molecule is irradiated with light at its excitation wavelength, it exhibits minimal to no fluorescence.
The Catalytic Event: Aminopeptidase Action
L-Leucine 7-amido-4-methylcoumarin is a specific substrate for a class of proteolytic enzymes known as leucine aminopeptidases (LAPs) and other broad-specificity aminopeptidases.[3][4] These enzymes catalyze the hydrolysis of the peptide bond, specifically cleaving the L-Leucine residue from the N-terminus of peptides and, in this case, from the AMC moiety.
Fluorescence De-quenching: The Release of Free AMC
The enzymatic cleavage of the amide bond is the critical event that liberates free 7-amino-4-methylcoumarin (AMC). The restoration of the primary amino group on the coumarin ring reinstates the conjugated π-electron system.[1] This structural change allows the molecule to efficiently absorb light and subsequently emit it as fluorescence. The resulting fluorescence intensity is directly proportional to the amount of AMC produced, which in turn is a direct measure of the enzyme's catalytic activity.[3][5]
The process can be summarized by the following reaction:
L-Leucine-AMC (Substrate - Non-Fluorescent) + H₂O ---(Leucine Aminopeptidase)--> L-Leucine + 7-Amino-4-methylcoumarin (Product - Highly Fluorescent)
Spectroscopic Properties and Quantitative Data
A thorough understanding of the spectral characteristics of the substrate and its fluorescent product is essential for proper instrument setup and data interpretation. The significant shift in fluorescence properties upon cleavage is the basis of the assay's high signal-to-noise ratio.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) |
| L-Leucine-AMC | ~325-330 | ~390-400 | Very Low | Not typically reported |
| 7-Amino-4-methylcoumarin (AMC) | ~340-368 | ~440-460 | High (~0.74 - 0.81)[6] | ~18,000 M⁻¹cm⁻¹ at 350 nm |
Note: Exact excitation and emission maxima can vary slightly depending on buffer conditions, pH, and the specific instrumentation used.[3][5][7][8][9] It is always recommended to perform a spectral scan on the specific instrumentation to determine the optimal settings.
A Self-Validating Experimental Protocol for Measuring Aminopeptidase Activity
The following protocol is designed as a self-validating system, incorporating controls and a standard curve to ensure the accuracy and reproducibility of the kinetic data. This methodology allows for the conversion of arbitrary fluorescence units (RFU) into a precise molar concentration of the product.
Required Reagents and Equipment
-
This compound (Leu-AMC): Substrate.
-
7-Amino-4-methylcoumarin (AMC): Fluorescence standard.[10]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0. The optimal buffer will depend on the specific enzyme being studied.
-
Enzyme Sample: Purified enzyme or cell/tissue lysate.
-
Solvent: Anhydrous DMSO or DMF for preparing stock solutions.[3][10]
-
Equipment: Fluorescence microplate reader or spectrofluorometer, 96-well black microplates (for low background), standard laboratory pipettes.
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
Leu-AMC Substrate Stock (10 mM): Dissolve the appropriate amount of Leu-AMC hydrochloride in anhydrous DMSO. For example, for a molecular weight of 324.8 g/mol , dissolve 3.25 mg in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light.[5]
-
AMC Standard Stock (1 mM): Dissolve the appropriate amount of AMC in DMSO. For a molecular weight of 175.2 g/mol , dissolve 1.75 mg in 10 mL of DMSO. Store in aliquots at -20°C, protected from light.[5]
Step 2: Preparation of the AMC Standard Curve Causality: A standard curve is essential to translate the arbitrary fluorescence units (RFU) measured by the instrument into the absolute amount (e.g., nmoles) of product formed. This step validates the fluorescence signal.
-
Prepare a 0.05 mM intermediate dilution of the AMC standard by adding 5 µL of the 1 mM stock to 95 µL of Assay Buffer.
-
In a 96-well black plate, add the following to generate a standard curve (example volumes for a 100 µL final volume):
-
0 nmol/well: 100 µL Assay Buffer
-
0.1 nmol/well: 2 µL of 0.05 mM AMC + 98 µL Assay Buffer
-
0.2 nmol/well: 4 µL of 0.05 mM AMC + 96 µL Assay Buffer
-
0.3 nmol/well: 6 µL of 0.05 mM AMC + 94 µL Assay Buffer
-
0.4 nmol/well: 8 µL of 0.05 mM AMC + 92 µL Assay Buffer
-
0.5 nmol/well: 10 µL of 0.05 mM AMC + 90 µL Assay Buffer
-
-
Read the fluorescence of the standard curve plate at the optimal Ex/Em wavelengths for AMC (e.g., Ex: 368 nm, Em: 460 nm).[5]
-
Plot RFU versus nmol/well and perform a linear regression. The slope of this line will be used to calculate the amount of product formed in the enzyme assay.
Step 3: The Enzymatic Reaction Causality: This setup includes crucial controls to ensure the observed fluorescence change is due to enzymatic activity and not other factors.
-
Prepare a Master Mix: For each reaction, you will need a final volume of 100 µL. Prepare a master mix containing Assay Buffer and the enzyme sample.
-
Set up Wells:
-
Sample Wells: 90 µL of Enzyme Master Mix.
-
"No Enzyme" Control: 90 µL of Assay Buffer (without enzyme). Purpose: To measure the rate of substrate auto-hydrolysis.
-
"No Substrate" Control: 90 µL of Enzyme Master Mix. Purpose: To measure the background fluorescence of the enzyme preparation.
-
-
Initiate the Reaction: Add 10 µL of the Leu-AMC working solution to each well to start the reaction. The final substrate concentration should be optimized for the enzyme (often near its Michaelis-Menten constant, Km).
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to the reaction temperature (e.g., 37°C). Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
Step 4: Data Analysis
-
Subtract the background fluorescence from all readings.
-
For each sample, plot RFU versus time (in minutes).
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/min).
-
Convert V₀ from RFU/min to nmol/min using the slope from the AMC standard curve.
Enzyme Activity (nmol/min) = (Slope of Sample Well [ΔRFU/min]) / (Slope of AMC Standard Curve [RFU/nmol])
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. scispace.com [scispace.com]
- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]
The Analytical Versatility of L-Leucine 7-amido-4-methylcoumarin hydrochloride: A Technical Guide for Researchers
In the landscape of modern biochemistry and drug discovery, the precise quantification of enzymatic activity is paramount. Fluorogenic substrates have emerged as indispensable tools, offering high sensitivity and real-time monitoring capabilities. Among these, L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) stands out as a cornerstone for the study of aminopeptidases. This technical guide provides an in-depth exploration of the chemical properties, applications, and practical considerations for utilizing Leu-AMC in a research setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate robust and reliable experimental outcomes.
Core Chemical and Physical Properties
This compound is a synthetic molecule meticulously designed to act as a fluorogenic substrate for a range of aminopeptidases, most notably leucine aminopeptidase (LAP).[1][2] The compound consists of the amino acid L-leucine linked via an amide bond to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the coumarin moiety is non-fluorescent. Enzymatic cleavage of the amide bond liberates the highly fluorescent 7-amino-4-methylcoumarin, the appearance of which can be monitored to quantify enzyme activity.[1][3]
A comprehensive summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| Synonyms | Leu-MCA, L-Leucine-7-amido-4-methylcoumarin, 7-L-Leucyl-4-methylcoumarinylamide | [4] |
| CAS Number | 62480-44-8 | [3][4] |
| Molecular Formula | C₁₆H₂₀N₂O₃ • HCl | [1][4] |
| Molecular Weight | 324.80 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥98% | [4] |
| Excitation Maximum (as AMC) | 340-368 nm | [1][4][5] |
| Emission Maximum (as AMC) | 440-460 nm | [1][4][5] |
| Storage Temperature | -20°C, protected from light | [1][5][6] |
Solubility and Solution Preparation: Practical Considerations
Proper handling and preparation of L-Leucine-AMC hydrochloride are critical for obtaining reproducible results. The compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of up to 25 mg/mL.[4][6] It is also soluble in methanol at 50 mg/mL.[1] For aqueous buffers, it is sparingly soluble. A common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. For instance, a working solution can be prepared in a mixture of DMSO and phosphate-buffered saline (PBS) at a pH of 7.2.[4][6] It is advisable to prepare fresh aqueous solutions daily or aliquot and store stock solutions at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[7]
The Enzymatic Reaction: Mechanism and Specificity
The utility of L-Leucine-AMC as a substrate is rooted in the catalytic action of exopeptidases, specifically aminopeptidases. These enzymes hydrolyze the peptide bond at the N-terminus of proteins and peptides.[8] In the case of Leu-AMC, leucine aminopeptidases recognize and cleave the amide bond between the L-leucine residue and the 7-amino-4-methylcoumarin (AMC) fluorophore.[3]
Caption: Enzymatic cleavage of L-Leucine-AMC.
While L-Leucine-AMC is a canonical substrate for leucine aminopeptidases (LAPs) belonging to the M1 and M17 peptidase families, it can also be hydrolyzed by other aminopeptidases with broader specificity.[5][8] For example, it has been used to measure the activity of Plasmodium falciparum M1 and M17 enzymes.[2] The specificity is largely conferred by the N-terminal leucine residue. Studies have shown that while some leucine aminopeptidases, like that from Leishmania donovani, are highly specific for leucine, they may exhibit some activity towards other amino acids such as methionine.[9][10] Therefore, when working with crude biological samples, it is important to consider the potential contribution of other peptidases to the observed fluorescence.
Experimental Protocol: A Step-by-Step Guide for Leucine Aminopeptidase Activity Assay
The following protocol provides a general framework for a fluorometric leucine aminopeptidase assay in a 96-well plate format. It is essential to optimize parameters such as substrate concentration, enzyme concentration, and incubation time for your specific experimental system.
Materials:
-
This compound
-
Anhydrous DMSO
-
LAP Assay Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)[4]
-
Purified enzyme or biological sample (e.g., cell lysate, tissue homogenate)
-
7-amino-4-methylcoumarin (AMC) standard
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with filters for Ex/Em = 368/460 nm[5]
Procedure:
-
Reagent Preparation:
-
AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of AMC in DMSO.
-
Leu-AMC Substrate Stock Solution (e.g., 10 mM): Dissolve Leu-AMC in anhydrous DMSO to a final concentration of 10 mM.[4]
-
Sample Preparation: Homogenize tissues or cells in ice-cold LAP Assay Buffer.[5][11] Centrifuge to pellet debris and collect the supernatant.[5][11] Determine the protein concentration of the lysate.
-
-
Standard Curve Generation:
-
Assay Reaction:
-
Add your sample (e.g., 5-50 µL of lysate) to the wells of the 96-well plate.[5][11]
-
Include a "No Enzyme" control with assay buffer instead of the sample.[5]
-
If using inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Adjust the volume in each well to 90 µL with LAP Assay Buffer.[5]
-
Initiate the reaction by adding 10 µL of a working solution of the Leu-AMC substrate (e.g., diluted from the stock to the desired final concentration).[4][5]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Subtract the rate of the "No Enzyme" control from the sample rates to account for background hydrolysis.
-
Use the AMC standard curve to convert the fluorescence units to the amount of AMC produced (nmol).
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
-
Caption: Experimental workflow for a leucine aminopeptidase assay.
Scientific Integrity and Self-Validation
For a robust and trustworthy assay, several controls are essential:
-
No Enzyme Control: This measures the rate of spontaneous, non-enzymatic hydrolysis of the substrate and establishes the background signal.[4]
-
Positive Control: A known amount of purified leucine aminopeptidase can be used to validate the assay components and procedure.[5]
-
Inhibitor Control: The use of a known aminopeptidase inhibitor, such as bestatin, can confirm that the observed activity is due to the target enzyme class.[12]
Potential Interferences:
-
Fluorescent Compounds: Compounds in the sample that fluoresce at similar wavelengths can interfere with the assay. A sample blank (sample without substrate) should be run to assess this.
-
Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed, leading to a non-linear relationship between fluorescence and concentration. It is crucial to work within the linear range of the assay.
-
pH and Temperature: Leucine aminopeptidase activity is sensitive to pH and temperature. These should be optimized and strictly controlled.[4]
Safety and Handling
This compound may cause skin and serious eye irritation, as well as respiratory irritation.[12] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[1] Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.[12][13] In case of contact with skin or eyes, rinse thoroughly with water.[12][13]
Conclusion
This compound is a highly sensitive and versatile tool for the investigation of aminopeptidase activity. Its favorable chemical and spectral properties, combined with a straightforward assay principle, have established it as a staple in academic and industrial research. By understanding its properties, adhering to rigorous experimental design, and being mindful of potential interferences, researchers can leverage this powerful substrate to gain valuable insights into enzyme function, screen for inhibitors, and advance our understanding of the biological roles of aminopeptidases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecularly-quenched fluorescent peptides as fluorogenic substrates ofleucine aminopeptidase and inhibitors of clostridial aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) for Aminopeptidase Activity Assays
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of L-Leucine 7-amido-4-methylcoumarin hydrochloride (CAS Number: 62480-44-8). We will delve into the core principles of its mechanism, provide detailed protocols for its use in enzymatic assays, and discuss the biological significance of its primary targets, the Leucine Aminopeptidases (LAPs).
Section 1: Core Compound Characteristics & Handling
This compound, commonly abbreviated as Leu-AMC, is a premier fluorogenic substrate designed for the sensitive detection of aminopeptidase activity. Its utility stems from a deceptively simple yet powerful principle: the covalent linkage of a non-fluorescent coumarin derivative (7-amido-4-methylcoumarin) to L-Leucine quenches its fluorescence.[1] Enzymatic cleavage of the amide bond liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC), enabling real-time kinetic measurement of enzyme activity.[2]
| Property | Value | Source(s) |
| CAS Number | 62480-44-8 | [3][4] |
| Molecular Formula | C₁₆H₂₀N₂O₃ · HCl | [3][5] |
| Molecular Weight | 324.80 g/mol | [3][5] |
| Synonyms | H-L-Leu-AMC HCl, Leu-MCA | [2] |
| Appearance | White to off-white powder | |
| Excitation (Product) | 340-368 nm | [2][6][7] |
| Emission (Product) | 440-460 nm | [2][6][8] |
| Solubility | DMSO (~25 mg/mL), Methanol (~50 mg/mL) | [2] |
| Storage | Store at -20°C, protect from light and moisture. | [9] |
Expert Insight: Stock Solution Preparation For optimal performance and reproducibility, the hydrochloride salt form of Leu-AMC should be dissolved in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). The use of DMSO is critical as it prevents premature hydrolysis that can occur in aqueous buffers, leading to high background fluorescence. Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Section 2: The Fluorogenic Assay Principle: A Mechanistic View
The Leu-AMC assay is a cornerstone of enzyme kinetics, providing a continuous, real-time measure of peptidase activity. The reaction is elegant in its simplicity and effectiveness.
-
Substrate State (Non-Fluorescent): In its intact, conjugated form, the electron-withdrawing amide bond attached to the 7-amino group of the methylcoumarin moiety effectively quenches its intrinsic fluorescence.
-
Enzymatic Cleavage: Leucine Aminopeptidases (or other compatible peptidases) recognize and bind the L-Leucine residue. The enzyme then catalyzes the hydrolysis of the amide bond linking the amino acid to the AMC fluorophore.
-
Product State (Highly Fluorescent): The cleavage event releases free 7-amino-4-methylcoumarin (AMC). The liberation of the amino group restores the electron-donating character, resulting in a dramatic increase in fluorescence quantum yield. The rate of this fluorescence increase is directly proportional to the enzyme's activity under the given conditions.[1][2]
Section 3: The Target Enzyme Family: Leucine Aminopeptidases (LAPs)
Leu-AMC is the canonical substrate for Leucine Aminopeptidases (LAPs, EC 3.4.11.1), a ubiquitous family of exopeptidases that cleave N-terminal leucine residues from proteins and peptides.[10] While their name suggests a high specificity for leucine, many LAPs exhibit broader substrate tolerance.[11] These enzymes are typically metallopeptidases, requiring divalent cations like Mn²⁺, Mg²⁺, or Zn²⁺ for their catalytic activity.[10]
LAPs are not merely involved in general protein catabolism; they are critical regulators in a host of physiological and pathological processes.[12]
-
Peptide Hormone Regulation: LAPs are involved in the metabolic processing and inactivation of bioactive peptides such as oxytocin and vasopressin.[11]
-
Antigen Presentation: In mammals, cytosolic LAPs play a role in trimming peptides for presentation by MHC class I molecules, a key step in the adaptive immune response.[11][12]
-
Cancer Progression: Elevated LAP activity is implicated in tumor cell proliferation, invasion, and angiogenesis, making it a biomarker and potential therapeutic target in various cancers, including ovarian and endometrial cancers.[7]
-
Cellular Maintenance: LAPs contribute to the routine turnover of intracellular proteins, maintaining cellular homeostasis.[13]
Section 4: Experimental Protocol for Measuring LAP Activity
This section provides a robust, field-proven protocol for a 96-well plate-based kinetic assay.
4.1: Reagent Preparation
-
LAP Assay Buffer: 50 mM Tris-HCl, pH 8.0. Warm to room temperature before use. Causality: LAPs generally exhibit optimal activity at a slightly alkaline pH.[10]
-
Leu-AMC Stock Solution: Prepare a 20 mM stock by dissolving 6.5 mg of Leu-AMC (MW 324.8) in 1 mL of anhydrous DMSO.
-
Leu-AMC Working Solution (10X): Dilute the 20 mM stock solution 1:100 in dH₂O to create a 200 µM working solution. Prepare this fresh and protect it from light. Causality: Diluting the DMSO stock in water just before use ensures compatibility with the aqueous assay buffer while minimizing the final DMSO concentration.
-
AMC Standard Stock (1 mM): Prepare a 1 mM stock of pure 7-amino-4-methylcoumarin (MW 175.2) in DMSO.
-
AMC Standard for Curve (0.05 mM): Dilute the 1 mM AMC Standard 1:20 in LAP Assay Buffer.
4.2: Sample Preparation
-
Cell Lysates: Harvest ~1-2 million cells, wash with ice-cold PBS, and resuspend in 100 µL of ice-cold LAP Assay Buffer. Lyse cells by sonication or freeze-thaw cycles. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant for the assay.
-
Tissue Homogenates: Rapidly homogenize 10-20 mg of tissue in 200 µL of ice-cold LAP Assay Buffer. Centrifuge as described for cell lysates and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each sample lysate (e.g., using a BCA assay) for later normalization of enzyme activity.
4.3: Assay Procedure (96-Well Plate Format)
We recommend using an opaque, black 96-well plate to minimize light scatter and background fluorescence.
-
AMC Standard Curve: Add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM AMC Standard solution to separate wells. Adjust the total volume in each well to 100 µL with LAP Assay Buffer. This will generate standards of 0, 0.1, 0.2, 0.3, 0.4, and 0.5 nmol/well.[7]
-
Sample Wells: Add 10-50 µL of your sample lysate to the desired wells.
-
Sample Background Control: For each sample, prepare a parallel well containing the same amount of lysate. This control is essential for subtracting any intrinsic fluorescence from the sample itself.
-
Positive Control: Add a known amount of purified LAP enzyme or a lysate known to have high activity.
-
No-Enzyme Control (NTC): Add 50 µL of LAP Assay Buffer to wells without any enzyme. This measures the rate of substrate auto-hydrolysis.
-
Volume Adjustment: Add LAP Assay Buffer to all sample, background, and control wells to bring the volume to 90 µL.
-
Initiate Reaction: Add 10 µL of the 10X Leu-AMC Working Solution to all wells except the AMC Standard wells. The final volume will be 100 µL and the final substrate concentration will be 20 µM.
4.4: Data Acquisition
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Read fluorescence intensity (Ex/Em = 368/460 nm) in kinetic mode every 60 seconds for 30-60 minutes.[7]
4.5: Data Analysis
-
Standard Curve: Plot the fluorescence values (RFU) of the AMC standards against the known amount (nmol). Perform a linear regression to obtain the slope (RFU/nmol).
-
Calculate Reaction Rate: For each sample and control well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the kinetic curve (ΔRFU / Δtime).
-
Correct for Background: Subtract the rate of the No-Enzyme Control from all sample rates. Then, subtract the rate of the corresponding Sample Background control from each sample's rate.
-
Corrected Rate (RFU/min) = V₀ Sample - V₀ NTC - V₀ Sample_BG
-
-
Calculate Activity: Use the slope from the AMC standard curve to convert the corrected rate into nmol/min.
-
Activity (nmol/min) = Corrected Rate (RFU/min) / Slope_Standard_Curve (RFU/nmol)
-
-
Normalize Activity: Normalize the activity to the amount of protein added to the well.
-
Specific Activity (nmol/min/mg) = [Activity (nmol/min) / Protein (mg)]
-
Section 5: Assay Validation & Troubleshooting
A self-validating protocol is the hallmark of trustworthy science. The inclusion of proper controls is non-negotiable.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| High Background (NTC) | 1. Substrate degradation (light/age).2. Contaminated buffer or water. | 1. Prepare fresh Leu-AMC working solution; store stock protected from light.2. Use fresh, high-purity reagents. |
| No Signal in Sample | 1. Enzyme activity is too low or absent.2. Incorrect buffer pH.3. Presence of an inhibitor in the lysate. | 1. Increase protein concentration or incubation time.2. Verify buffer pH is optimal for LAP (typically 7.5-8.5).3. Dilute the sample to reduce inhibitor concentration. |
| Non-Linear Kinetics (Curve plateaus quickly) | 1. Substrate is being rapidly depleted.2. Enzyme concentration is too high. | 1. Use only the initial linear portion for rate calculation.2. Dilute the sample lysate and re-run the assay. |
Conclusion
This compound is an indispensable tool for the precise quantification of leucine aminopeptidase activity. Its high sensitivity, convenience, and suitability for high-throughput formats have cemented its role in basic research and drug discovery. By understanding the mechanistic principles of the substrate, the biological context of the target enzymes, and by employing a rigorous, well-controlled experimental protocol, researchers can generate highly reliable and reproducible data to advance our understanding of metabolism, immunology, and disease pathology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. 62480-44-8 Cas No. | this compound salt | Apollo [store.apolloscientific.co.uk]
- 5. This compound | C16H21ClN2O3 | CID 2733202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. goldbio.com [goldbio.com]
- 10. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 11. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Arabidopsis leucine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Cornerstone: A Technical Guide to L-Leucine 7-amido-4-methylcoumarin Hydrochloride in Enzyme Kinetics
This guide provides an in-depth technical exploration of L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC), a principal fluorogenic substrate in the study of aminopeptidase activity. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of Leu-AMC, its practical application in enzyme assays, and the critical considerations for robust and reproducible data generation.
Foundational Principles: The Chemistry and Mechanism of Leu-AMC
This compound is a synthetic molecule meticulously designed for the sensitive detection of enzymes that cleave leucine residues from the N-terminus of peptides. Its utility lies in the clever conjugation of L-leucine to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact, substrate form, the coumarin moiety's fluorescence is quenched. However, upon enzymatic hydrolysis of the amide bond linking leucine to AMC, the highly fluorescent 7-amino-4-methylcoumarin is liberated. This release elicits a significant and directly proportional increase in fluorescence intensity, providing a real-time measure of enzymatic activity.[1]
The hydrochloride salt form of Leu-AMC enhances its solubility and stability in aqueous solutions, making it a reliable reagent for enzymatic assays.
Molecular Characteristics of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₁ClN₂O₃ |
| Molecular Weight | 324.8 g/mol [1] |
| CAS Number | 62480-44-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol and DMSO |
The Enzymatic Reaction: A Visualized Pathway
The core of the Leu-AMC assay is the enzymatic cleavage reaction. The following diagram illustrates this process, highlighting the transition from a non-fluorescent substrate to a fluorescent product.
Caption: Enzymatic cleavage of Leu-AMC by an aminopeptidase.
Experimental Design and Protocol: A Step-by-Step Guide
The successful application of Leu-AMC in enzyme assays hinges on meticulous experimental design and execution. This section provides a comprehensive, field-proven protocol.
Reagent Preparation: The Foundation of a Reliable Assay
Stock Solutions:
-
This compound (Leu-AMC): Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
7-amino-4-methylcoumarin (AMC) Standard: Prepare a 1 mM stock solution in DMSO. This will be used to generate a standard curve for the quantification of enzyme activity. Store at -20°C, protected from light.
Assay Buffer: The choice of buffer is critical for optimal enzyme activity. A common starting point is 50 mM Tris-HCl or 50 mM sodium phosphate buffer, with a pH in the range of 7.0-9.0. The optimal pH should be empirically determined for the specific enzyme under investigation.
The Assay Workflow: From Setup to Data Acquisition
The following diagram outlines the typical workflow for a leucine aminopeptidase assay using Leu-AMC in a 96-well plate format.
Caption: Standard workflow for a Leu-AMC based enzyme assay.
Detailed Experimental Protocol
-
Prepare the AMC Standard Curve:
-
Perform serial dilutions of the 1 mM AMC stock solution in assay buffer to generate a standard curve (e.g., 0-100 µM).
-
Add a fixed volume of each dilution to a black, clear-bottom 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically Ex: 360-380 nm, Em: 440-460 nm).
-
Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain the equation of the line.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add the appropriate volume of assay buffer.
-
Add the enzyme solution to the designated wells. Include a "no-enzyme" control to measure background fluorescence.
-
If screening for inhibitors or activators, add the compounds at this stage and pre-incubate with the enzyme.
-
Initiate the reaction by adding the Leu-AMC working solution to all wells. The final substrate concentration should be optimized, often starting at the enzyme's Km value.
-
Immediately place the plate in a fluorescence plate reader pre-heated to the optimal temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
Data Analysis and Interpretation: Deriving Meaningful Insights
Calculating Enzyme Activity
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. This rate (in Relative Fluorescence Units per minute, RFU/min) is then converted to the amount of product formed (moles/min) using the slope of the AMC standard curve.
Determining Kinetic Parameters: Km and Vmax
To determine the Michaelis constant (Km) and maximum velocity (Vmax), the assay is performed with varying concentrations of Leu-AMC. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot) can be used for a linear representation of the data.
Critical Considerations: Activators, Inhibitors, and Troubleshooting
Modulators of Leucine Aminopeptidase Activity
The activity of leucine aminopeptidases can be significantly influenced by various molecules. Understanding these interactions is crucial for accurate data interpretation and for inhibitor screening in drug discovery.
-
Activators: Many leucine aminopeptidases are metalloenzymes and their activity can be enhanced by the presence of divalent cations such as Mg²⁺ and Ca²⁺.
-
Inhibitors: A variety of compounds are known to inhibit leucine aminopeptidases. These include:
-
Metal Chelators: EDTA can inhibit metallo-aminopeptidases by sequestering essential metal ions.
-
Bestatin: A well-known competitive inhibitor of many aminopeptidases.
-
Amino Acid Hydroxamates: These compounds are potent competitive inhibitors.
-
Phosphonic and Phosphinic Dipeptide Analogues: These transition-state analogues are highly effective inhibitors.[2]
-
Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Substrate degradation- Autofluorescence of compounds or samples- Contaminated reagents | - Aliquot and store substrate properly, protected from light.- Run controls without the substrate to measure and subtract background.- Use high-purity reagents and freshly prepared buffers. |
| Low Signal or No Activity | - Inactive enzyme- Suboptimal assay conditions (pH, temperature)- Presence of inhibitors in the sample | - Verify enzyme activity with a positive control.- Optimize assay conditions.- Consider sample purification to remove potential inhibitors. |
| Non-linear Reaction Kinetics | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a shorter assay time.- Assess enzyme stability under assay conditions.- Analyze data from the initial linear phase of the reaction. |
Conclusion
This compound is an indispensable tool for the study of leucine aminopeptidase activity. Its high sensitivity and amenability to high-throughput screening make it a cornerstone of academic research and industrial drug discovery. By understanding the fundamental principles of its mechanism, adhering to rigorous experimental protocols, and being mindful of potential modulators and pitfalls, researchers can leverage the full potential of this powerful fluorogenic substrate to generate high-quality, reproducible data.
References
An In-depth Technical Guide to Fluorogenic Substrates for Aminopeptidases
For researchers, scientists, and drug development professionals, the accurate measurement of aminopeptidase activity is crucial for understanding physiological processes and for the discovery of novel therapeutics.[1][2][3] Aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, are implicated in a variety of physiological and pathological processes, including angiogenesis, cancer development, and immune responses.[2][3] This guide provides a comprehensive overview of fluorogenic substrates, which are indispensable tools for the sensitive and continuous monitoring of aminopeptidase activity.
The Principle of Fluorogenic Aminopeptidase Assays
Fluorometric enzyme assays offer high sensitivity, specificity, and the capability for real-time monitoring, making them essential in enzymatic studies.[4][5][6] The fundamental principle of these assays lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.[7][8] This conversion allows for the direct and continuous measurement of enzyme activity by monitoring the increase in fluorescence intensity over time.
The general reaction can be depicted as:
Amino Acid-Fluorophore (Non-fluorescent) + H₂O --(Aminopeptidase)--> Amino Acid + Fluorophore (Fluorescent)
The rate of the fluorescent product formation is directly proportional to the aminopeptidase activity under appropriate assay conditions. This method is significantly more sensitive than traditional colorimetric assays.[7]
Visualizing the Core Mechanism
The enzymatic cleavage of a fluorogenic substrate and the subsequent release of a fluorescent molecule is a fundamental concept.
References
- 1. A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery [infoscience.epfl.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. goldbio.com [goldbio.com]
An In-depth Technical Guide to the Spectral Properties and Application of L-Leucine 7-amido-4-methylcoumarin hydrochloride
This guide provides a comprehensive technical overview of L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC), a principal fluorogenic substrate for the quantification of aminopeptidase activity. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectral properties, the mechanism of fluorescence generation, and a field-proven experimental protocol, ensuring scientific integrity and practical applicability.
Introduction: The Role of Leu-AMC in Enzyme Kinetics
This compound is a synthetic molecule ingeniously designed for the sensitive detection of proteolytic enzymes, specifically aminopeptidases that exhibit a preference for a leucine residue at the N-terminus.[1] In its intact, amide-linked form, the coumarin moiety is non-fluorescent. The core principle of its application lies in the enzymatic hydrolysis of the amide bond connecting L-leucine to the 7-amino group of 7-amino-4-methylcoumarin (AMC).[2] Upon cleavage by an active aminopeptidase, the free AMC is liberated. This liberated AMC is a highly fluorescent molecule, emitting a bright blue light upon excitation.[1] The rate of fluorescence increase is directly proportional to the enzyme's activity, providing a robust and continuous method for kinetic analysis.[3]
Physicochemical Characteristics
A thorough understanding of the substrate's fundamental properties is paramount for accurate and reproducible experimental design.
| Property | Value | Source(s) |
| Formal Name | (2S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-pentanamide, monohydrochloride | [2] |
| CAS Number | 62480-44-8 | [2] |
| Molecular Formula | C₁₆H₂₀N₂O₃ • HCl | [2] |
| Formula Weight | 324.8 g/mol | [2] |
| Synonyms | Leu-AMC, Leu-MCA, L-Leucine-7-amido-4-methylcoumarin | [2] |
| Appearance | Solid powder | |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO (e.g., 25 mg/ml), DMF (e.g., 25 mg/ml), and methanol (e.g., 50 mg/mL). Limited solubility in aqueous buffers like PBS.[2] | |
| Storage | Store at -20°C, protected from light and moisture.[1] Stock solutions in DMSO can be stored at -20°C for several months.[3] |
Core Spectral Properties: The Key to Detection
The utility of Leu-AMC is entirely dependent on the significant spectral shift that occurs upon enzymatic cleavage. The intact substrate is essentially non-fluorescent, while the liberated product, 7-amino-4-methylcoumarin (AMC), is intensely fluorescent.
The Fluorophore: 7-Amino-4-methylcoumarin (AMC)
The spectral characteristics of the free AMC fluorophore are the cornerstone of the assay. It is crucial to use these wavelengths for setting up fluorescence plate readers or spectrofluorometers.
| Spectral Property | Wavelength Range (nm) | Notes | Source(s) |
| Excitation Maximum (λex) | 340 - 368 | The optimal excitation wavelength can vary slightly depending on the solvent and pH environment. A common starting point is ~365 nm. | [1][2][4][5] |
| Emission Maximum (λem) | 440 - 460 | The emission peak is a strong, bright blue fluorescence. | [1][2][4][5] |
-
Expert Insight: While broad ranges are reported, it is best practice to perform a spectral scan of free AMC in your specific assay buffer to determine the optimal excitation and emission wavelengths for your instrumentation and conditions, thereby maximizing the signal-to-noise ratio.
Quantum Yield and Extinction Coefficient
The efficiency of the fluorescence process is described by the quantum yield (Φ) and the molar extinction coefficient (ε).
-
Quantum Yield: Aminocoumarins are known for their high fluorescence quantum yields.[6] For instance, the novel aminocoumarin "knightletin" exhibits a remarkable quantum yield of 0.81 in methanol.[6] High quantum yield is critical as it translates to a brighter signal and greater assay sensitivity.
-
Molar Extinction Coefficient (ε): The molar extinction coefficient for 7-amino-4-methylcoumarin-3-acetic acid (a related compound) has been reported as 1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm.[7] A high extinction coefficient indicates efficient light absorption at the excitation wavelength.
Mechanism of Fluorescence Generation
The enzymatic reaction is a simple hydrolysis event that triggers a dramatic optical response. The diagram below illustrates this process, which forms the basis of the kinetic assay.
Caption: Enzymatic cleavage of Leu-AMC by Leucine Aminopeptidase.
Experimental Protocol: Fluorometric Leucine Aminopeptidase Assay
This protocol provides a robust framework for quantifying leucine aminopeptidase activity in biological samples. It incorporates a standard curve for absolute quantification and is designed for a 96-well plate format.
Required Materials
-
This compound (Leu-AMC)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Anhydrous DMSO
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)[8]
-
Biological Sample (e.g., cell lysate, tissue homogenate)[3][5]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with Ex/Em filters for ~365/440 nm
Workflow Diagram
Caption: Standard workflow for a fluorometric aminopeptidase assay.
Step-by-Step Methodology
1. Reagent Preparation: a. Leu-AMC Substrate Stock (10 mM): Dissolve the appropriate amount of Leu-AMC in anhydrous DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 3.25 mg in 1 mL of DMSO. Aliquot and store at -20°C.[3] b. AMC Standard Stock (1 mM): Dissolve 1.75 mg of AMC in 10 mL of DMSO. This creates a 1 mM stock solution. Aliquot and store at -20°C.[3][5] c. Assay Buffer: Prepare the desired buffer. A common choice is 200 mM Tris-HCl, pH 8.0.[8] Warm to room temperature before use.[5]
2. AMC Standard Curve: a. Create a working solution of AMC (e.g., 0.05 mM) by diluting the 1 mM stock in Assay Buffer.[5] b. In wells of the 96-well plate, add increasing volumes of the working AMC solution to generate a standard curve (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well).[5] c. Adjust the total volume in each standard well to 100 µL with Assay Buffer.[5]
3. Sample and Reaction Setup: a. Add your biological sample (e.g., 5-50 µL of cell lysate) to separate wells.[3] b. Include a "no enzyme" control well containing only Assay Buffer.[3] c. Adjust the volume in all sample and control wells to 90 µL with Assay Buffer.[3] d. Prepare a final substrate working solution by diluting the Leu-AMC stock in Assay Buffer or dH₂O.[5] e. To initiate the reaction, add 10 µL of the substrate working solution to each sample and control well. Do not add substrate to the standard curve wells.[5]
4. Measurement and Analysis: a. Immediately place the plate in a fluorescence reader pre-heated to the desired temperature (e.g., 37°C). b. Measure fluorescence (Ex/~365 nm, Em/~440 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[5] c. Standard Curve: For the AMC standard wells, read the final fluorescence in endpoint mode. Subtract the blank (0 nmol) reading and plot Relative Fluorescence Units (RFU) vs. nmol of AMC. d. Enzyme Activity: For the sample wells, identify the linear portion of the reaction curve (RFU vs. time). Calculate the slope of this line (ΔRFU/min). e. Convert the rate from ΔRFU/min to nmol/min using the slope from the AMC standard curve. f. The final activity can be normalized to the amount of protein in your sample (e.g., nmol/min/mg).
Conclusion
This compound is a highly reliable and sensitive fluorogenic substrate that enables the precise quantification of aminopeptidase activity. Its utility is rooted in the dramatic increase in fluorescence upon enzymatic cleavage, a property defined by the distinct spectral characteristics of the liberated 7-amino-4-methylcoumarin fluorophore. By understanding these core properties and implementing a validated experimental protocol, researchers can effectively probe enzyme kinetics, screen for inhibitors, and elucidate biological pathways with confidence and accuracy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 5. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 6. scispace.com [scispace.com]
- 7. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
L-Leucine 7-amido-4-methylcoumarin hydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling and Application of L-Leucine 7-amido-4-methylcoumarin hydrochloride
Introduction: Unveiling a Key Fluorogenic Substrate
This compound (Leu-AMC) is a synthetic molecule indispensable to modern biochemical and cellular research. It serves as a highly sensitive fluorogenic substrate for a class of enzymes known as aminopeptidases, particularly leucine aminopeptidase (LAP) and other broad-specificity aminopeptidases.[1][2][3] These enzymes play critical roles in protein degradation, peptide metabolism, and cellular protein turnover.[4][5] The utility of Leu-AMC lies in its clever design: the non-fluorescent coumarin group is conjugated to a leucine residue. Upon enzymatic cleavage of the amide bond by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is liberated.[4][6] The resulting fluorescence provides a direct, real-time measure of enzymatic activity, making it a cornerstone for enzyme kinetics, inhibitor screening, and diagnostic assays.[2][7]
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and core experimental applications of this compound, designed for researchers and professionals in the life sciences.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of a reagent is the first step toward its effective and safe use. Leu-AMC is typically supplied as a white to faintly yellow powder and should be stored under desiccating conditions at -20°C to ensure its long-term stability.[1][8]
| Property | Value | Source(s) |
| Synonyms | H-Leu-AMC HCl, Leu-MCA | [2][6][9] |
| CAS Number | 62480-44-8 | [1][6][9] |
| Molecular Formula | C₁₆H₂₀N₂O₃ · HCl | [1][6][9] |
| Molecular Weight | 324.80 g/mol | [1][6][9] |
| Appearance | Powder or solid | [1] |
| Solubility | Soluble in Methanol (50 mg/mL), DMSO (25 mg/mL), and DMF (25 mg/mL) | [1][6] |
| Storage Temperature | -20°C, protect from light and moisture | [2][7][8] |
| Fluorescence | Product (AMC): Excitation: 340-380 nm; Emission: 440-460 nm | [2][6][7] |
Section 2: Principle of Action - A Fluorogenic Switch
The power of Leu-AMC as a research tool stems from its function as a molecular switch, transitioning from a non-fluorescent state to a highly fluorescent one upon enzymatic action. This process allows for the sensitive detection of specific peptidase activity.
Mechanism of Action: Leucine aminopeptidases are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of peptides and proteins. Leu-AMC mimics a natural substrate. When the enzyme binds to Leu-AMC, it cleaves the amide bond linking the L-leucine residue to the 7-amino-4-methylcoumarin (AMC) moiety. The unconjugated AMC product is highly fluorescent, emitting a bright blue light upon excitation, whereas the parent substrate is not.[2][4][6] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity, enabling precise quantification.
Caption: Enzymatic cleavage of Leu-AMC by Leucine Aminopeptidase.
Section 3: Comprehensive Safety and Handling Protocols
While not classified as acutely toxic, this compound requires careful handling to mitigate risks associated with skin, eye, and respiratory irritation.[10] Adherence to standard laboratory safety practices is paramount.
Hazard Identification and Personal Protective Equipment (PPE)
Multiple safety data sheets (SDS) indicate that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[10][11] Therefore, robust protective measures are essential.
| Hazard Class & Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | GHS07 | Gloves: Wear compatible chemical-resistant gloves (e.g., Nitrile rubber).[12] |
| Serious Eye Irritation (Category 2A) | GHS07 | Eye Protection: Use safety glasses with side shields or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10][13] |
| Respiratory Irritation (Category 3) | GHS07 | Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 type dust mask or equivalent.[1][14] Work in a well-ventilated area or chemical fume hood.[10] |
| General Laboratory Attire | N/A | Lab Coat: A standard laboratory coat should be worn at all times to prevent skin contact.[15] |
Step-by-Step Handling and Storage Procedures
Causality: These procedures are designed to prevent accidental exposure through inhalation, ingestion, or skin/eye contact and to maintain the chemical's integrity.
-
Engineering Controls: Always handle the solid powder within a chemical fume hood or a well-ventilated enclosure to minimize inhalation of dust particles.[10][15]
-
Weighing: When weighing the powder, use an analytical balance inside a fume hood or a ventilated balance enclosure. Avoid creating dust clouds.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to prevent splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[16] Do not eat, drink, or smoke in laboratory areas.[10]
-
Storage: Store the compound in its original, tightly sealed container at -20°C.[2] Protect from light and moisture, as these can degrade the compound and affect its fluorogenic properties.[2]
Emergency and Spill Response Protocol
Causality: This protocol ensures a rapid and safe response to contain spills, protecting personnel and the environment.
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before cleaning, don all required PPE, including respiratory protection, gloves, eye protection, and a lab coat.
-
Containment (Solid Spill): Gently sweep or vacuum the spilled solid material.[13][17] Avoid generating dust. Place the collected material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water and detergent), followed by a water rinse.[15]
-
Disposal: Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[10][18]
Section 4: Experimental Application - Aminopeptidase Activity Assay
This section provides a validated, field-proven protocol for quantifying leucine aminopeptidase activity using Leu-AMC. The self-validating nature of this protocol comes from the inclusion of proper controls, which are essential for accurate data interpretation.
Workflow Overview
The experimental workflow is a straightforward "mix-and-read" procedure. It involves preparing the necessary reagents, initiating the enzymatic reaction by combining the enzyme source with the substrate, and measuring the resulting fluorescence over time.
Caption: Experimental workflow for a fluorogenic aminopeptidase assay.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
-
Substrate Stock Solution (10 mM):
-
Causality: A concentrated stock in an organic solvent like DMSO is prepared because Leu-AMC has limited aqueous solubility. This stock is stable when stored properly.
-
a. Weigh out 3.25 mg of this compound (MW ~324.8 g/mol ).
-
b. Dissolve in 1.0 mL of high-quality, anhydrous DMSO.
-
c. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
d. Store at -20°C, protected from light.
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0):
-
Causality: The buffer maintains a stable pH optimal for many leucine aminopeptidases.[5] The choice of pH may need optimization depending on the specific enzyme being studied.
-
a. Prepare a solution of 50 mM Tris-HCl.
-
b. Adjust the pH to 8.0 using HCl.
-
-
Working Substrate Solution (e.g., 200 µM):
-
Causality: The stock solution is diluted into the aqueous assay buffer immediately before use to the final desired concentration.
-
a. On the day of the experiment, dilute the 10 mM stock solution 1:50 in Assay Buffer. For example, add 20 µL of 10 mM stock to 980 µL of Assay Buffer.
-
2. Assay Protocol (96-well plate format):
-
a. Plate Setup:
-
Add your biological sample (e.g., 10-50 µL of cell lysate or purified enzyme diluted in Assay Buffer) to the appropriate wells of a black, clear-bottom 96-well plate.
-
Negative Control: In separate wells, add the same volume of buffer or a heat-inactivated sample. This control accounts for non-enzymatic substrate degradation.
-
Blank Control: In separate wells, add only Assay Buffer. This control measures the background fluorescence of the buffer and substrate.
-
-
b. Reaction Initiation:
-
Bring the total volume in each well to 100 µL with Assay Buffer.
-
Initiate the enzymatic reaction by adding 100 µL of the 200 µM Working Substrate Solution to all wells, for a final volume of 200 µL and a final substrate concentration of 100 µM.
-
-
c. Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
Use an excitation wavelength of ~365 nm and an emission wavelength of ~440 nm.[7]
-
3. Data Analysis:
-
a. Background Subtraction: Subtract the fluorescence values of the blank control from all other readings.
-
b. Calculate Reaction Rate: For kinetic assays, plot fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (RFU/min).
-
c. Quantify Activity: To convert the rate into absolute units (e.g., nmol/min), create a standard curve using free 7-Amino-4-methylcoumarin (AMC) to correlate fluorescence units with the amount of product formed.
Conclusion
This compound is a powerful and sensitive tool for the study of aminopeptidase activity. Its effective use is contingent upon a thorough understanding of its chemical properties, strict adherence to safety and handling protocols to protect laboratory personnel, and the implementation of well-controlled experimental designs. By following the principles and methodologies outlined in this guide, researchers can ensure both the integrity of their data and a safe laboratory environment.
References
- 1. L -Leucine-7-amido-4-methylcoumarin 62480-44-8 [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-Leucine 7-amido-4-methylcoumarin, Fluorogenic substrate (CAS 66447-31-2) | Abcam [abcam.com]
- 9. This compound | C16H21ClN2O3 | CID 2733202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. biosynth.com [biosynth.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. cellseco.com [cellseco.com]
- 16. lobachemie.com [lobachemie.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. biosynth.com [biosynth.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Fluorometric Assay of Leucine Aminopeptidase Activity Using L-Leucine 7-amido-4-methylcoumarin Hydrochloride
Senior Application Scientist Commentary: This document provides a robust, field-tested protocol for the determination of Leucine Aminopeptidase (LAP) activity. More than a simple set of instructions, this guide is structured to provide the user with a deep understanding of the assay's principles, the rationale behind critical steps, and the necessary controls to ensure data integrity. By following this protocol, researchers can confidently quantify LAP activity for applications ranging from basic enzymology to high-throughput screening in drug development.
Introduction to Leucine Aminopeptidases and the Assay Principle
Leucine aminopeptidases (LAPs), metallo-exopeptidases of the M17 family, are ubiquitous enzymes critical for protein degradation and turnover.[1] They catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[1][2] The dysregulation of LAP activity has been implicated in various pathologies, making them a significant target for therapeutic intervention and biomarker discovery.[2][3]
This protocol details a highly sensitive and continuous fluorometric assay for measuring LAP activity.[4] The assay employs L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC), a fluorogenic substrate.[5] In its conjugated form, the 7-amido-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage by LAP, free AMC is liberated, producing a strong fluorescent signal that is directly proportional to the enzyme's activity.[2][6] This method allows for the precise quantification of enzyme kinetics and the screening of potential inhibitors.[2][5]
Assay Principle Diagram
The enzymatic reaction at the core of this assay is the LAP-catalyzed hydrolysis of the non-fluorescent Leu-AMC substrate to release the highly fluorescent AMC molecule.
References
- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leucine aminopeptidase as a target for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Measuring Leucine Aminopeptidase Activity in Cell Lysates Using L-Leucine 7-amido-4-methylcoumarin hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Proteolytic Activity with a Fluorogenic Probe
Leucine aminopeptidases (LAPs) are a ubiquitous class of exopeptidases (EC 3.4.11.1) that catalyze the removal of leucine residues from the N-terminus of proteins and peptides.[1] These enzymes are critical regulators of various cellular processes, including protein turnover, cell maintenance, growth, and development. Importantly, altered LAP activity has been implicated in numerous pathological conditions, including cancer, where they can influence tumor cell proliferation, invasion, and angiogenesis.[1] This makes LAPs not only valuable biomarkers but also potential therapeutic targets.
Measuring LAP activity within the complex environment of a cell lysate requires a sensitive and specific method. L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) hydrochloride is a fluorogenic substrate designed for this purpose.[2][3] In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage by LAPs, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[3][4] The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a robust method for quantifying LAP function in cell lysates.[5] This document provides a detailed guide to the principles, protocols, and data analysis for using Leu-AMC to measure LAP activity.
Principle of the Assay: From Non-Fluorescent Substrate to Signal
The assay's mechanism is based on the enzymatic hydrolysis of the amide bond linking L-leucine to the AMC fluorophore. In the conjugated state (Leu-AMC), the fluorescence of the coumarin group is quenched. When a leucine aminopeptidase present in the cell lysate cleaves this bond, the unquenching of the AMC moiety results in a significant increase in fluorescence, which can be detected using a fluorescence microplate reader or fluorometer.[6][7] The typical excitation and emission wavelengths for free AMC are in the range of 340-380 nm and 440-460 nm, respectively.[3][5][8]
Caption: Enzymatic cleavage of Leu-AMC by Leucine Aminopeptidase.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the assay.
| Category | Item | Notes |
| Substrates & Standards | L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) | Store at -20°C, protected from light.[2] |
| 7-Amino-4-methylcoumarin (AMC) Standard | For generating a standard curve to quantify product formation. Store at -20°C.[5] | |
| Buffers & Solvents | Anhydrous Dimethyl sulfoxide (DMSO) | For reconstituting Leu-AMC substrate and AMC standard.[5] |
| Cell Lysis Buffer | e.g., RIPA buffer or 1% SDS lysis buffer. Must be compatible with enzyme activity.[9][10] | |
| LAP Assay Buffer | e.g., 25 mM Tris, pH 8.0. Optimal pH may vary; validation is recommended.[1] | |
| Phosphate-Buffered Saline (PBS) | For washing cells. | |
| Reagents | Protease Inhibitor Cocktail | Crucial to prevent degradation of target enzymes and other proteins during lysis.[10] |
| Protein Assay Reagent | e.g., BCA or Bradford assay kit, for normalizing enzyme activity to total protein concentration.[9] | |
| Equipment & Consumables | Fluorescence Microplate Reader | Capable of excitation at ~360-380 nm and emission at ~440-460 nm.[3] |
| 96-well black, clear-bottom microplates | Black plates minimize light scatter and background fluorescence. | |
| Refrigerated Centrifuge | For pelleting cells and clarifying lysates.[11] | |
| Standard laboratory equipment | Pipettes, tubes, cell scraper, etc. | |
| Samples | Adherent or suspension cells | 1-10 x 10⁶ cells are typically sufficient.[11] |
Experimental Protocols
This section provides a self-validating workflow, from reagent preparation to the final assay. It is critical to include proper controls to ensure the integrity of the results.
PART 1: Reagent Preparation
-
Leu-AMC Substrate Stock Solution (e.g., 10 mM):
-
Reconstitute the Leu-AMC hydrochloride powder in anhydrous DMSO to a final concentration of 10 mM. For example, add 308 µL of DMSO to 1 mg of Leu-AMC (MW: 324.8 g/mol ).
-
Vortex to ensure it is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The solution is typically stable for several months.[5][12]
-
-
AMC Standard Stock Solution (1 mM):
-
Reconstitute AMC powder in DMSO to a final concentration of 1 mM.
-
Vortex thoroughly. Aliquot and store at -20°C.[5]
-
-
LAP Assay Buffer:
-
Prepare a buffer suitable for LAP activity. A common starting point is 25-50 mM Tris-HCl, pH 8.0.
-
The optimal pH for LAP activity can range from 7.0 to 9.0, and it is advisable to optimize this for your specific biological system.[1]
-
-
Cell Lysis Buffer:
-
Prepare an ice-cold lysis buffer (e.g., RIPA or a custom buffer).
-
Crucially, add a protease inhibitor cocktail immediately before use to prevent non-specific protein degradation.[10]
-
PART 2: Cell Lysate Preparation
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Harvesting:
-
For adherent cells, wash the culture dish twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
For suspension cells, simply transfer the cell suspension to a conical tube.
-
-
Pelleting: Centrifuge the cells at approximately 500 x g for 5 minutes at 4°C.[11]
-
Washing: Discard the supernatant and wash the cell pellet once more with ice-cold PBS to remove residual media.
-
Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer supplemented with protease inhibitors (e.g., 100-200 µL for a pellet from a 10 cm dish).[10]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant (the cell lysate) to a new, pre-chilled tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay. This is essential for normalizing enzyme activity.[9] The lysate can be used immediately or aliquoted and stored at -80°C.
PART 3: Fluorometric Assay Protocol (96-Well Plate Format)
The following protocol describes a kinetic assay, which is generally preferred as it allows for the verification of linear reaction rates.
-
Plate Setup: Design a plate map that includes all necessary wells:
-
AMC Standards: To create a standard curve for quantification.
-
No Enzyme Control: Assay buffer + substrate (measures substrate auto-hydrolysis).
-
Sample Wells: Cell lysate + substrate.
-
Sample Background Control: Cell lysate without substrate (accounts for endogenous fluorescence in the lysate).[5]
-
(Optional) Positive Control: A known source of LAP enzyme.
-
| Well Type | Reagent 1 (50 µL) | Reagent 2 (40 µL) | Reagent 3 (10 µL) |
| AMC Standard | LAP Assay Buffer | AMC Dilutions | LAP Assay Buffer |
| No Enzyme Control | LAP Assay Buffer | LAP Assay Buffer | Substrate Mix |
| Sample Well | LAP Assay Buffer | Cell Lysate | Substrate Mix |
| Sample Background | LAP Assay Buffer | Cell Lysate | LAP Assay Buffer |
-
AMC Standard Curve Preparation:
-
Prepare a working solution of 0.05 mM AMC by diluting the 1 mM stock 1:20 in LAP Assay Buffer.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM AMC working solution to respective wells to generate standards of 0, 0.1, 0.2, 0.3, 0.4, and 0.5 nmol/well.
-
Adjust the total volume in each standard well to 100 µL with LAP Assay Buffer.
-
-
Sample and Control Preparation:
-
Add 5-50 µL of cell lysate to the "Sample Well" and "Sample Background" wells. The optimal amount of lysate must be determined empirically to ensure the reaction rate is within the linear range of the assay.[5]
-
Add LAP Assay Buffer to all sample and control wells to bring the volume to 90 µL.
-
-
Reaction Initiation:
-
Prepare a Substrate Mix by diluting the 10 mM Leu-AMC stock solution in LAP Assay Buffer. A final concentration of 50-200 µM in the well is a common starting point. For a final concentration of 100 µM in a 100 µL final volume, prepare a 1 mM working solution and add 10 µL.
-
Add 10 µL of the Substrate Mix to the "Sample Wells" and "No Enzyme Control" wells to start the reaction.
-
Add 10 µL of LAP Assay Buffer to the "Sample Background" wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 368 nm, Emission: 460 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[5]
-
Data Analysis and Interpretation
The goal of data analysis is to convert the raw relative fluorescence units (RFU) into a specific enzyme activity, typically expressed as nmol of product formed per minute per mg of total protein.
Caption: Workflow for analyzing kinetic enzyme assay data.
-
Standard Curve: Plot the fluorescence values (RFU) for the AMC standards against the known amount (nmol). Perform a linear regression to obtain the slope (RFU/nmol) and the R² value, which should be >0.98 for a reliable curve.
-
Background Correction: For each sample timepoint, subtract the fluorescence of the "Sample Background" well from the "Sample Well" reading to get the corrected RFU. Corrected RFU = RFU_Sample - RFU_SampleBackground.
-
Determine Reaction Rate: Plot the corrected RFU for each sample against time (minutes). Identify the linear portion of the curve (the initial reaction velocity) and calculate its slope. The slope represents the rate of reaction in ΔRFU/min.
-
Calculate Activity: Use the slope from the AMC standard curve to convert the reaction rate from RFU/min to nmol/min.
-
Activity (nmol/min) = (ΔRFU / min) / Slope of AMC Standard Curve (RFU / nmol)
-
-
Calculate Specific Activity: Normalize the activity to the amount of protein added to the well.
-
Specific Activity (nmol/min/mg) = [Activity (nmol/min)] / [Protein (mg)]
One unit of Leucine Aminopeptidase is often defined as the amount of enzyme that generates 1.0 µmol of AMC per minute at a specific pH and temperature.
-
Assay Validation and Troubleshooting
For robust and reproducible results, the assay must be properly validated.
-
Enzyme Linearity: Test different concentrations of cell lysate to find a range where the reaction rate is linear with the amount of protein added.
-
Time Linearity: Ensure the reaction rate is linear over the chosen measurement period. If the rate slows, it may indicate substrate depletion or enzyme instability.
-
Substrate Concentration: The substrate concentration should ideally be at or near saturation (e.g., 5-10 times the Km) to measure Vmax. If determining kinetic parameters (Km, Vmax) is the goal, a range of substrate concentrations must be tested.
| Problem | Potential Cause | Solution |
| High Background Signal | 1. Autohydrolysis of Leu-AMC substrate. 2. High endogenous fluorescence in lysate. | 1. Check the "No Enzyme Control". Prepare substrate solution fresh. 2. Ensure "Sample Background" control is subtracted.[5] |
| No or Low Signal | 1. Low or no LAP activity in lysate. 2. Incorrect filter set on plate reader. 3. Inactive substrate. | 1. Increase lysate concentration or use a positive control. 2. Verify Ex/Em wavelengths (~368/460 nm). 3. Use fresh substrate stock. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Lysate concentration too high (detector saturation). | 1. Use a lower lysate concentration or higher substrate concentration. 2. Check buffer conditions; keep lysate on ice. 3. Dilute the lysate. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Air bubbles in wells. | 1. Use calibrated pipettes; be precise. 2. Gently mix the plate before reading. 3. Visually inspect wells and remove bubbles.[13] |
References
- 1. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Leucine 7-amido-4-methylcoumarin, Fluorogenic substrate (CAS 66447-31-2) | Abcam [abcam.com]
- 9. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. thermofisher.com [thermofisher.com]
Application Note: High-Throughput Screening for Aminopeptidase Inhibitors Using L-Leucine 7-amido-4-methylcoumarin Hydrochloride
Abstract & Introduction
Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are crucial in various physiological processes, including protein maturation, turnover, and antigen presentation. Dysregulation of aminopeptidase activity has been implicated in numerous pathologies such as cancer, hypertension, and infectious diseases, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) is an essential methodology in drug discovery for identifying novel modulators of these enzymes.[1]
This document provides a comprehensive guide to the use of L-Leucine 7-amido-4-methylcoumarin hydrochloride (L-Leu-AMC) as a fluorogenic substrate for the robust and sensitive HTS of aminopeptidase inhibitors.[2][3] L-Leu-AMC is an ideal tool for this purpose; in its intact form, it is non-fluorescent. However, upon enzymatic cleavage of the leucine residue by an aminopeptidase, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is liberated.[2][4] The resulting increase in fluorescence intensity is directly proportional to enzyme activity, allowing for a quantitative measure of inhibition. This "turn-on" assay format is simple, sensitive, and well-suited for automation in 96-, 384-, and 1536-well plate formats.[5]
Principle of the Fluorogenic Assay
The core of this HTS assay lies in a straightforward enzymatic reaction. Leucine aminopeptidases (LAPs), such as LAP3, recognize and cleave the amide bond between the L-leucine residue and the AMC fluorophore.[6]
-
Substrate (Non-fluorescent): L-Leucine 7-amido-4-methylcoumarin is a conjugate molecule where the fluorescence of the AMC group is effectively quenched.
-
Enzymatic Cleavage: In the presence of an active aminopeptidase, the enzyme hydrolyzes the peptide bond.
-
Products (Fluorescent): The reaction yields L-leucine and the free fluorophore, 7-amino-4-methylcoumarin (AMC). Free AMC is highly fluorescent, with excitation and emission maxima typically in the range of 340-360 nm and 440-460 nm, respectively.[2][4]
The rate of AMC generation, measured as an increase in relative fluorescence units (RFU) per unit of time, is a direct measure of the enzyme's catalytic rate. Potential inhibitors will decrease this rate, resulting in a lower fluorescence signal compared to an uninhibited control.
Caption: Enzymatic cleavage of L-Leu-AMC by an aminopeptidase.
Materials and Reagents
Equipment:
-
Fluorescence microplate reader with excitation/emission filters for AMC (e.g., Ex: 355 nm, Em: 460 nm).
-
Acoustic dispenser or pin tool for compound transfer.
-
Multichannel pipettes or automated liquid handler.
-
Low-volume, black, flat-bottom 384-well assay plates.
-
Reagent reservoirs.
-
Plate shaker/orbital mixer.
-
Centrifuge with a plate rotor.
Reagents:
-
This compound (L-Leu-AMC): (e.g., Sigma-Aldrich, Cayman Chemical).
-
Recombinant Human Aminopeptidase: (e.g., LAP3). Purity and specific activity should be verified for each lot.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. The optimal buffer may vary depending on the specific enzyme.[7]
-
DMSO (Anhydrous): For compound and substrate solubilization.
-
Positive Control Inhibitor: A known inhibitor of the target aminopeptidase (e.g., Bestatin).
-
Nuclease-free water.
Reagent Preparation
-
10X Assay Buffer: Prepare a 500 mM Tris-HCl solution at pH 7.5. Filter sterilize and store at 4°C. Dilute to 1X with nuclease-free water for daily use.
-
10 mM L-Leu-AMC Stock Solution: Dissolve L-Leu-AMC powder in 100% DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a high-concentration stock (e.g., 1 mg/mL) in an appropriate storage buffer (consult manufacturer's data sheet). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
2X Working Enzyme Solution: On the day of the assay, thaw an aliquot of the enzyme stock on ice. Dilute it in 1X Assay Buffer to a concentration that is twice the final desired assay concentration. The optimal concentration must be determined experimentally (see Section 6).
-
2X Working Substrate Solution: Dilute the 10 mM L-Leu-AMC stock in 1X Assay Buffer to a concentration that is twice the final desired assay concentration. The optimal concentration is typically at or near the enzyme's Michaelis constant (Km) (see Section 6).[8]
-
Compound Plates: Prepare serial dilutions of test compounds and controls in 100% DMSO in a source plate.
High-Throughput Screening Protocol (384-Well Format)
This protocol assumes a final assay volume of 20 µL.
-
Compound Addition: Using an acoustic dispenser or pin tool, transfer 100 nL of compound solution from the source plate to the wells of the 384-well assay plate. This results in a 1:200 dilution and a final DMSO concentration of 0.5%.
-
Test Wells: Test compounds.
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): Saturating concentration of a known inhibitor (e.g., Bestatin).
-
-
Enzyme Addition: Add 10 µL of the 2X Working Enzyme Solution to all wells.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to bring all liquid to the bottom of the wells. Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Working Substrate Solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately transfer the plate to the fluorescence plate reader, pre-set to the reaction temperature (e.g., 37°C). Measure the fluorescence (Ex/Em = 355/460 nm) every 60 seconds for 15-30 minutes. The reaction should be monitored under initial velocity conditions.[8]
Caption: High-throughput screening workflow for aminopeptidase inhibitors.
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the initial velocity (V₀) of the reaction by plotting RFU versus time. The V₀ is the slope of the linear portion of this curve (ΔRFU/min).
-
Calculate Percent Inhibition: Use the rates from the control wells to normalize the data for each test compound. % Inhibition = 100 * (1 - (V₀_compound - V₀_pos_ctrl) / (V₀_neg_ctrl - V₀_pos_ctrl))
-
Determine IC₅₀: For active compounds, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[9][10] It is calculated using the positive and negative controls. Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
| Z'-Factor Value | Assay Quality | Interpretation | |---|---|---| | > 0.5 | Excellent | Large separation between controls; highly robust assay.[11][12] | | 0 to 0.5 | Acceptable | Assay may be suitable, but optimization is recommended.[11] | | < 0 | Unacceptable | No separation between controls; assay is not viable.[13] |
Assay Optimization and Validation
To ensure a robust and sensitive assay, several parameters must be optimized empirically.[14]
-
Enzyme Concentration: Determine the minimal enzyme concentration that provides a robust signal well above background within the desired linear range of the reaction. Titrate the enzyme and measure the initial reaction rate at a fixed, saturating substrate concentration.
-
Substrate Concentration (Km Determination): The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax.[15] For inhibitor screening, an assay is most sensitive when the substrate concentration is at or below the Km value.[8] To determine Km, measure the initial velocity at various substrate concentrations with a fixed enzyme concentration and fit the data to the Michaelis-Menten equation.
-
DMSO Tolerance: Confirm that the final DMSO concentration used for compound delivery does not significantly inhibit or activate the enzyme. Test a range of DMSO concentrations (e.g., 0.1% to 2%) against the enzyme's activity.
| Parameter | Recommended Range/Target | Rationale |
| Final Enzyme Conc. | Titrate for V₀ in linear range | Balances signal strength with reagent cost; ensures initial velocity conditions. |
| Final Substrate Conc. | ≤ Km | Maximizes sensitivity to competitive inhibitors.[8][16] |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on enzyme structure and activity. |
| Pre-incubation Time | 15 - 30 minutes | Allows inhibitors to reach binding equilibrium with the enzyme before the reaction starts. |
| Kinetic Read Time | 15 - 30 minutes | Ensures measurement of the true initial velocity before substrate depletion occurs (<10% conversion).[17] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Substrate autohydrolysis. 2. Contaminated reagents or plates. 3. Enzyme preparation contains impurities.[7] | 1. Run a "no-enzyme" control to quantify. Prepare fresh substrate. 2. Use high-purity water and new assay plates. 3. Source a higher purity enzyme. |
| Low Z'-Factor (<0.5) | 1. High variability in control wells. 2. Insufficient signal window between positive and negative controls. | 1. Check for pipetting errors; ensure proper mixing. 2. Optimize enzyme and substrate concentrations to increase the signal-to-background ratio. |
| Compound Interference | 1. Test compound is fluorescent at assay wavelengths. 2. Compound quenches AMC fluorescence.[18] | 1. Run a "no-enzyme, no-substrate" control with the compound to check for autofluorescence. 2. Run a control with free AMC and the compound to test for quenching. |
| Non-linear Reaction Rate | 1. Substrate depletion (>10% conversion). 2. Enzyme instability. | 1. Reduce enzyme concentration or reaction time. 2. Check buffer pH and stability; ensure proper enzyme storage and handling. |
References
- 1. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. L -Leucine-7-amido-4-methylcoumarin 62480-44-8 [sigmaaldrich.com]
- 4. L-Leucine-7-amido-4-methylcoumarin hydrochloride | TargetMol [targetmol.com]
- 5. A homogeneous, nonradioactive high-throughput fluorogenic protein phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. assay.dev [assay.dev]
- 13. m.youtube.com [m.youtube.com]
- 14. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing substrate conversion for high-throughput enzymatic assays [wisdomlib.org]
- 18. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: L-Leucine 7-amido-4-methylcoumarin hydrochloride in Drug Discovery
A Technical Guide for High-Throughput Screening of Aminopeptidase Inhibitors
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) hydrochloride, a fluorogenic substrate, in drug discovery applications. Specifically, it focuses on its utility in high-throughput screening (HTS) for inhibitors of aminopeptidases, a class of enzymes implicated in a variety of diseases, including cancer.[1][2][3] This document outlines the underlying biochemical principles, offers step-by-step experimental protocols, and provides guidance on data analysis and interpretation, tailored for researchers and scientists in the field of drug development.
Introduction: The Role of Aminopeptidases and Fluorogenic Assays in Drug Discovery
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[4] These enzymes are critical to a wide range of physiological processes. Notably, certain aminopeptidases, such as Aminopeptidase N (also known as CD13), are overexpressed in various cancer cells and play a significant role in tumor angiogenesis, invasion, and metastasis.[1][3][5] This makes them attractive targets for the development of novel therapeutic agents.[3][6]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential inhibitory activity against a specific biological target.[7][8][9] Fluorogenic assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and compatibility with automation.[4]
Principle of the Leu-AMC Assay
L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) is a fluorogenic substrate specifically designed to measure the activity of aminopeptidases that exhibit a preference for leucine at the N-terminus.[10][11] The core principle of the assay is based on the enzymatic cleavage of the amide bond between L-leucine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its conjugated form (Leu-AMC), the fluorescence of the AMC moiety is quenched.[12] Upon hydrolysis by an aminopeptidase, free AMC is released into the solution.[11][12] Liberated AMC is highly fluorescent, with excitation and emission maxima typically in the range of 340-360 nm and 440-460 nm, respectively.[11][13][14][15] The rate of the increase in fluorescence intensity is directly proportional to the aminopeptidase activity in the sample.[10][16] This principle allows for the sensitive detection of enzyme activity and its modulation by potential inhibitors.
Mechanism of Action Diagram
Caption: Enzymatic cleavage of Leu-AMC releases fluorescent AMC.
Applications in Drug Discovery
The primary application of Leu-AMC in drug discovery is in the high-throughput screening for inhibitors of aminopeptidases. This substrate is instrumental in:
-
Primary HTS Campaigns: Rapidly screening large and diverse compound libraries to identify "hits" that inhibit the target aminopeptidase.[7][8]
-
Dose-Response Studies: Characterizing the potency of hit compounds by generating dose-response curves and determining their IC50 values.
-
Enzyme Kinetics: Studying the mechanism of action of inhibitors (e.g., competitive, non-competitive) by performing kinetic analyses.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency of analogs of initial hits to guide medicinal chemistry efforts in lead optimization.
Detailed Protocols
Materials and Reagents
-
Substrate: L-Leucine 7-amido-4-methylcoumarin hydrochloride (MW: 324.8 g/mol )[17]
-
Enzyme: Recombinant human Aminopeptidase N/CD13 or other relevant aminopeptidase.
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0) is commonly used.[18] Refer to the enzyme's specific requirements.
-
Test Compounds: Library compounds or known inhibitors (e.g., Bestatin) dissolved in a suitable solvent (typically DMSO).
-
Positive Control: A known inhibitor of the target enzyme (e.g., Bestatin).[6]
-
Negative Control: Assay buffer with DMSO (vehicle control).
-
Microplates: Black, flat-bottom 96- or 384-well microplates suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at ~350 nm and emission detection at ~450 nm.
Reagent Preparation
-
Substrate Stock Solution (e.g., 10 mM): Dissolve Leu-AMC hydrochloride in DMSO.[15] Store aliquots at -20°C, protected from light.[10] The hydrochloride salt generally offers good solubility in aqueous buffers once diluted from a DMSO stock.
-
Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired assay time. Keep the enzyme on ice.
-
Test Compound Plates: Prepare serial dilutions of test compounds and known inhibitors in DMSO in a separate plate.
High-Throughput Screening Protocol for Aminopeptidase Inhibitors
This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.
-
Compound Dispensing: Add a small volume (e.g., 100 nL) of test compounds, positive controls, and negative controls (DMSO) to the appropriate wells of the assay plate.
-
Enzyme Addition: Add 10 µL of the enzyme working solution to all wells except for the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the test compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the Leu-AMC working solution (diluted from stock into assay buffer) to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or near the Km value for the enzyme to maximize sensitivity for competitive inhibitors.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).[18] Measure the fluorescence intensity (Ex/Em ~350/450 nm) every 1-2 minutes for a period of 15-60 minutes.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for aminopeptidase inhibitors.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each test compound:
% Inhibition = [1 - (Ratecompound - Rateno enzyme) / (Ratevehicle - Rateno enzyme)] x 100
-
Dose-Response Curves: For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Example Data Presentation
| Compound | Concentration (µM) | Rate (RFU/min) | % Inhibition |
| Vehicle | - | 500 | 0% |
| No Enzyme | - | 20 | - |
| Inhibitor A | 0.1 | 450 | 10.4% |
| Inhibitor A | 1 | 260 | 50.0% |
| Inhibitor A | 10 | 70 | 89.6% |
| Inhibitor A | 100 | 25 | 99.0% |
From such data, an IC50 value for "Inhibitor A" can be calculated, which in this example is approximately 1 µM.
Troubleshooting and Considerations
-
High Background Fluorescence: Test compounds may be intrinsically fluorescent at the assay wavelengths. It is crucial to run a parallel assay plate without the enzyme to identify and flag such compounds for interference.
-
Assay Instability: Ensure that the reaction rate in the vehicle control wells is linear over the measurement period. If not, the enzyme concentration may be too high or the substrate concentration too low, leading to substrate depletion.
-
Solubility Issues: Test compounds may precipitate in the aqueous assay buffer. Visually inspect the plates and consider reducing the final DMSO concentration if necessary.
-
Z'-Factor: For HTS campaigns, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.
Conclusion
This compound is a robust and sensitive tool for the discovery and characterization of aminopeptidase inhibitors. Its application in a well-designed fluorogenic assay enables high-throughput screening and detailed mechanistic studies, which are vital for advancing drug discovery programs targeting this important class of enzymes. By following the protocols and considerations outlined in this guide, researchers can effectively leverage this substrate to identify and develop novel therapeutic candidates.
References
- 1. Progress in the Development of Aminopeptidase N (APN/CD13) Inhibi...: Ingenta Connect [ingentaconnect.com]
- 2. Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Computational study of novel natural inhibitors targeting aminopeptidase N(CD13) | Aging [aging-us.com]
- 6. scbt.com [scbt.com]
- 7. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 10. goldbio.com [goldbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. L-Leucine-7-amido-4-methylcoumarin hydrochloride | TargetMol [targetmol.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. This compound | C16H21ClN2O3 | CID 2733202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetics Assays Using L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC)
Introduction: Unveiling Proteolytic Activity with Fluorogenic Precision
In the intricate landscape of cellular signaling and protein regulation, proteases play a pivotal role. Their activity, often dysregulated in disease states, makes them a critical class of targets for therapeutic intervention. The ability to accurately quantify the kinetic activity of these enzymes is therefore fundamental to both basic research and drug development. L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) is a highly sensitive and specific fluorogenic substrate designed for the continuous measurement of aminopeptidase activity.[1][2] This application note provides a comprehensive guide to the principles, protocols, and best practices for utilizing Leu-AMC in enzyme kinetics assays, tailored for researchers, scientists, and drug development professionals.
Leu-AMC is particularly effective as a substrate for leucine aminopeptidases (LAPs), a group of exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[3][4] A notable member of this family is Aminopeptidase N (CD13), a transmembrane metalloprotease implicated in various physiological and pathological processes, including cancer progression, making it a significant therapeutic target.[5][6][7][8]
The core principle of the Leu-AMC assay is elegant in its simplicity. The substrate itself is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between the L-leucine residue and the 7-amino-4-methylcoumarin (AMC) fluorophore, the highly fluorescent AMC is liberated.[3][9][10] The resultant increase in fluorescence intensity, measured over time, is directly proportional to the rate of the enzymatic reaction.[11] This allows for real-time kinetic analysis and the determination of key enzymatic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).[12][13]
Assay Principle: A Fluorogenic "Turn-On" System
The enzymatic reaction at the heart of this assay is the hydrolysis of the peptide bond in Leu-AMC, catalyzed by a leucine aminopeptidase. This process releases the free AMC molecule, which exhibits strong fluorescence.
Caption: Workflow of the Leu-AMC based fluorogenic enzyme assay.
The fluorescence of the liberated AMC can be monitored using a fluorescence microplate reader or spectrofluorometer, typically with excitation wavelengths in the range of 340-368 nm and emission wavelengths between 440-460 nm.[1][4][9]
Materials and Reagents
| Reagent | Supplier Example | Storage Temperature |
| L-Leucine 7-amido-4-methylcoumarin HCl (Leu-AMC) | Sigma-Aldrich, Cayman Chemical, MedChemExpress | -20°C |
| 7-Amino-4-methylcoumarin (AMC) Standard | Sigma-Aldrich | -20°C |
| Purified Enzyme (e.g., Leucine Aminopeptidase) | R&D Systems, Enzo Life Sciences | -20°C or -80°C |
| Assay Buffer (e.g., Tris-HCl, pH 7.5) | Varies | 4°C |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Varies | Room Temperature |
| 96-well black, flat-bottom microplates | Varies | Room Temperature |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Leu-AMC Substrate Stock Solution (10 mM):
-
Accurately weigh the required amount of Leu-AMC powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 3.25 mg of Leu-AMC (MW: 324.8 g/mol ) in 1 mL of DMSO.[9]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
AMC Standard Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of free AMC in anhydrous DMSO. For example, dissolve 1.75 mg of AMC (MW: 175.18 g/mol ) in 10 mL of DMSO.[14]
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C, protected from light.
-
-
Assay Buffer:
-
The optimal buffer composition and pH are enzyme-dependent. A common starting point is 50 mM Tris-HCl, pH 7.5. Refer to the enzyme supplier's datasheet for specific recommendations. For some leucine aminopeptidases, a phosphate buffer may be suitable.[15]
-
-
Enzyme Working Solution:
-
Dilute the purified enzyme to the desired working concentration in ice-cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Protocol 2: AMC Standard Curve Generation
To convert the relative fluorescence units (RFU) obtained from the assay into the concentration of the product formed, a standard curve of free AMC is essential.[14]
-
Prepare AMC Dilutions:
-
Perform serial dilutions of the 1 mM AMC stock solution in assay buffer to create a range of concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).
-
The final volume of each standard in the well should be the same as the final reaction volume in the kinetic assay (e.g., 100 µL).
-
-
Plate Setup and Measurement:
-
Add the AMC standards to a 96-well black microplate in triplicate.
-
Measure the fluorescence using a microplate reader at the same settings that will be used for the kinetic assay (Ex/Em ≈ 360/460 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM AMC) from all other readings.
-
Plot the background-subtracted RFU versus the AMC concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'x' is the AMC concentration, and 'm' is the slope. The R² value should be ≥ 0.99 for a reliable standard curve.[14]
-
Caption: Workflow for generating an AMC standard curve.
Protocol 3: Enzyme Kinetic Assay
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Plate Setup:
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of the diluted enzyme solution to the sample wells.
-
For background control wells, add 10 µL of assay buffer instead of the enzyme solution.
-
Include a "no substrate" control with the enzyme but without the substrate to check for any intrinsic fluorescence.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[11]
-
-
Initiate the Reaction:
-
Prepare a working solution of Leu-AMC substrate in the assay buffer. The final concentration in the well should be varied to determine Km and Vmax. A typical starting range is 0-200 µM.[16]
-
Add 10 µL of the Leu-AMC working solution to each well to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em ≈ 360/460 nm.
-
Data Analysis and Interpretation
-
Calculate Initial Reaction Velocity (V₀):
-
For each substrate concentration, plot the RFU versus time.
-
The initial linear portion of the curve represents the initial reaction velocity. Determine the slope of this linear phase (ΔRFU/Δt).
-
Convert the slope from RFU/min to µM/min using the slope of the AMC standard curve:
-
V₀ (µM/min) = (Slope from kinetic data) / (Slope from AMC standard curve)
-
-
-
Determine Kinetic Parameters (Km and Vmax):
-
Plot the initial velocity (V₀) against the corresponding substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
This analysis will yield the values for Vmax (the maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax).[13]
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence of test compounds, buffers, or microplate.[17][18] | Run appropriate controls (no enzyme, no substrate). Use black, non-binding microplates. Screen buffer components for intrinsic fluorescence. For compound screening, pre-read the plate after compound addition but before starting the reaction.[19] |
| Non-linear Reaction Progress Curves | Substrate depletion, enzyme instability, or product inhibition. | Use a lower enzyme concentration or a shorter reaction time to ensure initial velocity measurements. Verify enzyme stability under assay conditions. |
| Inner Filter Effect (IFE) | High substrate or product concentration absorbs excitation/emission light.[20] | Keep the total absorbance of the solution at the excitation and emission wavelengths below 0.05-0.1.[20] If high substrate concentrations are necessary, mathematical corrections for IFE can be applied during data analysis.[20] |
| Low Signal-to-Noise Ratio | Insufficient enzyme activity or suboptimal assay conditions. | Optimize enzyme concentration, pH, temperature, and buffer components.[15] Ensure the substrate concentration is appropriate for the enzyme's Km. |
| Inhibitor Screening False Positives | Compound fluorescence or quenching of AMC fluorescence.[18][21] | Perform counter-screens without the enzyme to identify fluorescent compounds. Test for quenching by adding the compound to a known concentration of free AMC. |
Conclusion
The Leu-AMC-based fluorogenic assay is a robust, sensitive, and high-throughput compatible method for the kinetic characterization of leucine aminopeptidases.[17][22] By adhering to the detailed protocols and data analysis procedures outlined in this application note, researchers can obtain reliable and reproducible kinetic data. This is invaluable for understanding enzyme function, elucidating disease mechanisms, and accelerating the discovery of novel therapeutic agents targeting this important class of proteases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. The moonlighting enzyme CD13: old and new functions to target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aminopeptidase‐N/CD13 is a potential proapoptotic target in human myeloid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jasco-global.com [jasco-global.com]
- 13. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ubpbio.com [ubpbio.com]
- 17. mdpi.com [mdpi.com]
- 18. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) Assay Variability
Welcome to the technical support center for the L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) hydrochloride assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of variability in this sensitive fluorogenic assay. Here, we move beyond simple procedural lists to explain the underlying principles, ensuring robust and reproducible results.
The Foundational Principle of the Leu-AMC Assay
The Leu-AMC assay is a cornerstone for measuring the activity of aminopeptidases, enzymes that cleave N-terminal amino acids from proteins and peptides.[1][2] The substrate, Leu-AMC, consists of L-leucine linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In this conjugated state, the fluorescence of AMC is quenched.[3][4] Upon enzymatic cleavage of the amide bond by an aminopeptidase, the free AMC is liberated, resulting in a significant increase in fluorescence.[3][5][6] This emitted fluorescence, typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the released AMC product?
A2: The liberated 7-amino-4-methylcoumarin (AMC) typically has an optimal excitation wavelength in the range of 340-380 nm and an emission wavelength between 440-460 nm.[5][6][7][8] However, it is best practice to perform a wavelength scan using your specific microplate reader and assay buffer to determine the precise optimal settings for your experimental conditions.
Q2: What type of microplate is recommended for this fluorescence assay?
A2: To minimize background fluorescence and prevent light scattering between wells, it is highly recommended to use black, opaque-walled microplates, preferably with clear bottoms.[8] White plates are designed for luminescence, and clear plates are for absorbance measurements; using them for fluorescence will lead to high background and poor data quality.
Q3: How should I properly prepare and store the Leu-AMC substrate stock solution?
A3: Leu-AMC hydrochloride is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3] It is critical to store this stock solution in small, single-use aliquots at -20°C or -80°C.[3] This practice prevents repeated freeze-thaw cycles, which can lead to substrate degradation and introduce variability into your experiments.[8]
Q4: What is the "inner filter effect" and how can it affect my results?
A4: The inner filter effect is a phenomenon that causes a non-linear relationship between fluorophore concentration and fluorescence intensity, leading to inaccurate measurements.[9][10] It occurs in two ways:
-
Primary Inner Filter Effect: At high substrate or product concentrations, molecules in the light path absorb the excitation light, preventing it from reaching the center of the well. This reduces the amount of fluorescence generated.[9][11]
-
Secondary Inner Filter Effect: If the emission spectrum of the fluorophore overlaps with the absorption spectrum of other components in the well, the emitted light can be re-absorbed before it reaches the detector.[9][12]
To mitigate this, it is crucial to work within a concentration range where fluorescence is linear with the amount of AMC. This is determined by generating a thorough AMC standard curve. As a rule of thumb, keeping the optical density of the sample below 0.1 at the excitation wavelength helps to avoid this effect.[12]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing logical steps to diagnose and resolve them.
Problem 1: High Background Fluorescence in "No Enzyme" Control Wells
You Observe: The wells containing only the substrate and assay buffer (without any enzyme) show a high fluorescence signal.
The Underlying Cause: This indicates that the AMC fluorophore is being released non-enzymatically or that the substrate itself has degraded.
Troubleshooting Steps:
-
Check Substrate Integrity:
-
Action: Prepare a fresh dilution of your Leu-AMC stock solution and re-run the control.
-
Rationale: The substrate can hydrolyze spontaneously, especially if stored improperly (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C after dilution, or exposure to light).[8]
-
-
Evaluate Assay Buffer Conditions:
-
Action: Measure the pH of your assay buffer. Test for potential contamination.
-
Rationale: Extreme pH values can cause the substrate to become unstable.[13] The fluorescence of AMC itself is generally stable between pH 6 and 8.[13] Contaminants in the buffer, such as other proteases from microbial growth, could also cleave the substrate.
-
-
Assess for Autofluorescence:
-
Action: Measure the fluorescence of your assay buffer alone and of any test compounds you are screening.
-
Rationale: Components of the assay buffer or the test compounds themselves may be intrinsically fluorescent at the wavelengths used for AMC detection, contributing to high background.[14]
-
Problem 2: Weak or No Signal Increase Over Time in Sample Wells
You Observe: The fluorescence signal in the wells containing the enzyme and substrate does not increase, or the rate of increase is very low.
The Underlying Cause: This typically points to low or no enzyme activity.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Action: Use a fresh aliquot of the enzyme. If available, run a positive control with a known active enzyme sample.
-
Rationale: Enzymes are sensitive to storage conditions. Repeated freeze-thaw cycles or improper storage temperatures can lead to a significant loss of activity.[8]
-
-
Optimize Reagent Concentrations:
-
Action: Perform a titration of both the enzyme and the Leu-AMC substrate.
-
Rationale: The concentrations of both enzyme and substrate may be too low to generate a detectable signal. A systematic titration will help you find the optimal concentrations that result in a linear reaction rate.[8] For kinetic studies, the substrate concentration should ideally be at or above the Michaelis constant (Kₘ).[8][15]
-
-
Confirm Assay Conditions:
-
Action: Check the pH and temperature of your assay.
-
Rationale: Enzyme activity is highly dependent on pH and temperature.[16][17] Most aminopeptidases have an optimal pH range between 7.0 and 8.5. The optimal temperature is often between 25°C and 37°C.[8][18] Deviations from these optimal conditions can drastically reduce enzyme activity.
-
-
Check for Inhibitors:
-
Action: If you are testing samples (e.g., cell lysates, potential drug compounds), perform a "spike-in" control. Add a known amount of active enzyme to your sample and compare its activity to the same amount of enzyme in buffer alone.
-
Rationale: Your experimental sample may contain inhibitors that are suppressing the enzyme's activity.[8]
-
Problem 3: High Well-to-Well Variability (Poor Reproducibility)
You Observe: Replicate wells show significantly different fluorescence readings, leading to a high coefficient of variation (CV%).
The Underlying Cause: This issue is often rooted in technical inconsistencies during assay setup.
Troubleshooting Steps:
-
Improve Pipetting Technique:
-
Action: Use calibrated pipettes and ensure consistent, careful pipetting. When adding multiple reagents, prepare a master mix to be dispensed into all wells.
-
Rationale: Small errors in pipetting volumes of enzyme, substrate, or inhibitors can lead to large variations in the final signal, especially in a 96- or 384-well format.[19]
-
-
Address the "Edge Effect":
-
Action: Avoid using the outermost wells of the microplate, or fill them with a blank solution (e.g., water or buffer) to create a humidity barrier.
-
Rationale: The wells on the edge of the plate are more prone to evaporation, which can concentrate the reagents and alter the reaction rate compared to the inner wells.[17]
-
-
Optimize Plate Reader Settings:
-
Action: Increase the "number of flashes" per well on your plate reader and use a well-scanning feature if available.
-
Rationale: Averaging multiple readings from different points within the well can correct for non-uniform distribution of the reaction mix or cells, reducing variability.[14] Also, ensure the gain setting is optimized to provide a good signal-to-background ratio without saturating the detector.[14]
-
Visualizing the Workflow and Logic
To better understand the assay principle and troubleshooting logic, the following diagrams illustrate the key processes.
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of Leu-AMC substrate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting assay variability.
Essential Protocols
Protocol 1: Preparation of an AMC Standard Curve
To accurately quantify enzyme activity, the relative fluorescence units (RFU) must be converted to the molar amount of product formed. This requires a standard curve generated with known concentrations of free AMC.[3][5]
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Assay buffer (identical to the one used in the enzyme reaction)
-
Black, flat-bottom 96-well microplate[3]
Procedure:
-
Prepare a 10 mM AMC Stock Solution: Dissolve the appropriate amount of AMC powder in anhydrous DMSO. For example, dissolve 1.75 mg of AMC (MW: 175.18 g/mol ) in 1 mL of DMSO. Store this stock in aliquots at -20°C, protected from light.[3][5]
-
Prepare an Intermediate Dilution (e.g., 100 µM): Dilute the 10 mM stock solution 1:100 in your assay buffer.
-
Perform Serial Dilutions: In a 96-well plate, create a series of standards. A suggested scheme is outlined in the table below (for a final volume of 100 µL).
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader and measure the RFU (Ex: 360-380 nm, Em: 440-460 nm).[7]
-
Data Analysis:
-
Subtract the average RFU of the blank (0 µM AMC) from all other readings.[3]
-
Plot the background-subtracted RFU against the corresponding AMC concentration.
-
Perform a linear regression analysis. The resulting equation (y = mx + c) will be used to convert RFU from your kinetic assays into the concentration of AMC produced.[3] An R² value of ≥ 0.99 indicates a good linear fit.[5]
-
Table 1: Example AMC Standard Curve Dilution Scheme
| AMC Concentration (µM) | Volume of 100 µM AMC (µL) | Volume of Assay Buffer (µL) |
| 50 | 50 | 50 |
| 25 | 50 of 50 µM | 50 |
| 12.5 | 50 of 25 µM | 50 |
| 6.25 | 50 of 12.5 µM | 50 |
| 3.125 | 50 of 6.25 µM | 50 |
| 1.56 | 50 of 3.125 µM | 50 |
| 0.78 | 50 of 1.56 µM | 50 |
| 0 | 0 | 100 |
Protocol 2: General Aminopeptidase Activity Assay
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific enzyme and experimental setup.
Reagent Preparation:
-
Assay Buffer: A buffer that maintains the optimal pH for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5-8.0).[1][8]
-
Substrate Working Solution: Dilute the Leu-AMC stock solution in Assay Buffer to a 2X final desired concentration.
-
Enzyme Solution: Dilute the enzyme in Assay Buffer to the desired working concentration.
Assay Procedure (96-well Plate Format):
-
Add 50 µL of the Enzyme Solution to the appropriate wells. Include "no enzyme" controls.
-
If testing inhibitors, add the inhibitor and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the desired temperature.[1]
-
Pre-incubate the plate at the reaction temperature (e.g., 37°C) for 5-10 minutes.[7]
-
Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution to all wells.
-
Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity in kinetic mode.[7] Record readings every 1-2 minutes for a duration of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate (RFU/min) to concentration/min using the slope from your AMC standard curve.
-
References
- 1. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. srs.tcu.edu [srs.tcu.edu]
- 10. static.horiba.com [static.horiba.com]
- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 12. One moment, please... [edinst.com]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
- 16. monash.edu [monash.edu]
- 17. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
How to reduce background fluorescence in L-Leucine 7-amido-4-methylcoumarin hydrochloride assays
Welcome to the technical support guide for optimizing L-Leucine 7-amido-4-methylcoumarin hydrochloride (L-Leu-AMC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the L-Leu-AMC assay?
The L-Leu-AMC assay is a fluorogenic method used to measure the activity of aminopeptidases, such as Leucine Aminopeptidase 3 (LAP3).[1] The substrate consists of L-Leucine linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the substrate is minimally fluorescent. When an aminopeptidase cleaves the amide bond between Leucine and AMC, the liberated AMC molecule becomes highly fluorescent.[2] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC product?
The released 7-amino-4-methylcoumarin (AMC) product has an optimal excitation wavelength in the range of 340-380 nm and an emission wavelength between 440-465 nm.[2][3][4] It is strongly recommended to perform a wavelength scan on your specific instrument using your complete assay buffer to determine the precise optimal settings for your experimental conditions.
Q3: What type of microplate should I use for this assay?
To achieve the highest signal-to-noise ratio, it is essential to use black, opaque-walled microplates .[5] These plates are designed to minimize background fluorescence, reduce light scatter, and prevent well-to-well crosstalk, all of which can contribute to erroneously high background readings.[5]
Q4: How should I prepare and store the L-Leu-AMC substrate?
L-Leu-AMC hydrochloride is typically dissolved in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3] To maintain substrate integrity, store this stock solution in small, single-use aliquots at -20°C or -80°C.[1] This practice prevents repeated freeze-thaw cycles, which can accelerate the degradation of the substrate and lead to increased background fluorescence.[3]
Systematic Troubleshooting Guide
High background fluorescence is the most common challenge in L-Leu-AMC assays, masking the true enzymatic signal. This guide provides a systematic approach to identifying and mitigating the source of the interference.
Problem 1: High Fluorescence in "No Enzyme" or "Blank" Controls
This scenario points to issues with the substrate or assay buffer itself, independent of any test compounds.
Primary Cause: Substrate Autohydrolysis
The amide bond in L-Leu-AMC can hydrolyze spontaneously without enzymatic action, releasing fluorescent AMC. This process can be accelerated by several factors.
-
Scientific Rationale: The stability of the amide linkage is sensitive to pH, temperature, and light. Sub-optimal conditions can increase the rate of non-enzymatic hydrolysis, leading to a steady increase in background fluorescence over the course of the assay.
-
Solutions & Protocols:
-
Prepare Substrate Fresh: Always prepare the working substrate solution on the day of the experiment from a properly stored, frozen aliquot.
-
Optimize Assay pH: While the target enzyme has an optimal pH, this may not be ideal for substrate stability. Perform a pH matrix experiment (e.g., from pH 6.5 to 8.5) to find a balance that maintains robust enzyme activity while minimizing autohydrolysis. A common starting point for many aminopeptidases is a Tris-HCl buffer at pH 7.5.[6]
-
Control Temperature: Run assays at the lowest temperature that still provides adequate enzyme activity. While many protocols suggest 37°C, room temperature (~25°C) may be sufficient and will significantly reduce hydrolysis.[3][4]
-
Protect from Light: Prepare and store the substrate solution in amber tubes or tubes wrapped in foil to prevent photodegradation.
-
Secondary Cause: Contaminated Assay Components
Buffers, water, or other reagents can be a source of intrinsic fluorescence.
-
Scientific Rationale: Impurities in reagents or microbial growth in non-sterile buffers can fluoresce in the same spectral region as AMC.
-
Solutions & Protocols:
-
Use High-Purity Reagents: Prepare all buffers with high-purity (e.g., 18 MΩ·cm) water and analytical-grade reagents.
-
Test Individual Components: Measure the fluorescence of each individual assay component (buffer, water, additives) in a black microplate to pinpoint any sources of background.
-
Filter-Sterilize Buffers: If storing buffers, pass them through a 0.22 µm filter to remove particulate matter and potential microbial contaminants.
-
Problem 2: Signal Interference from Test Compounds
This is a critical issue in drug discovery, where compounds being screened can directly interfere with the assay readout.[7][8]
Primary Cause: Compound Autofluorescence
The test compound itself is fluorescent at the assay wavelengths.
-
Scientific Rationale: A significant percentage of compounds in screening libraries possess intrinsic fluorescence.[7][9] If a compound's excitation and emission spectra overlap with that of AMC, it will be detected by the plate reader and produce a false-positive signal.
-
Solution & Protocol:
-
Run a Parallel Control Plate: Set up a separate microplate that contains the test compounds at all tested concentrations in the assay buffer, but without the L-Leu-AMC substrate.
-
Subtract the Background: Incubate this plate under the same conditions as the main assay plate. The fluorescence reading from this control plate represents the compound's autofluorescence and should be subtracted from the corresponding wells on the primary assay plate.
-
Secondary Cause: The Inner Filter Effect (IFE)
Colored or UV-absorbing compounds interfere by absorbing excitation or emission light.
-
Scientific Rationale: The inner filter effect (IFE) is a phenomenon where a substance in the well absorbs either the excitation light intended for the fluorophore or the light emitted by the fluorophore.[10][11] This leads to an artificial decrease or quenching of the signal, which can mask true enzyme inhibition or be misinterpreted as such.[10][12]
-
Solution & Protocol: Correcting for IFE requires measuring the absorbance of the test compounds at the excitation and emission wavelengths of AMC.
-
Protocol: IFE Correction:
-
In a clear-bottom microplate, measure the absorbance of each test compound at its final assay concentration at both the excitation (~365 nm) and emission (~440 nm) wavelengths.
-
Use a correction formula, such as the one described by Kothawala et al. (2013), to adjust the raw fluorescence data based on the measured absorbance values.[13]
-
Alternatively, newer plate readers may have built-in functionalities or methods, like variable Z-axis focusing, to help mitigate IFE.[10][12][14]
-
-
Data Presentation & Visualization
Table 1: Spectral Properties & Recommended Conditions
| Parameter | L-Leu-AMC (Substrate) | 7-amino-4-methylcoumarin (Product) |
| Excitation Max (nm) | ~327 nm | ~340-380 nm[2][3][4] |
| Emission Max (nm) | ~349 nm | ~440-465 nm[2][3][4] |
| Recommended Plate Type | Black, Opaque-Walled, Clear Bottom | Black, Opaque-Walled, Clear Bottom |
| Typical Solvent | DMSO | Assay Buffer |
| Storage | -20°C to -80°C, in aliquots, protected from light[1] | N/A |
Diagram 1: Troubleshooting Workflow for High Background
This diagram outlines the decision-making process for diagnosing the source of high background fluorescence.
Caption: A decision tree for troubleshooting high background signals.
Diagram 2: Recommended Experimental Plate Layout
A robust assay design includes multiple controls to identify and correct for various sources of interference.
Caption: Essential controls for an L-Leu-AMC screening assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 12. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing L-Leucine 7-amido-4-methylcoumarin hydrochloride Experiments
This guide provides in-depth technical support for researchers utilizing L-Leucine 7-amido-4-methylcoumarin hydrochloride (L-Leucine-AMC) in enzymatic assays. As Senior Application Scientists, we have designed this resource to move beyond simple protocols and provide a deeper understanding of the experimental variables, enabling you to troubleshoot effectively and optimize your results.
Introduction to the L-Leucine-AMC Assay
L-Leucine-AMC is a fluorogenic substrate used to measure the activity of various aminopeptidases. The substrate itself is non-fluorescent. However, upon enzymatic cleavage of the amide bond between L-leucine and 7-amido-4-methylcoumarin (AMC), the highly fluorescent AMC is released. The rate of AMC liberation, measured by an increase in fluorescence over time, is directly proportional to the enzyme's activity. This assay is widely used in drug discovery for screening potential enzyme inhibitors and in basic research to study enzyme kinetics.
The core of a successful L-Leucine-AMC assay lies in the careful optimization of incubation time, which is intrinsically linked to enzyme and substrate concentrations. An improperly optimized assay can lead to non-linear reaction rates, substrate depletion, or signal saturation, all of which compromise data quality.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during L-Leucine-AMC experiments in a question-and-answer format.
Q1: Why is my fluorescence signal weak or absent?
A weak or absent signal is a common issue that can stem from several factors:
-
Inactive Enzyme: Ensure your enzyme is active. Enzymes are sensitive to storage conditions (temperature, buffer, freeze-thaw cycles). If in doubt, test the enzyme with a known positive control or a fresh lot.
-
Incorrect Buffer Conditions: Aminopeptidases have optimal pH ranges for activity. Verify that your assay buffer's pH is suitable for your specific enzyme. For instance, many leucine aminopeptidases function optimally in a slightly alkaline buffer (pH 7.5-8.5).
-
Sub-optimal Substrate Concentration: While counterintuitive, a very high substrate concentration can sometimes lead to substrate inhibition in certain enzymes. Conversely, a concentration that is too low will naturally result in a weak signal. It is crucial to determine the Michaelis constant (Km) for your enzyme and use a substrate concentration around that value for initial experiments.
-
Incorrect Fluorometer Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths for AMC (typically Ex: 360-380 nm, Em: 440-460 nm). Also, check that the gain setting is appropriate to detect the signal without being saturated.
Q2: My reaction rate is not linear. What could be the cause?
A non-linear reaction rate, especially a curve that flattens over time, is a critical issue that can invalidate your results.
-
Substrate Depletion: This is the most common reason for non-linearity. If the enzyme concentration is too high relative to the substrate, the L-Leucine-AMC will be consumed rapidly, causing the reaction rate to decrease as the substrate becomes limiting. To address this, either decrease the enzyme concentration or increase the substrate concentration. A general guideline is to ensure that no more than 10-15% of the substrate is consumed during the course of the assay.
-
Enzyme Instability: The enzyme may be losing activity over the incubation period due to instability in the assay buffer or at the experimental temperature. This can be checked by running a control with the enzyme pre-incubated in the assay buffer for the duration of the experiment before adding the substrate.
-
Product Inhibition: In some cases, the product of the reaction (in this case, AMC or L-leucine) can inhibit the enzyme's activity. This can be diagnosed by observing a deviation from linearity even when substrate depletion is minimal.
-
Photobleaching: If the sample is exposed to the excitation light for prolonged periods during a kinetic read, photobleaching of the liberated AMC can occur, leading to a decrease in the signal over time.
Q3: How do I determine the optimal incubation time for my experiment?
The optimal incubation time is the duration over which the reaction rate is linear and the signal is strong enough for reliable detection. It is not a fixed value and must be determined experimentally.
The key is to find the "initial velocity" phase of the reaction. This is best achieved by performing a time-course experiment where fluorescence is measured at multiple time points. The optimal incubation time will be within the linear range of this curve.
Below is a workflow to guide the optimization process:
Q4: I see high background fluorescence in my "no enzyme" control wells. What can I do?
High background fluorescence can mask the true signal from enzymatic activity.
-
Substrate Purity: The L-Leucine-AMC substrate may have some degree of hydrolysis, leading to free AMC in the stock solution. If possible, source a high-purity grade of the substrate.
-
Autohydrolysis: The substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures. Running a "no enzyme" control is crucial to measure and subtract this background from all experimental wells.
-
Buffer Components: Some components in your assay buffer may be intrinsically fluorescent. Test the fluorescence of the buffer alone to rule this out.
-
Contaminated Plates or Reagents: Ensure that the microplates and all reagents are clean and free from fluorescent contaminants.
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol aims to find the enzyme concentration that yields a linear reaction rate over a convenient time frame without significant substrate depletion.
-
Preparation:
-
Prepare a 2X stock of L-Leucine-AMC in the assay buffer at a concentration that is twice the intended final concentration (e.g., 200 µM for a final of 100 µM).
-
Prepare a series of 2X enzyme dilutions in the assay buffer. The range should be broad initially (e.g., 0.1 nM to 100 nM final concentration).
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of each 2X enzyme dilution to triplicate wells.
-
Include "no enzyme" control wells containing 50 µL of assay buffer.
-
To initiate the reaction, add 50 µL of the 2X L-Leucine-AMC stock to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature and wavelengths.
-
Measure the fluorescence every minute for 60 minutes (or longer, if the reaction is slow).
-
-
Data Analysis:
-
For each enzyme concentration, plot fluorescence versus time.
-
Calculate the initial reaction rate (slope) from the linear portion of each curve.
-
Plot the reaction rate versus the enzyme concentration.
-
Choose an enzyme concentration from the linear portion of this second plot for subsequent experiments.
-
Protocol 2: Determining Substrate Km and Vmax
This experiment is essential for understanding your enzyme's kinetics and choosing a substrate concentration that ensures the reaction is not substrate-limited.
-
Preparation:
-
Prepare a 2X stock of the enzyme in assay buffer at the optimal concentration determined in Protocol 1.
-
Prepare a series of 2X L-Leucine-AMC dilutions in the assay buffer. A typical range might be from 0.1 to 10 times the expected Km.
-
-
Assay Setup:
-
Add 50 µL of the 2X enzyme stock to triplicate wells.
-
Add 50 µL of each 2X L-Leucine-AMC dilution to the enzyme-containing wells.
-
Include controls for background fluorescence (no enzyme) at each substrate concentration.
-
-
Measurement:
-
Measure the initial reaction rates as described in Protocol 1.
-
-
Data Analysis:
-
Subtract the background rate (from "no enzyme" wells) from the experimental rates.
-
Plot the initial reaction rate versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Data Summary Table
| Parameter | Recommended Starting Range | Purpose |
| L-Leucine-AMC Conc. | 10 - 200 µM | Substrate for the enzyme. Concentration should be optimized based on Km. |
| Enzyme Conc. | 1 - 100 nM | Catalyst. Concentration should be in the linear range of the rate vs. conc. plot. |
| pH | 7.0 - 8.5 | Affects enzyme structure and activity. Must be optimized for the specific enzyme. |
| Temperature | 25 - 37 °C | Affects reaction rate. Should be kept constant throughout the experiment. |
| Excitation / Emission | 360-380 nm / 440-460 nm | Wavelengths for detecting the fluorescent product, AMC. |
Visualizing the Enzymatic Reaction
The fundamental principle of the assay is the enzymatic cleavage of a non-fluorescent substrate to yield a fluorescent product.
By methodically addressing each of these variables, you can develop a robust and reproducible L-Leucine-AMC assay, ensuring the integrity and accuracy of your experimental data.
L-Leucine 7-amido-4-methylcoumarin hydrochloride solubility issues and solutions
Technical Support Center: L-Leucine 7-amido-4-methylcoumarin hydrochloride
Welcome to the technical support guide for this compound (Leu-AMC). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this fluorogenic substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to this compound
This compound is a widely used fluorogenic substrate for detecting the activity of leucine aminopeptidases.[1][2] These enzymes play crucial roles in various biological processes, including protein degradation and maturation. The principle of the assay is based on the enzymatic cleavage of the amide bond between L-leucine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon hydrolysis, the highly fluorescent AMC is released, and its fluorescence can be measured to quantify enzyme activity.[2][3] The excitation and emission maxima for AMC are in the range of 340-380 nm and 440-460 nm, respectively.[2]
While powerful, assays utilizing Leu-AMC can be prone to issues related to its solubility and other experimental variables. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a powder that can be challenging to dissolve directly in aqueous buffers.[4] It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Primary Recommended Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.[2] Methanol is also a viable option.[1]
-
Aqueous Buffers: Direct dissolution in aqueous buffers is generally not recommended due to the compound's limited solubility.[4] When diluting the stock solution into your assay buffer, ensure vigorous mixing to prevent precipitation.
Q2: What is the maximum achievable concentration of this compound in common solvents?
A2: The solubility can vary slightly between suppliers, but the following table provides a general guideline:
| Solvent | Reported Solubility |
| DMSO | 25 mg/mL[2] |
| DMF | 25 mg/mL[2] |
| Methanol | 50 mg/mL[1] |
| Ethanol | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[2] |
Q3: My this compound solution appears cloudy or has precipitated after dilution in my assay buffer. What should I do?
A3: This is a common issue arising from the substrate's lower solubility in aqueous solutions. Here are several steps to troubleshoot this:
-
Check the Final Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is kept to a minimum, typically below 1-5%, to avoid affecting enzyme activity.
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vigorously vortexing or stirring assay buffer.
-
Sonication: Briefly sonicating the solution can help to redissolve small precipitates.
-
Warm the Buffer: Gently warming the assay buffer (e.g., to 37°C) before adding the substrate can sometimes improve solubility. However, be mindful of the temperature stability of your enzyme.
Q4: I am observing a high background fluorescence in my assay, even in the absence of the enzyme. What could be the cause?
A4: High background fluorescence can obscure the signal from enzymatic activity and can be caused by several factors:
-
Substrate Purity: Ensure you are using a high-purity grade of this compound. Lower purity grades may contain fluorescent impurities.
-
Spontaneous Hydrolysis: Although generally stable, prolonged incubation at non-optimal pH or elevated temperatures can lead to spontaneous hydrolysis of the substrate, releasing free AMC. Prepare fresh working solutions and minimize the time between substrate addition and measurement.
-
Autofluorescence: Components of your sample or assay buffer (e.g., phenol red, some biological extracts) can exhibit autofluorescence. It is crucial to run appropriate controls, including a "no enzyme" control and a "no substrate" control, to quantify and subtract this background.[5]
-
Light Exposure: Fluorescent compounds can be light-sensitive.[5][6] Protect your substrate solutions and assay plates from light as much as possible to prevent photobleaching and potential degradation.
Troubleshooting Guides
Guide 1: Optimizing Buffer Conditions for Enhanced Solubility and Activity
The composition of your assay buffer is critical for both substrate solubility and enzyme activity.[7][8]
Step-by-Step Protocol for Buffer Optimization:
-
pH Screening:
-
The ionization state of both the substrate and the enzyme's active site residues is pH-dependent.[8]
-
Perform your assay across a range of pH values (e.g., from 6.0 to 8.5) using different buffer systems (e.g., MES, PIPES, HEPES, Tris) to identify the optimal pH for enzyme activity.
-
-
Ionic Strength Adjustment:
-
Electrostatic interactions are often crucial for substrate binding.[8]
-
Vary the salt concentration (e.g., NaCl or KCl from 0 to 200 mM) in your assay buffer. High salt concentrations can sometimes decrease non-specific binding but may also inhibit enzyme activity.
-
-
Inclusion of Additives:
-
Detergents: Low concentrations (0.01-0.1%) of non-ionic detergents like Triton X-100 or Tween-20 can help to prevent substrate and protein aggregation.
-
Reducing Agents: If your enzyme is sensitive to oxidation, consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Guide 2: Addressing Fluorescence Quenching
Fluorescence quenching is a phenomenon where the fluorescence intensity of a fluorophore is decreased by interactions with other molecules in the solution.[9][10][11]
Identifying and Mitigating Quenching:
-
Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed by other molecules in the solution, leading to a non-linear relationship between fluorescence and concentration. Diluting your sample can often alleviate this.
-
Quenching by Buffer Components: Certain buffer components or contaminants can act as quenchers. If you suspect quenching, it is advisable to test your assay in a simpler buffer system.
-
Sample-Induced Quenching: Components within your biological sample (e.g., soil extracts, cell lysates) can quench the fluorescence of AMC.[12] To account for this, it is essential to create a standard curve of free AMC in the presence of your sample matrix (without the enzyme). This will allow for accurate quantification of the released AMC.
Experimental Workflow & Visualization
The following diagram illustrates a typical experimental workflow for an enzyme assay using this compound, highlighting key decision points and potential pitfalls.
Caption: Experimental workflow for Leu-AMC based enzyme assays.
References
- 1. L -Leucine-7-amido-4-methylcoumarin 62480-44-8 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of L-Leucine 7-amido-4-methylcoumarin hydrochloride
Welcome to the technical support guide for L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC), a widely used fluorogenic substrate for measuring aminopeptidase activity.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common yet critical issue in fluorescence-based assays: photobleaching. Here, we will delve into the mechanisms of photobleaching, provide actionable troubleshooting steps, and offer preventative strategies to ensure the integrity and reproducibility of your experimental data.
Section 1: Understanding the Foundation: What is Photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the liberated 7-amino-4-methylcoumarin (AMC), upon exposure to excitation light.[3] This process leads to a permanent loss of fluorescence, which can significantly compromise the accuracy of quantitative measurements. The core of the issue lies in the fluorophore's transition to an excited triplet state, where it can react with molecular oxygen to generate reactive oxygen species (ROS). These highly reactive molecules can then attack and degrade the fluorophore, rendering it non-fluorescent.[4][5]
Key Factors Influencing Photobleaching of AMC:
-
Excitation Light Intensity: Higher intensity light sources accelerate the rate at which fluorophores are excited, increasing the probability of transitions to the triplet state and subsequent photodegradation.[4]
-
Exposure Duration: The longer the sample is illuminated, the more cumulative damage the fluorophores will sustain.[6]
-
Oxygen Concentration: The presence of molecular oxygen is a critical factor in the most common photobleaching pathways.[4]
-
Local Chemical Environment: Factors such as pH, solvent polarity, and the presence of oxidizing or reducing agents can significantly impact the photostability of AMC.[5][7]
Section 2: Troubleshooting Guide: Why is My AMC Signal Fading?
This section addresses common problems encountered during experiments with Leu-AMC in a question-and-answer format.
Q1: My fluorescent signal is strong initially but fades rapidly during continuous measurement. What's happening and how can I fix it?
Answer: This is a classic sign of photobleaching. The rapid decay in fluorescence is due to the high rate of AMC degradation under your current imaging conditions.
Immediate Troubleshooting Steps:
-
Reduce Excitation Intensity:
-
Causality: High-intensity light saturates the fluorophores, leading to a higher population in the excited state and a greater likelihood of photobleaching.[8]
-
Solution: Decrease the power of your laser or lamp. Use neutral density (ND) filters to attenuate the light without altering its spectral properties.[9][10] The goal is to find the lowest intensity that still provides a sufficient signal-to-noise ratio.
-
-
Minimize Exposure Time:
-
Causality: The total number of photons a fluorophore absorbs over time dictates the extent of photobleaching.
-
Solution: Use the shortest possible camera exposure time that allows for clear signal detection. For time-lapse experiments, increase the interval between acquisitions to give the fluorophore time to return to the ground state and to minimize overall light exposure.[6] If your microscope has a shutter, ensure it is closed when not actively acquiring an image.
-
-
Check Your Buffer and Media:
-
Causality: The chemical environment can either protect or harm the fluorophore. Some common media components can generate autofluorescence or contribute to ROS formation.
-
Solution: If possible, perform measurements in a buffer with a known composition. Consider using phenol red-free media for cell-based assays, as phenol red can contribute to background fluorescence.[11]
-
Q2: I'm using an antifade reagent, but my signal is still weak or continues to fade. What could be the issue?
Answer: While antifade reagents are crucial, their effectiveness can be compromised by several factors.
Troubleshooting Steps:
-
Antifade Reagent Compatibility and Concentration:
-
Causality: Not all antifade reagents are equally effective for all fluorophores. Some may even quench the fluorescence of certain dyes.
-
Solution: Ensure the antifade reagent you are using is compatible with coumarin derivatives. Common and effective antifade agents include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).[12] However, commercial formulations like Vectashield® have shown excellent performance in preserving coumarin fluorescence.[13] Verify that you are using the antifade reagent at its recommended concentration.
-
-
pH of the Mounting Medium:
-
Causality: The fluorescence of many coumarin derivatives is pH-sensitive.[14][15] Deviations from the optimal pH range can lead to a decrease in quantum yield, which might be misinterpreted as photobleaching.
-
Solution: Ensure your imaging buffer or mounting medium is buffered to an optimal pH, typically between 7.0 and 8.5 for many coumarin dyes.[4]
-
-
Instrument Settings:
-
Causality: Incorrect instrument settings can lead to a low signal that is easily mistaken for fading.
-
Solution: Optimize the gain and offset settings on your detector. A higher gain can amplify a weak signal, but be mindful of also increasing background noise.[16] Ensure you are using the correct excitation and emission filters for AMC (Excitation max: ~345-360 nm, Emission max: ~445-460 nm).[17][18]
-
Q3: My sample shows high background fluorescence, which makes it difficult to detect the specific AMC signal. What can I do?
Answer: High background can originate from several sources, including the sample itself (autofluorescence), the media, or the substrate.
Troubleshooting Steps:
-
Identify the Source of Autofluorescence:
-
Causality: Biological samples, particularly cells and tissues, contain endogenous fluorophores (e.g., NADH, flavins) that can contribute to background noise.
-
Solution: Image a control sample that has not been treated with Leu-AMC to assess the level of intrinsic autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques if your imaging system supports it.
-
-
Optimize Substrate Concentration:
-
Causality: Using an excessively high concentration of Leu-AMC can lead to increased background signal from uncleaved substrate.
-
Solution: Perform a substrate titration to determine the optimal concentration that provides a robust signal without elevating the background.
-
-
Improve Washing Steps:
-
Causality: Incomplete removal of unbound substrate or cleaved AMC from the extracellular space can contribute to high background.
-
Solution: Ensure thorough but gentle washing of your cells or tissue after incubation with the substrate and before imaging.[4]
-
Section 3: Proactive Prevention: Best Practices for Robust Assays
Preventing photobleaching from the outset is the most effective strategy. The following are best practices to incorporate into your experimental design.
Optimizing Your Imaging Protocol
| Parameter | Recommendation | Rationale |
| Excitation Light | Use the lowest possible intensity. | Reduces the rate of fluorophore excitation and subsequent degradation.[3] |
| Exposure Time | Keep it as short as possible. | Minimizes the total dose of light the sample receives.[10] |
| Filters | Use high-quality, narrow bandpass filters. | Ensures that only the desired wavelengths for excitation and emission are used, reducing stray light. |
| Objective Lens | Use a high numerical aperture (NA) objective. | A higher NA lens is more efficient at collecting emitted light, allowing you to use a lower excitation intensity. |
Preparing Your Sample and Reagents
-
Use Freshly Prepared Solutions: Leu-AMC solutions should be prepared fresh and protected from light to prevent degradation.[2]
-
Incorporate Antifade Reagents: Always use a high-quality antifade mounting medium for fixed samples or supplement your live-cell imaging media with a compatible antifade agent.[19]
-
Deoxygenate Your Buffer (for specific applications): In some in vitro assays where cell viability is not a concern, deoxygenating the buffer by bubbling with nitrogen can significantly reduce photobleaching.
Experimental Workflow for Minimizing Photobleaching
Caption: Experimental workflow for minimizing photobleaching.
Decision Tree for Troubleshooting Fading AMC Signal
Caption: Troubleshooting decision tree for fading AMC signal.
Section 4: Advanced Considerations
Measuring Photobleaching Rates
To quantitatively assess the effectiveness of your optimization strategies, you can measure the photobleaching rate.
Protocol for Measuring Photobleaching:
-
Sample Preparation: Prepare your sample as you would for your experiment.
-
Image Acquisition:
-
Select a region of interest (ROI).
-
Set up a time-lapse acquisition with continuous illumination at your standard imaging settings.
-
Acquire images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of this curve represents the photobleaching rate. You can compare the decay curves under different conditions (e.g., with and without an antifade reagent) to evaluate the improvement in photostability.[20]
-
By systematically addressing the factors that contribute to photobleaching, you can significantly enhance the quality and reliability of your data when using this compound.
References
- 1. L -Leucine-7-amido-4-methylcoumarin 62480-44-8 [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. keyence.com [keyence.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. caymanchem.com [caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. biotium.com [biotium.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: L-Leucine 7-amido-4-methylcoumarin (L-Leu-AMC) Assays
A Guide for Senior Application Scientists
Welcome to the technical support resource for L-Leucine 7-amido-4-methylcoumarin hydrochloride (L-Leu-AMC) based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the generation of robust, reliable data. Here, we address frequently encountered issues, from basic setup to complex compound interference, providing not just solutions but the underlying scientific rationale.
Section 1: Foundational FAQs
This section covers the basic principles and handling of L-Leu-AMC and its associated assays.
Q1: What exactly is this compound?
This compound (L-Leu-AMC) is a fluorogenic substrate primarily used to measure the activity of enzymes like leucine aminopeptidase and other proteases that recognize and cleave after a leucine residue.[1][2][3] The substrate itself consists of an L-Leucine amino acid linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[4]
Q2: What is the principle behind the L-Leu-AMC assay?
The assay principle is based on relieving fluorescence quenching.[4] In its intact, conjugated form, the fluorescence of the AMC group is significantly suppressed by the attached leucine peptide.[4][5] When a target protease cleaves the amide bond, the free AMC molecule is released. This liberated AMC is highly fluorescent, and the rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.[4] This allows for sensitive, real-time monitoring of enzymatic reactions.
Q3: What are the correct excitation and emission wavelengths for this assay?
Upon cleavage, the liberated 7-amino-4-methylcoumarin (AMC) product is measured. While slight variations exist depending on buffer conditions and instrument settings, the typical wavelengths are:
It is always best practice to perform a spectrum scan with free AMC in your specific assay buffer to determine the optimal wavelengths for your instrument.
| Compound | Excitation Max (nm) | Emission Max (nm) | State |
| L-Leu-AMC (Intact) | ~325 nm | ~400 nm | Quenched / Low Fluorescence |
| Free AMC (Cleaved) | 340–380 nm | 440–460 nm | Highly Fluorescent |
Q4: How should I prepare and store the L-Leu-AMC substrate?
Proper handling is critical for assay consistency.
-
Reconstitution: Prepare a concentrated stock solution (e.g., 10-50 mM) in a high-quality, anhydrous solvent like DMSO or methanol.[1][2][8] Ensure the powder is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[1][7] Avoid repeated freeze-thaw cycles, as this can lead to substrate degradation and high background signal.[8]
Section 2: Troubleshooting Guide for Compound Interference
High-throughput screening (HTS) campaigns using fluorescence-based assays are notoriously susceptible to compound-mediated interference, leading to false positives or negatives.[5][9][10][11] This section provides a logical framework for identifying and mitigating these artifacts.
Q5: My primary screen identified an inhibitor, but I suspect it's a false positive. What should I do?
This is a common and critical issue in drug discovery. A "hit" from a primary screen is not a validated inhibitor until it has been vetted through a series of counter-screens to rule out assay artifacts.[5][12][13] The two most common forms of interference in AMC-based assays are compound autofluorescence and fluorescence quenching.
The workflow below outlines the essential steps for hit validation.
Caption: Hit validation workflow for AMC-based assays.
Q6: How do I specifically test for compound autofluorescence?
Autofluorescent compounds emit light in the same range as the AMC reporter, artificially increasing the signal and potentially masking true inhibition or creating false positives in activator screens.[9][10]
Causality: Many organic molecules possess intrinsic fluorescence. If a test compound's emission spectrum overlaps with that of AMC (440-460 nm) when excited at ~360 nm, the plate reader cannot distinguish the source of the light, leading to inaccurate readings.[10][11]
Troubleshooting Protocol:
-
Prepare a plate with your standard assay buffer.
-
Add the test compound in the same concentration range used in the primary screen.
-
Crucially, omit both the enzyme and the L-Leu-AMC substrate.
-
Read the plate using the same excitation/emission wavelengths and gain settings as your primary assay.
-
Interpretation: If you observe a significant signal above the buffer-only background, the compound is autofluorescent and is a likely source of interference.[10]
Q7: My compound isn't autofluorescent, but I still suspect interference. How do I test for fluorescence quenching?
Quenching is a process where a compound decreases the fluorescence intensity of a fluorophore (in this case, free AMC) without chemically altering it.[14][15][16] This leads to an apparent, but false, inhibition of the enzyme.[5]
Causality: Quenching can occur through several mechanisms, including Förster resonance energy transfer (FRET), or collisional (dynamic) and static quenching, where the test compound interacts with the excited AMC molecule and causes it to return to the ground state without emitting a photon.[14][16][17] Another common issue is the "inner filter effect," where the compound absorbs light at either the excitation or emission wavelength, effectively shielding the AMC from being excited or preventing its emitted light from reaching the detector.[9][18]
Troubleshooting Protocol (AMC Quench Assay):
-
Prepare a plate with your standard assay buffer.
-
Add a fixed concentration of free AMC standard. This concentration should be in the linear range of your standard curve and approximate a reasonable level of substrate turnover from your enzymatic assay (e.g., 10-20% conversion).[5]
-
Add the test compound in a dose-response titration (the same concentrations used for IC50 determination).
-
Omit the enzyme and the L-Leu-AMC substrate.
-
Incubate for a short period (10-15 minutes) and read the fluorescence.
-
Interpretation: If the fluorescence signal decreases in a dose-dependent manner as the compound concentration increases, your compound is a quencher and a false positive.[5] A true inhibitor would have no effect on the fluorescence of already-liberated AMC.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the assays described above.
Protocol 1: Standard Enzyme Kinetics Assay
This protocol establishes the baseline enzymatic activity.
-
Reagent Preparation: Prepare Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0), Enzyme Stock Solution, and L-Leu-AMC Substrate Stock Solution as described in Q4.[8]
-
Plate Setup: In a 96-well or 384-well black plate, add your test compounds (inhibitors) at various concentrations. Include "No Enzyme" (background) and "No Inhibitor" (100% activity) controls.
-
Enzyme Addition: Add the enzyme to all wells except the "No Enzyme" control. Incubate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature if pre-incubation of the enzyme and inhibitor is required.
-
Initiate Reaction: Add the L-Leu-AMC substrate to all wells to start the reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for sensitive inhibitor screening.[4][19]
-
Read Plate: Immediately place the plate in a pre-warmed kinetic plate reader. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction by determining the slope of the linear portion of the fluorescence vs. time curve. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Validating Hits and Eliminating Artifacts
This integrated protocol combines the troubleshooting steps into a single validation plate.
| Component | Wells for Autofluorescence Check | Wells for Quenching Check | Wells for True Inhibition Check |
| Assay Buffer | Yes | Yes | Yes |
| Test Compound (Titration) | Yes | Yes | Yes |
| Enzyme | No | No | Yes |
| L-Leu-AMC Substrate | No | No | Yes |
| Free AMC Standard | No | Yes | No |
| Purpose | Measure signal from compound alone | Measure compound's effect on AMC signal | Measure compound's effect on enzyme activity |
Step-by-Step Method:
-
Design Plate Layout: Dedicate sections of a microplate to each of the three tests as outlined in the table above.
-
Compound Dispensing: Dispense a serial dilution of your "hit" compound into all designated wells. Include DMSO-only controls.
-
Reagent Addition:
-
To the "Quenching Check" wells, add the Free AMC Standard.
-
To the "True Inhibition Check" wells, add the enzyme and allow for any pre-incubation.
-
Add only buffer to the "Autofluorescence Check" wells.
-
-
Reaction Initiation: To the "True Inhibition Check" wells, add the L-Leu-AMC substrate to start the reaction.
-
Incubate & Read: Incubate the plate according to your standard protocol and read using either a kinetic or endpoint method.
-
Analyze & Conclude:
-
If the "Autofluorescence" wells show a high signal, the compound is an artifact.
-
If the "Quenching" wells show a dose-dependent signal decrease, the compound is an artifact.[5]
-
If the first two checks are negative and the "True Inhibition" wells show a dose-dependent decrease in the rate of fluorescence increase, you have a validated hit .[13]
-
References
- 1. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Leucine 7-amido-4-methylcoumarin, Fluorogenic substrate (CAS 66447-31-2) | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. edinst.com [edinst.com]
- 17. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 18. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. jackwestin.com [jackwestin.com]
Technical Support Center: Optimizing pH in L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) Assays
Welcome to our dedicated technical support guide for the optimization of pH in L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this widely used fluorometric assay for measuring aminopeptidase activity. Here, we combine fundamental biochemical principles with practical, field-tested advice to help you achieve robust and reproducible results.
The Critical Role of pH in Leu-AMC Assays
The enzymatic hydrolysis of the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a cornerstone for measuring the activity of leucine aminopeptidases and other related proteases. The reaction yields the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.[1][2] The rate of this reaction is profoundly influenced by the pH of the assay buffer. Optimal pH is a delicate balance that ensures maximal enzyme activity, substrate stability, and optimal fluorescence of the liberated AMC.[3][4][5]
This guide will walk you through understanding these factors, provide a step-by-step protocol for pH optimization, and offer solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for my Leu-AMC assay?
The pH of your assay buffer directly impacts several key components of the reaction:
-
Enzyme Activity: Every enzyme has a characteristic optimal pH at which it exhibits maximum catalytic activity.[3][4][6] This is because the ionization state of amino acid residues in the enzyme's active site, which are crucial for substrate binding and catalysis, is pH-dependent.[5][7] Deviating from this optimal pH can lead to a significant decrease in enzyme activity and, in extreme cases, irreversible denaturation of the enzyme.[4][5]
-
Substrate Stability: The substrate, Leu-AMC, can undergo non-enzymatic hydrolysis at excessively high pH values, leading to a high background signal and inaccurate results.[8][9]
-
Fluorophore Emission: The fluorescence of the product, 7-amino-4-methylcoumarin (AMC), can also be influenced by pH. While AMC's fluorescence is generally stable around and above physiological pH, extreme pH values can alter its quantum yield.[10]
Q2: What is a typical optimal pH for leucine aminopeptidase activity?
The optimal pH for leucine aminopeptidases can vary depending on the source of the enzyme. However, many leucine aminopeptidases exhibit optimal activity in the neutral to slightly alkaline range, typically between pH 7.0 and 9.0.[8][11][12] For instance, porcine kidney leucine aminopeptidase shows high activity between pH 7.0 and 8.0.[11] It is always recommended to empirically determine the optimal pH for your specific enzyme and experimental conditions.
Q3: Which buffer should I choose for my pH optimization experiment?
The choice of buffer is crucial for maintaining a stable pH throughout your experiment.[6][13][14] A good buffer for enzyme assays should have a pKa value within one pH unit of your target pH range.[3] This ensures sufficient buffering capacity.[14]
Here is a table of commonly used buffers and their useful pH ranges:
| Buffer | pKa at 25°C | Useful pH Range |
| MES | 6.15 | 5.5 - 6.7 |
| Phosphate (PBS) | 7.20 | 6.0 - 8.0 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.55 | 7.0 - 8.0 |
| Tris | 8.06 | 7.0 - 9.0 |
| CHES | 9.30 | 8.6 - 10.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
When selecting a buffer, also consider its compatibility with your enzyme. For example, high concentrations of phosphate can sometimes inhibit certain enzymes.[15]
Q4: Do I need to stop the reaction by adding a high pH solution before reading the fluorescence?
Historically, it was common practice to add a stop solution with a high pH (e.g., NaOH or a highly alkaline buffer) to terminate the enzymatic reaction and maximize the fluorescence of AMC. However, recent studies have shown that this step may not be necessary and can even be detrimental.[8][9] Excessively high pH can lead to the non-enzymatic hydrolysis of the Leu-AMC substrate and can cause the fluorescence of AMC to become unstable over time.[8][9] For many applications, performing the assay at the optimal pH and reading the fluorescence immediately after incubation is recommended.[8][9]
Troubleshooting Guide
Even with careful planning, you may encounter issues with your Leu-AMC assay. This section addresses common problems related to pH optimization.
Problem 1: Low or No Fluorescence Signal
Possible Cause: The assay pH is far from the enzyme's optimum. Solution:
-
Systematic pH Screening: Perform a broad pH screen using a range of buffers to identify the optimal pH for your enzyme. The experimental protocol provided below outlines this process.
-
Verify Enzyme Activity: Ensure your enzyme is active. Run a positive control at a pH known to be suitable for a similar aminopeptidase.
Possible Cause: Incorrect instrument settings. Solution:
-
Check Wavelengths: Confirm that your fluorometer is set to the correct excitation and emission wavelengths for AMC (typically Ex: 340-360 nm, Em: 440-460 nm).[1][2]
-
Optimize Gain Settings: Adjust the gain or sensitivity of your instrument to ensure the signal is adequately amplified without saturating the detector.[16]
Problem 2: High Background Fluorescence
Possible Cause: Non-enzymatic hydrolysis of Leu-AMC. Solution:
-
Lower the Assay pH: A high background signal can be indicative of an assay pH that is too high, causing the substrate to break down spontaneously.[8][9]
-
Substrate Quality: Ensure the purity of your Leu-AMC substrate. Degraded substrate can contribute to high background fluorescence.
Possible Cause: Autofluorescence from sample components or the buffer itself. Solution:
-
Run Proper Controls: Always include a "no-enzyme" control (substrate in buffer) and a "no-substrate" control (enzyme in buffer) to determine the sources of background fluorescence.
-
Buffer Selection: Some buffers may exhibit intrinsic fluorescence. Test the background fluorescence of different buffers at your chosen wavelengths.
Problem 3: Poor Reproducibility Between Replicates
Possible Cause: Inconsistent pH across the plate. Solution:
-
Proper Mixing: Ensure thorough mixing of all components in each well.[16]
-
Temperature Equilibration: Allow the plate and all reagents to reach the reaction temperature before starting the assay to avoid temperature gradients that can affect pH and enzyme activity.[16]
Possible Cause: Pipetting inaccuracies. Solution:
-
Use Calibrated Pipettes: Ensure your pipettes are properly calibrated.[16]
-
Master Mix Preparation: Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[16]
Experimental Workflow and Protocols
Workflow for pH Optimization
The following diagram illustrates the logical flow for determining the optimal pH for your Leu-AMC assay.
Caption: Workflow for Leu-AMC assay pH optimization.
Detailed Protocol: pH Profile Determination
This protocol provides a step-by-step guide to determine the optimal pH for your enzyme using Leu-AMC as a substrate.
Materials:
-
Purified enzyme of interest
-
This compound (Leu-AMC)
-
A series of buffers covering a wide pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris-HCl for pH 7-9, CHES for pH 9-10)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your enzyme in a suitable, minimally buffered solution (e.g., with low salt concentration and at a pH where the enzyme is stable).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Leu-AMC in DMSO. Store protected from light.
-
Assay Buffers: Prepare a series of 100 mM buffers covering the desired pH range (e.g., from pH 4.0 to 10.0 in 0.5 pH unit increments).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate for each pH to be tested:
-
Test Wells: Add your enzyme to the final desired concentration.
-
No-Enzyme Control: Add buffer instead of the enzyme solution. This will account for substrate auto-hydrolysis.
-
No-Substrate Control: Add the enzyme, but add DMSO (or the solvent for your substrate) instead of the Leu-AMC solution. This will account for any intrinsic fluorescence of your enzyme preparation.
-
-
Add the appropriate assay buffer to each well to bring the volume to 90 µL (for a final reaction volume of 100 µL).
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at your desired assay temperature for 5-10 minutes.
-
Prepare a working solution of Leu-AMC by diluting the stock solution in your assay buffer.
-
Initiate the reaction by adding 10 µL of the Leu-AMC working solution to each well. The final substrate concentration should be at or below the Km of the enzyme, if known. If not, a concentration of 10-50 µM is a good starting point.
-
Incubate the plate at the assay temperature for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~440 nm.[17]
-
-
Data Analysis:
-
For each pH value, calculate the average fluorescence of the triplicates for each condition.
-
Subtract the average fluorescence of the "no-enzyme" and "no-substrate" controls from the "test wells" to obtain the net fluorescence signal due to enzymatic activity.
-
Plot the net fluorescence (as a measure of enzyme activity) against the pH. The peak of this curve represents the optimal pH for your enzyme under these assay conditions.
-
Relationship Between pH, Enzyme, and Fluorescence
The interplay between pH, enzyme structure, and AMC fluorescence is crucial for a successful assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. nanotempertech.com [nanotempertech.com]
- 4. How does pH affect enzyme activity? | AAT Bioquest [aatbio.com]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Microplate fluorimetric assay of soil leucine aminopeptidase activity: alkalization is not needed before fluorescence reading - ProQuest [proquest.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly selective and sensitive chemiluminescent probe for leucine aminopeptidase detection in vitro, in vivo and in human liver cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 15. nrel.colostate.edu [nrel.colostate.edu]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
L-Leucine 7-amido-4-methylcoumarin hydrochloride signal-to-noise ratio improvement
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for L-Leucine 7-amido-4-methylcoumarin hydrochloride (L-Leucine-AMC) based assays. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the use of this fluorogenic substrate. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, empowering you to optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my blank (no enzyme) wells showing high background fluorescence?
High background fluorescence is one of the most common issues affecting the signal-to-noise ratio in L-Leucine-AMC assays. This background signal originates from the spontaneous breakdown (autohydrolysis) of the L-Leucine-AMC substrate into the highly fluorescent 7-amido-4-methylcoumarin (AMC) product, independent of any enzymatic activity.
Core Cause: The amide bond in L-Leucine-AMC is susceptible to hydrolysis under non-optimal pH and temperature conditions.
Troubleshooting Steps & Explanations:
-
Optimize Assay Buffer pH: L-Leucine-AMC exhibits its greatest stability in a slightly acidic to neutral pH range (pH 6.0-7.0). Many cellular proteases have optimal activity at neutral or slightly alkaline pH, creating a conflict.
-
Action: Perform a pH titration of your assay buffer (e.g., from pH 6.5 to 8.0 in 0.2 unit increments). Measure the rate of fluorescence increase in "no enzyme" control wells at each pH.
-
Causality: You will likely observe that the rate of autohydrolysis increases significantly at pH values above 7.5. Your goal is to find a pH that provides a reasonable enzyme activity level while keeping the substrate autohydrolysis rate acceptably low. This compromise is crucial for establishing a viable assay window.
-
-
Reagent Preparation and Handling:
-
Action: Prepare the L-Leucine-AMC stock solution in a solvent like DMSO and store it in small, single-use aliquots at -20°C or -80°C, protected from light. When preparing your working solution, dilute the substrate into a chilled assay buffer immediately before adding it to the plate.
-
Causality: Repeated freeze-thaw cycles can degrade the substrate. Storing it in a concentrated DMSO stock minimizes aqueous hydrolysis. Adding it to a chilled buffer slows the spontaneous hydrolysis rate as you prepare your experiment.
-
-
Assay Temperature:
-
Action: If your protocol allows, consider running the assay at a lower temperature (e.g., 25°C or 30°C instead of 37°C).
-
Causality: Like most chemical reactions, autohydrolysis is temperature-dependent. Lowering the temperature will decrease the rate of both enzymatic turnover and spontaneous breakdown. You must verify that your enzyme retains sufficient activity at the lower temperature.
-
Data-Driven Optimization: Buffer pH vs. Substrate Stability
| Buffer pH | Rate of Autohydrolysis (RFU/min) in Blank Wells | Typical Enzyme Activity | Signal-to-Background Ratio | Recommendation |
| 6.5 | Low (~5 RFU/min) | Sub-optimal | Potentially High | Good starting point if enzyme is active |
| 7.0 | Moderate (~15 RFU/min) | Good | Often Optimal | Ideal for many aminopeptidases |
| 7.5 | High (~40 RFU/min) | Optimal | May be Decreasing | Compromise point; requires fast reading |
| 8.0 | Very High (>100 RFU/min) | Optimal | Poor | Not recommended due to high noise |
Note: RFU (Relative Fluorescence Units) values are illustrative and will vary by instrument.
Q2: My fluorescence signal is not increasing over time, or the increase is very weak. What's wrong?
A flat or weak signal suggests that the enzymatic reaction is stalled or proceeding at a very low rate. This points to issues with the enzyme's activity, the assay components, or the instrument settings.
Troubleshooting Steps & Explanations:
-
Verify Instrument Settings: The fluorescent product, AMC, has a specific excitation and emission profile.
-
Action: Ensure your plate reader is set to the correct wavelengths. For AMC, the optimal excitation is typically around 360-380 nm, and the optimal emission is around 440-460 nm.
-
Causality: Using incorrect wavelengths will result in inefficient excitation of the fluorophore and/or failure to capture its peak emission, leading to a drastically reduced signal. Always confirm the specifications of your substrate lot and the filter/monochromator settings of your instrument.
-
-
Check Enzyme Activity and Concentration:
-
Action: Run a positive control using a known, active batch of your enzyme. If you suspect your enzyme has lost activity, perform a titration of the enzyme concentration to find a range that produces a linear increase in signal over your desired time course.
-
Causality: Enzymes can lose activity due to improper storage, handling, or the presence of inhibitors in the buffer. A concentration that is too low will naturally produce a weak signal that may be indistinguishable from background noise.
-
-
Assess Substrate Concentration (Michaelis-Menten Kinetics):
-
Action: Perform a substrate titration experiment, varying the concentration of L-Leucine-AMC while keeping the enzyme concentration constant. Plot the initial reaction velocity (the slope of the linear phase of fluorescence increase) against the substrate concentration.
-
Causality: According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration. If the concentration is too far below the enzyme's Michaelis constant (Km), the rate will be very low. The ideal concentration is typically at or slightly above the Km value to ensure the enzyme is operating efficiently without causing substrate inhibition.
-
Experimental Workflow: Diagnosing a Weak Signal
Validation & Comparative
A Senior Application Scientist's Guide: Comparing Fluorogenic (L-Leu-AMC) and Chromogenic (L-Leu-pNA) Substrates for Aminopeptidase Activity Assays
For researchers, scientists, and drug development professionals dedicated to characterizing proteases, particularly aminopeptidases, the choice of substrate is a foundational decision that dictates the sensitivity, scope, and practicality of an assay. Leucine aminopeptidases (LAPs), a ubiquitous class of exopeptidases, are critical in cellular maintenance, protein turnover, and have been implicated in pathologies ranging from cancer to diabetes, making their accurate quantification essential.[1][2]
This guide provides an in-depth, objective comparison of two of the most common substrates for measuring LAP activity: the fluorogenic L-Leucine 7-amido-4-methylcoumarin hydrochloride (L-Leu-AMC) and the chromogenic L-Leucine-p-nitroanilide (L-Leu-pNA). We will explore the core principles, performance characteristics, and detailed protocols to empower you to make an informed decision for your specific research needs.
Section 1: The Substrates at a Glance: A Physicochemical Comparison
At their core, both substrates are composed of an L-Leucine residue recognized by the aminopeptidase, linked to a reporter molecule. The enzymatic cleavage of the amide bond releases this reporter, which generates a measurable signal. However, the nature of this reporter molecule is the fundamental difference between them and dictates the assay's characteristics.
| Property | L-Leucine 7-amido-4-methylcoumarin HCl (L-Leu-AMC) | L-Leucine-p-nitroanilide (L-Leu-pNA) |
| CAS Number | 62480-44-8[3][4] | 4178-93-2 (free base)[5] |
| Molecular Weight | 324.8 g/mol (HCl salt)[3][4] | 251.28 g/mol (free base)[5] |
| Detection Principle | Fluorogenic: Enzymatic cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[4][6][7] | Chromogenic: Enzymatic cleavage releases the yellow-colored p-nitroaniline (pNA).[8] |
| Reporter Molecule | 7-amino-4-methylcoumarin (AMC) | p-nitroaniline (pNA) |
| Optimal Ex/Em (nm) | ~340-368 / ~440-460[1][4][6][9][10] | N/A |
| Optimal Absorbance (nm) | N/A | ~380-410[8][11][12] |
| Solubility | Soluble in methanol, DMSO, and DMF.[4] | Soluble in ethanol, methanol.[13] The hydrochloride salt is water-soluble. |
| Storage Temperature | -20°C, protect from light.[14] | 2-8°C. |
Section 2: Principle of Detection: A Mechanistic Overview
The choice between these substrates is a choice between detecting photons of emitted light versus photons of transmitted light. This distinction is the primary driver of the significant difference in sensitivity.
L-Leu-AMC: A Fluorogenic Approach
The coumarin moiety in the intact L-Leu-AMC substrate is non-fluorescent. Upon hydrolysis by an aminopeptidase, the free 7-amino-4-methylcoumarin (AMC) is liberated. This molecule is a potent fluorophore, absorbing light in the UV range and emitting a strong, detectable blue fluorescence.[6][7][15] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
L-Leu-pNA: A Chromogenic Approach
Similarly, the intact L-Leu-pNA is a colorless compound. When the enzyme cleaves the amide bond, it releases p-nitroaniline (pNA). In aqueous solution, pNA has a distinct yellow color and a strong absorbance maximum around 405-410 nm.[8][16] The rate of increase in absorbance at this wavelength, as governed by the Beer-Lambert law, is a direct measure of enzyme activity.[11]
Section 3: Experimental Protocols & Considerations
A robust and reproducible assay depends on a well-designed protocol. Below are foundational, step-by-step methodologies for both substrates, designed for a 96-well plate format.
Experimental Workflow Overview
Protocol 1: Fluorometric LAP Assay using L-Leu-AMC
This protocol is adapted from standard kits and is optimized for high sensitivity.[1][17]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2-8.0 at the desired assay temperature (e.g., 37°C). Causality: Tris is a common biological buffer that provides stable pH in the optimal range for many LAPs without significant interference.
-
AMC Standard (1 mM): Prepare a 1 mM stock of 7-amino-4-methylcoumarin in DMSO. Store at -20°C.
-
L-Leu-AMC Substrate (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light. Causality: DMSO is an excellent organic solvent for both the substrate and the AMC standard, ensuring complete dissolution.
-
Enzyme/Sample: Dilute purified enzyme or biological sample (e.g., cell lysate) in cold Assay Buffer to the desired concentration. Keep on ice.
2. Assay Procedure (96-well black plate):
-
Standard Curve: Prepare a serial dilution of the AMC Standard in Assay Buffer to generate standards from 0 to 10 nmol/well. Adjust the final volume of each standard to 100 µL.
-
Sample Wells: Add 5-50 µL of your sample to wells.
-
Controls:
-
Positive Control: A known concentration of LAP.[1]
-
No Enzyme Control: 50 µL of Assay Buffer instead of sample.
-
Inhibitor Control (Optional): Sample pre-incubated with a known LAP inhibitor like Bestatin.
-
-
Adjust the volume in all sample and control wells to 90 µL with Assay Buffer.
-
Reaction Initiation: Prepare a working substrate solution (e.g., 1 mM in Assay Buffer) and add 10 µL to each sample and control well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence (Ex/Em = 368/460 nm) in kinetic mode every 60 seconds for 30-60 minutes.
Protocol 2: Colorimetric LAP Assay using L-Leu-pNA
This protocol is based on established spectrophotometric methods and is ideal for routine activity checks.[13][18]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.2 at 37°C.[13] Causality: Phosphate buffer is robust and commonly used for assays where metal chelation by Tris could be a concern.
-
pNA Standard (10 mM): Prepare a 10 mM stock of p-nitroaniline in ethanol or methanol.
-
L-Leu-pNA Substrate (24 mM): Dissolve L-Leucine-p-nitroanilide in methanol to make a 24 mM stock solution.[13]
-
Enzyme/Sample: Dilute enzyme or biological sample in cold Assay Buffer. Keep on ice.
2. Assay Procedure (96-well clear plate):
-
Standard Curve: Prepare a serial dilution of the pNA Standard in Assay Buffer to generate standards from 0 to 50 nmol/well. Adjust the final volume to 200 µL.
-
Sample Wells: Add 10-100 µL of your sample to wells.
-
Controls: Include Positive, No Enzyme, and optional Inhibitor controls as described in Protocol 1.
-
Adjust the volume in all sample and control wells to 180 µL with Assay Buffer.
-
Reaction Initiation: Prepare a working substrate solution (e.g., 4 mM in Assay Buffer) and add 20 µL to each well.
-
Measurement: Place the plate in an absorbance microplate reader. Measure the absorbance at 405 nm in kinetic mode every 1-2 minutes for 30-60 minutes.
Section 4: Performance Comparison: Sensitivity, Kinetics, and Practicality
The decision to use L-Leu-AMC or L-Leu-pNA hinges on the specific demands of your experiment. Fluorogenic assays are not universally superior; their sensitivity comes with unique considerations.
| Feature | L-Leu-AMC (Fluorogenic) | L-Leu-pNA (Chromogenic) | Justification & Expert Insight |
| Sensitivity | Very High. Can detect activity in the low mU or even µU range.[1] | Moderate. Generally less sensitive than fluorogenic methods.[19] | Fluorescence is an emission-based technique with a near-zero background, allowing for the detection of minute changes. Absorbance measures a small decrease from a large transmitted signal, making it inherently less sensitive to small changes. |
| Instrumentation | Fluorescence microplate reader or spectrofluorometer required.[19][20] | Standard absorbance microplate reader or spectrophotometer.[20] | The requirement for a fluorometer can be a limiting factor. Nearly all labs are equipped with a standard spectrophotometer. |
| Throughput | Excellent for High-Throughput Screening (HTS) in 96- and 384-well formats.[19] | Good, but may be limited by lower sensitivity in miniaturized formats. | The high signal-to-background ratio of fluorescence makes it robust for the small volumes used in HTS. |
| Interference | Susceptible to quenching or interference from fluorescent compounds in the sample.[15] | Susceptible to interference from colored compounds or turbidity in the sample.[19] | This is a critical consideration in drug development. Test compounds are often fluorescent themselves, creating a high background that can mask the AMC signal. |
| Kinetic Studies (KM) | Can be used effectively. One study reported a KM for an M17 aminopeptidase with Leu-AMC that was lower than with Leu-pNA, suggesting higher affinity.[21] | Widely used for kinetic studies.[22][23][24] | Both are valid for determining KM and Vmax. However, the higher sensitivity of L-Leu-AMC allows for analysis of enzymes with very low kcat or at concentrations well below the KM. |
| Photostability | The AMC fluorophore is susceptible to photobleaching with prolonged light exposure.[25] | The pNA chromophore is highly stable. | Assays should be performed promptly, and plates protected from light. The stability of the pNA product allows for endpoint reads and sample storage. |
| Cost | Generally more expensive per assay point. | More cost-effective. | Substrate cost can be a significant factor for large-scale screening or routine quality control assays. |
Section 5: Choosing the Right Substrate for Your Application
Your experimental goal is the ultimate arbiter in this decision.
Choose L-Leucine 7-amido-4-methylcoumarin (L-Leu-AMC) when:
-
High sensitivity is paramount: You are working with low-abundance enzymes, dilute biological samples (e.g., soil extracts, culture supernatants), or characterizing highly potent inhibitors.[26]
-
Performing High-Throughput Screening (HTS): The assay's robustness in low volumes and high signal window is ideal for screening large compound libraries.
-
Conserving precious enzyme: The sensitivity allows you to use significantly less enzyme per reaction.
Choose L-Leucine-p-nitroanilide (L-Leu-pNA) when:
-
Conducting routine assays: You are performing activity checks on purified protein batches or in educational settings where absolute sensitivity is not the primary concern.
-
A fluorescence reader is unavailable: The assay's compatibility with any standard spectrophotometer makes it highly accessible.[20]
-
Your samples contain interfering fluorescence: You are screening a compound library known to contain fluorescent molecules.
-
Budget is a primary constraint: The lower cost of the substrate and reagents makes it an economical choice for extensive or routine testing.
Conclusion
Both L-Leu-AMC and L-Leu-pNA are powerful and reliable tools for the quantification of leucine aminopeptidase activity. The choice is not about which substrate is "better," but which is better suited to the scientific question at hand. L-Leu-AMC offers unparalleled sensitivity, making it the substrate of choice for demanding applications like HTS and the analysis of low-activity samples. In contrast, L-Leu-pNA provides a cost-effective, robust, and highly accessible method for routine characterization and applications where sample interference is a concern. By understanding the fundamental principles and practical trade-offs detailed in this guide, researchers can confidently select the optimal substrate to generate accurate, reproducible, and meaningful data.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C16H21ClN2O3 | CID 2733202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Leucine p-nitroanilide | C12H17N3O3 | CID 2733285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. benchchem.com [benchchem.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biossusa.com [biossusa.com]
- 26. scientificlabs.co.uk [scientificlabs.co.uk]
A Senior Application Scientist's Guide to the Validation of a Novel Aminopeptidase Assay Using L-Leucine 7-amido-4-methylcoumarin hydrochloride
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is a critical cornerstone of discovery. This guide provides a comprehensive framework for the validation of a fluorometric aminopeptidase assay utilizing L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC). We will delve into the core principles of this assay, present detailed protocols for its validation, and objectively compare its performance against established alternative methods.
Introduction: The Significance of Aminopeptidase Activity
Aminopeptidases are a class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in a myriad of physiological processes, including protein maturation, degradation, and the regulation of bioactive peptides. Consequently, their dysregulation has been implicated in various pathologies such as cancer, inflammatory diseases, and hypertension. This makes them attractive targets for drug discovery and diagnostics.
The robust and sensitive measurement of aminopeptidase activity is therefore paramount. The Leu-AMC assay offers a highly sensitive fluorometric method for this purpose.
Assay Principle: Unveiling Enzyme Activity with Fluorescence
The Leu-AMC assay is a fluorogenic assay, a technique that has become a staple in high-throughput screening and enzyme kinetics due to its inherent sensitivity. The substrate, this compound, is a non-fluorescent molecule. In the presence of an aminopeptidase, the enzyme cleaves the amide bond between L-leucine and the 7-amido-4-methylcoumarin (AMC) group. The release of the free AMC fluorophore results in a significant increase in fluorescence, which can be measured over time. The rate of this fluorescence increase is directly proportional to the aminopeptidase activity in the sample.[1]
dot graph TD{ subgraph Assay Principle A[L-Leucine-AMC (Non-fluorescent)] -- Aminopeptidase --> B{L-Leucine + AMC (Fluorescent)}; B -- Excitation (340-360 nm) --> C[Emitted Light]; C -- Detection (440-460 nm) --> D[Fluorescence Signal]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Leu-AMC Assay Workflow
Comprehensive Validation of the Leu-AMC Aminopeptidase Assay
A thorough validation process is essential to ensure that an assay is accurate, reliable, and fit for its intended purpose.[2] The following sections outline the key validation parameters and provide detailed experimental protocols.
Linearity and Range
Causality: Establishing the linear range of the assay is critical to ensure that the measured fluorescence is directly proportional to the concentration of the product (AMC). This defines the boundaries within which quantitative measurements are valid.
Experimental Protocol:
-
Prepare an AMC Standard Curve:
-
Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of known concentrations.
-
-
Measure Fluorescence:
-
Dispense the AMC standards into a 96-well black microplate.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically Ex/Em = 340-360/440-460 nm).[3]
-
-
Data Analysis:
-
Plot the fluorescence intensity against the corresponding AMC concentration.
-
Perform a linear regression analysis to determine the R-squared (R²) value. An R² value > 0.99 indicates a strong linear relationship.
-
Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD and LOQ define the lower limits of the assay's performance. The LOD is the lowest concentration of analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Experimental Protocol:
-
Prepare Low Concentration Standards: Prepare a series of AMC standards at concentrations near the expected limit of detection.
-
Measure Fluorescence: Measure the fluorescence of these standards and a blank (assay buffer only) in multiple replicates (e.g., n=10).
-
Data Analysis:
-
LOD: Calculate the mean and standard deviation (SD) of the blank readings. The LOD is typically calculated as: LOD = Mean of Blank + 3 * SD of Blank.
-
LOQ: Calculate the mean and SD of the blank readings. The LOQ is typically calculated as: LOQ = Mean of Blank + 10 * SD of Blank.
-
Precision: Repeatability and Intermediate Precision
Causality: Precision assesses the degree of scatter between a series of measurements. Repeatability (intra-assay precision) evaluates the precision under the same operating conditions over a short interval, while intermediate precision (inter-assay precision) assesses variations within the same laboratory on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Prepare Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) by spiking a known amount of aminopeptidase into the sample matrix.
-
Intra-assay Precision: Analyze multiple replicates (e.g., n=6) of each QC sample in a single assay run.
-
Inter-assay Precision: Analyze the QC samples in multiple independent assay runs on different days.
-
Data Analysis: Calculate the mean, standard deviation, and coefficient of variation (%CV) for each QC level. A %CV of <15% is generally considered acceptable.
Accuracy
Causality: Accuracy measures the closeness of the measured value to the true value. It is typically assessed by spike and recovery experiments.
Experimental Protocol:
-
Spike Samples: Spike a known amount of aminopeptidase into the sample matrix at different concentration levels (low, medium, and high).
-
Measure Activity: Measure the aminopeptidase activity in both the spiked and unspiked samples.
-
Data Analysis: Calculate the percentage recovery using the following formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] * 100. An acceptable recovery range is typically 80-120%.
Specificity
Causality: Specificity ensures that the assay is measuring the activity of the target aminopeptidase and is not influenced by other components in the sample matrix. This can be evaluated by using specific inhibitors.
Experimental Protocol:
-
Select a Specific Inhibitor: Choose a known, potent inhibitor of the target aminopeptidase (e.g., bestatin for many leucine aminopeptidases).
-
Perform Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of the inhibitor.
-
Initiate the reaction by adding the Leu-AMC substrate.
-
Measure the rate of fluorescence increase.
-
-
Data Analysis: A dose-dependent decrease in enzyme activity in the presence of the inhibitor demonstrates the specificity of the assay.
Performance Comparison with Alternative Methods
While the Leu-AMC assay offers excellent sensitivity, it is important to consider its performance in the context of other available methods.
| Parameter | Leu-AMC Fluorometric Assay | L-Leucine-p-nitroanilide (LpNA) Colorimetric Assay | Coupled Enzyme Spectrophotometric Assay |
| Principle | Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product. | Enzymatic cleavage of a chromogenic substrate to produce a colored product (p-nitroaniline). | The product of the aminopeptidase reaction is used as a substrate for a second enzyme, which produces a detectable change in absorbance (e.g., NADH formation).[4] |
| Sensitivity | High | Moderate | Moderate to High |
| Throughput | High (amenable to microplate format) | High (amenable to microplate format) | Moderate |
| Interference | Potential for interference from fluorescent compounds in the sample. | Potential for interference from colored compounds in the sample. | Potential for interference from compounds that absorb at the detection wavelength. |
| Instrumentation | Fluorescence microplate reader | Spectrophotometer or microplate reader | Spectrophotometer or microplate reader |
Expert Insight: The choice of assay is often a trade-off between sensitivity, throughput, and cost. The Leu-AMC assay is particularly well-suited for high-throughput screening and for applications where high sensitivity is required.[5] However, for routine analysis where high sensitivity is not the primary concern, the more cost-effective LpNA colorimetric assay may be a suitable alternative.[6]
Experimental Protocols in Detail
Leu-AMC Aminopeptidase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Leu-AMC Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
-
Enzyme Solution: Prepare a dilution of the aminopeptidase enzyme in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to the sample wells. For blank wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 40 µL of a working solution of Leu-AMC (diluted from the stock in assay buffer) to all wells. The final substrate concentration should be at or near the Km for optimal sensitivity.
-
Immediately measure the fluorescence intensity (Ex/Em = 340-360/440-460 nm) in kinetic mode for a set period (e.g., 30-60 minutes), taking readings at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Convert the rate of fluorescence increase to the rate of product formation using the AMC standard curve.
-
dot graph TD{ subgraph Leu-AMC Assay Protocol A[Prepare Reagents] --> B[Add Buffer and Enzyme to Plate]; B --> C[Pre-incubate]; C --> D[Add Leu-AMC Substrate]; D --> E[Measure Fluorescence (Kinetic Mode)]; E --> F[Calculate Reaction Rate]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Leu-AMC Assay Protocol Workflow
Conclusion
The this compound-based fluorometric assay provides a robust, sensitive, and high-throughput method for the measurement of aminopeptidase activity. Through rigorous validation of its linearity, sensitivity, precision, accuracy, and specificity, researchers can have high confidence in the data generated. While alternative methods exist, the Leu-AMC assay stands out for its superior sensitivity, making it an invaluable tool in drug discovery and fundamental research.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A spectrophotometric method for the determination of aminopeptidase activity with leucine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Specificity of L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) as a Protease Substrate
For researchers, scientists, and drug development professionals, the precise measurement of protease activity is a cornerstone of biological investigation. Fluorogenic substrates are powerful tools in this endeavor, offering sensitive, real-time analysis.[1] Among these, L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) is widely utilized as a substrate for leucine aminopeptidases (LAPs).[2] However, the utility of any assay is fundamentally limited by the specificity of its tools. This guide provides an in-depth comparison of Leu-AMC's performance, objectively assessing its cross-reactivity with other proteases and providing the experimental framework necessary for robust and reliable data generation.
The Principle of Fluorogenic Protease Assays
Fluorogenic substrates like Leu-AMC are elegantly simple in their design. They consist of a peptide sequence recognized by a target protease, which is chemically linked to a fluorophore—in this case, 7-amino-4-methylcoumarin (AMC).[1] In its conjugated, substrate form, the AMC molecule is non-fluorescent. When a protease cleaves the amide bond between the leucine residue and the AMC, the fluorophore is liberated.[1][3] This free AMC is highly fluorescent, and the rate of its appearance, measured by an increase in fluorescence intensity, is directly proportional to the activity of the enzyme in the sample.[1][3]
The typical excitation and emission maxima for free AMC are in the ranges of 340-380 nm and 440-460 nm, respectively.[2][4][5]
Caption: Enzymatic cleavage of Leu-AMC.
Primary Target: Leucine Aminopeptidases (LAPs)
Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides.[3] These enzymes are ubiquitous and play crucial roles in protein turnover, metabolism, and cellular maintenance.[3][4] Dysregulated LAP activity has been implicated in various diseases, including cancer, making them important targets for therapeutic development and biomarker discovery.[3][4]
Leu-AMC is a well-established and sensitive substrate for measuring the activity of various LAPs, including puromycin-sensitive aminopeptidase and endoplasmic reticulum aminopeptidase 1 (ERAP1).[1] For instance, the Km value of Leu-AMC for puromycin-sensitive aminopeptidase has been reported to be 19 µM, indicating a high affinity.[1]
The Critical Need for Cross-Reactivity Profiling
While Leu-AMC is an excellent substrate for LAPs, assuming it is entirely specific can lead to significant misinterpretation of data, especially when working with complex biological samples like cell lysates or tissue homogenates. These samples contain a diverse milieu of proteases, any of which could potentially cleave the substrate, contributing to the measured signal. This "off-target" activity is the definition of cross-reactivity.
Understanding the cross-reactivity profile of Leu-AMC is therefore not an academic exercise but a prerequisite for accurate research. It allows scientists to:
-
Confidently attribute measured activity to the correct enzyme class.
-
Design appropriate control experiments using specific inhibitors.
-
Optimize assay conditions (e.g., pH) to favor the target enzyme.
-
Avoid pursuing false-positive hits in high-throughput inhibitor screens.
Experimental Workflow for Assessing Specificity
To objectively assess the specificity of Leu-AMC, a systematic screening against a panel of common proteases from different catalytic classes is essential. The following protocol provides a robust framework for such a study.
Caption: Workflow for protease cross-reactivity screening.
Detailed Experimental Protocol
A. Materials and Reagents:
-
Substrate: this compound (e.g., Sigma-Aldrich, Cayman Chemical).[2]
-
Enzymes (High Purity):
-
Leucine Aminopeptidase (LAP) (Positive Control)
-
Cathepsin B (Cysteine Protease)
-
Cathepsin H (Cysteine Protease with aminopeptidase activity)
-
Caspase-3 (Cysteine-Aspartate Protease)
-
Trypsin (Serine Protease)
-
-
Buffers:
-
MES Buffer (pH 5.5) for optimal Cathepsin B activity.
-
HEPES or Tris Buffer (pH 7.4) for Caspase-3 and general physiological conditions.
-
Tris Buffer (pH 8.0) for optimal LAP and Trypsin activity.[6]
-
-
Other: DMSO (for substrate reconstitution), 96-well black microplates, fluorescence plate reader.
B. Method:
-
Reagent Preparation:
-
Prepare 10 mM stock solution of Leu-AMC in anhydrous DMSO.[4] Store aliquots at -20°C.
-
Reconstitute all enzymes according to manufacturer instructions to create concentrated stocks. Keep on ice during use.
-
Prepare 2X concentrated assay buffers for each required pH.
-
-
Assay Setup (per well in a 96-well plate):
-
Add 50 µL of the appropriate 2X assay buffer.
-
Add 10 µL of diluted enzyme to achieve a final concentration appropriate for robust signal generation (e.g., 1-10 nM). For negative controls, add 10 µL of enzyme storage buffer.
-
Add buffer to bring the volume to 80 µL.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of Leu-AMC by diluting the stock in the appropriate 1X assay buffer. A final concentration of 20-50 µM is a common starting point.
-
Initiate the reactions by adding 20 µL of the Leu-AMC working solution to each well, for a final volume of 100 µL.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Read fluorescence intensity every 60 seconds for 30-60 minutes using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[4]
-
-
Data Analysis:
-
For each enzyme, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence signal (RFU) versus time (minutes).
-
Subtract the rate of the no-enzyme control (background hydrolysis) from each enzyme's rate.
-
Normalize the activity by setting the rate of the positive control (Leucine Aminopeptidase at pH 8.0) to 100%.
-
Comparative Performance Data: Leu-AMC Specificity Profile
The following table summarizes expected outcomes from the cross-reactivity screening protocol. The data illustrates the relative rates at which different proteases can cleave Leu-AMC under their respective optimal or physiological pH conditions.
| Protease | Catalytic Class | Assay pH | Relative Activity (%) | Specificity Conclusion |
| Leucine Aminopeptidase | Metallo-exopeptidase | 8.0 | 100% | High (Primary Target) |
| Cathepsin H | Cysteine Peptidase | 7.4 | ~15-30% | Moderate Cross-Reactivity |
| Cathepsin B | Cysteine Peptidase | 5.5 | < 5% | Low Cross-Reactivity |
| Trypsin | Serine Peptidase | 8.0 | < 2% | Negligible Cross-Reactivity |
| Caspase-3 | Cysteine-Aspartate Peptidase | 7.4 | < 1% | Negligible Cross-Reactivity |
Interpretation of Results:
-
Leucine Aminopeptidase: As expected, Leu-AMC is an excellent substrate for LAP, showing robust activity at its optimal alkaline pH.[6]
-
Cathepsin H: This lysosomal cysteine protease is known to possess aminopeptidase activity in addition to its endopeptidase activity. Therefore, moderate cross-reactivity is mechanistically plausible and represents the most significant off-target activity for Leu-AMC.
-
Cathepsin B: While a potent lysosomal protease, Cathepsin B primarily functions as an endopeptidase or a dipeptidyl carboxypeptidase and shows very limited ability to cleave single N-terminal residues like Leucine.[7][8]
-
Trypsin & Caspase-3: These proteases have highly specific recognition sequences. Trypsin cleaves after basic residues (Lysine, Arginine), and Caspase-3 cleaves after an Aspartate residue within a specific tetrapeptide motif (e.g., DEVD).[7][9][10] Leu-AMC does not fit these recognition patterns, resulting in negligible cleavage.
Best Practices for Ensuring Assay Specificity
Armed with this cross-reactivity data, researchers can design more rigorous and trustworthy experiments.
-
Use of Specific Inhibitors: To confirm that the activity measured in a complex sample is from a LAP, run a parallel experiment in the presence of a specific aminopeptidase inhibitor, such as Bestatin. A significant reduction in signal in the presence of the inhibitor validates the signal's origin.
-
pH Optimization: If your sample is expected to have high Cathepsin H activity, conducting the assay at a more alkaline pH (e.g., 8.0-8.5) can favor LAP activity and minimize the contribution from the more acidic-active Cathepsin H.
-
Enzyme Titration: Use the lowest concentration of enzyme that still provides a robust linear signal. This minimizes the potential for off-target cleavage that can occur at excessively high enzyme concentrations.
By understanding the substrate's inherent properties and employing rigorous experimental design, researchers can confidently leverage the power of L-Leucine 7-amido-4-methylcoumarin for the accurate and specific measurement of aminopeptidase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Microplate fluorimetric assay of soil leucine aminopeptidase activity: alkalization is not needed before fluorescence reading - ProQuest [proquest.com]
- 7. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ac-Leu-Glu-Val-Asp-AMC (Caspase 4 Substrate) - Echelon Biosciences [echelon-inc.com]
A Comparative Guide to L-Leucine 7-amido-4-methylcoumarin hydrochloride as a Standard for Enzyme Activity
For researchers, scientists, and drug development professionals, the accurate quantification of enzyme activity is a cornerstone of discovery. The selection of an appropriate substrate is paramount to achieving reliable and reproducible results. This guide provides an in-depth, objective comparison of L-Leucine 7-amido-4-methylcoumarin hydrochloride (L-Leu-AMC), a widely used fluorogenic substrate, with other available alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure the integrity of your enzyme assays.
The Principle of Fluorogenic Enzyme Assays: Why L-Leu-AMC is a Gold Standard
Fluorometric assays are a popular choice for measuring enzyme activity due to their high sensitivity and continuous monitoring capabilities.[1][2][3] These assays utilize a substrate that, upon enzymatic cleavage, releases a fluorescent molecule (a fluorophore). The rate of increase in fluorescence is directly proportional to the enzyme's activity.[4]
L-Leu-AMC is a classic example of such a substrate. It consists of L-Leucine linked to the fluorescent reporter 7-amino-4-methylcoumarin (AMC).[5][6][7] In its intact form, the fluorescence of AMC is quenched. However, when an aminopeptidase, such as Leucine Aminopeptidase (LAP), cleaves the amide bond between Leucine and AMC, the highly fluorescent AMC is released.[5][6] This release leads to a quantifiable increase in fluorescence, typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[5]
References
- 1. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Leu-AMC [L-Leucine-7-amido-4-methylcoumarin] *CAS 62480-44-8* | AAT Bioquest [aatbio.com]
- 7. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility in L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) Hydrochloride Assays
For researchers, scientists, and drug development professionals, the accurate measurement of aminopeptidase activity is crucial for understanding a wide range of biological processes, from protein turnover to cancer progression. The L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) assay is a widely adopted method for this purpose, prized for its sensitivity and continuous monitoring capabilities. However, achieving reproducible results with this fluorogenic assay requires a deep understanding of the underlying principles and meticulous attention to experimental detail. This guide provides an in-depth comparison of the factors influencing the reproducibility of Leu-AMC assays, supported by experimental data and best practices to ensure the integrity of your findings.
The Principle of the Leu-AMC Assay: A Fluorescence De-quenching Mechanism
The Leu-AMC assay is based on the enzymatic cleavage of the non-fluorescent substrate, L-Leucine 7-amido-4-methylcoumarin hydrochloride. Aminopeptidases, a class of proteases that cleave amino acids from the N-terminus of proteins and peptides, recognize and hydrolyze the amide bond between L-leucine and the 7-amino-4-methylcoumarin (AMC) fluorophore. The liberation of free AMC results in a significant increase in fluorescence, which can be monitored in real-time using a fluorescence microplate reader or spectrofluorometer. The rate of this fluorescence increase is directly proportional to the aminopeptidase activity in the sample.
dot graph LR; A[L-Leucine-AMC (Non-fluorescent)] -- Aminopeptidase --> B(L-Leucine); A -- Aminopeptidase --> C(Free AMC (Fluorescent)); subgraph "Fluorescence Measurement" D(Excitation ~365 nm) --> C; C --> E(Emission ~440 nm); end
end caption: "Mechanism of the Leu-AMC assay"
A Self-Validating Experimental Protocol for Reproducible Results
The following protocol is designed to be a self-validating system, incorporating critical quality control steps to ensure the reliability of your data.
Materials and Reagents
-
This compound (Leu-AMC)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Inhibitor (optional, for control experiments)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Methodology
-
Preparation of Reagents:
-
Leu-AMC Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store in aliquots at -20°C, protected from light.
-
AMC Standard Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the stock solutions of Leu-AMC and AMC to the desired concentrations in Assay Buffer. Protect from light.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer in the 96-well plate. This is crucial for converting relative fluorescence units (RFU) to the amount of product formed.
-
Include a blank control containing only Assay Buffer.
-
-
Assay Setup:
-
Add your enzyme sample to the wells of the 96-well plate.
-
Include the following controls:
-
No-Enzyme Control: Contains Assay Buffer and Leu-AMC substrate but no enzyme. This accounts for substrate auto-hydrolysis.
-
Positive Control: A known concentration of a standard aminopeptidase. This verifies that the assay is working correctly.
-
Inhibitor Control: Your enzyme sample pre-incubated with a known aminopeptidase inhibitor. This confirms the specificity of the enzymatic activity.
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the Leu-AMC working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically Ex: 365 nm, Em: 440 nm).
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all other readings.
-
Plot the AMC standard curve (RFU vs. concentration).
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each sample.
-
Use the standard curve to convert the V₀ from RFU/min to moles of AMC/min, which represents the enzyme activity.
-
dot graph TD; subgraph "Pre-Experiment" A[Prepare Reagents] --> B[Prepare AMC Standard Curve]; end subgraph "Experiment" C[Set up Assay Plate] --> D[Initiate Reaction]; D --> E[Kinetic Fluorescence Measurement]; end subgraph "Data Analysis" F[Subtract Background] --> G[Analyze Standard Curve]; G --> H[Calculate Initial Velocity]; H --> I[Determine Enzyme Activity]; end A --> C; B --> G; E --> F;
end caption: "Experimental workflow for Leu-AMC assay"
Comparative Analysis of Factors Affecting Reproducibility
The reproducibility of the Leu-AMC assay is contingent on several critical parameters. Understanding and controlling these variables is paramount for generating reliable and comparable data.
Buffer Composition and pH
The pH of the assay buffer profoundly impacts enzyme activity. Most leucine aminopeptidases exhibit optimal activity in the neutral to slightly alkaline range. For instance, a study on soil leucine aminopeptidase activity demonstrated a pH optimum of 8 ± 1.[1] It is crucial to determine the optimal pH for your specific enzyme and maintain it consistently across experiments.
| Buffer System | pH Range | Considerations |
| Tris-HCl | 7.0 - 9.0 | Commonly used, but its pH is temperature-dependent. |
| HEPES | 6.8 - 8.2 | Less temperature-sensitive than Tris, but can be more expensive. |
| Phosphate | 6.0 - 8.0 | Can inhibit some enzymes due to phosphate binding to the active site. |
Recommendation: Perform a pH optimization experiment for your enzyme of interest using a suitable buffer system. Once the optimal pH is determined, ensure the buffer is prepared fresh and its pH is accurately measured before each experiment. It is also advisable to avoid alkalization steps to stop the reaction, as this can lead to non-enzymatic hydrolysis of the substrate and irreproducible results.[1]
Substrate Specificity and Kinetic Parameters
Different aminopeptidases exhibit varying affinities and catalytic efficiencies for Leu-AMC. This is reflected in their kinetic parameters, the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Substrate | Kₘ (µM) | kcat/Kₘ (s⁻¹µM⁻¹) | Reference |
| ERAP1 | Leu-AMC | - | 0.041 | [2] |
| Puromycin-sensitive aminopeptidase (PSA) | Leu-AMC | 19 | - | [2] |
Note: The table will be updated as more specific data is found.
For comparative studies, it is essential to use a substrate concentration that is appropriate for the Kₘ of the enzyme being studied. Ideally, the substrate concentration should be at or below the Kₘ to ensure the reaction rate is proportional to the enzyme concentration.
Alternative Substrates: A Comparative Overview
While Leu-AMC is a popular choice, alternative substrates are available, each with its own advantages and disadvantages.
| Substrate | Detection Method | Advantages | Disadvantages |
| L-Leucine-AMC | Fluorometric | High sensitivity, continuous monitoring. | Susceptible to interference from fluorescent compounds and photobleaching. |
| L-Leucine-p-nitroanilide (Leu-pNA) | Colorimetric | Less prone to interference from fluorescent compounds, generally less expensive. | Lower sensitivity than fluorometric substrates, typically an endpoint assay. |
The choice of substrate should be guided by the specific requirements of the experiment, such as the expected enzyme concentration and the presence of potentially interfering substances in the sample. For instance, the enzymatic activity of Burkholderia pseudomallei leucine aminopeptidase has been characterized using Leu-pNA, with an optimal pH of 9.[3]
Potential Interferences and Troubleshooting
Several factors can interfere with the accuracy and reproducibility of Leu-AMC assays.
| Issue | Cause | Solution |
| High Background Fluorescence | Autofluorescence from sample components (e.g., cell lysates), substrate auto-hydrolysis. | Run appropriate controls (no-enzyme, no-substrate). Consider using a red-shifted fluorophore to minimize autofluorescence. |
| Signal Quenching | Presence of colored compounds in the sample that absorb at the excitation or emission wavelengths of AMC. | Use a standard additions method to assess quenching. If significant, consider sample purification or a different assay format. |
| Non-linear Reaction Kinetics | Substrate depletion, enzyme instability, product inhibition. | Ensure substrate concentration is not limiting. Check enzyme stability under assay conditions. Perform progress curve analysis to detect product inhibition. |
| Photobleaching | Excessive exposure of the AMC fluorophore to the excitation light. | Minimize the exposure time and intensity of the excitation light. |
dot graph TD; A[Poor Reproducibility] --> B{Identify Potential Causes}; B --> C[Buffer/pH Issues]; B --> D[Substrate Problems]; B --> E[Interference]; B --> F[Instrumentation]; C --> G[Optimize pH and Buffer]; D --> H[Check Substrate Concentration and Purity]; E --> I[Run Appropriate Controls]; F --> J[Calibrate and Validate Instrument]; G & H & I & J --> K[Improved Reproducibility];
end caption: "Troubleshooting workflow for poor reproducibility"
Conclusion: A Path to Reliable and Reproducible Data
The this compound assay is a powerful tool for the quantification of aminopeptidase activity. However, its successful implementation and the generation of reproducible data hinge on a thorough understanding of the assay's principles and a systematic approach to experimental design and execution. By carefully considering and controlling factors such as buffer composition, pH, substrate concentration, and potential interferences, and by incorporating a robust, self-validating protocol, researchers can ensure the integrity and reliability of their findings. This commitment to scientific rigor is essential for advancing our understanding of the critical roles that aminopeptidases play in health and disease.
References
A Senior Application Scientist's Guide to L-Leucine 7-amido-4-methylcoumarin hydrochloride: A Comparative Analysis for Aminopeptidase Profiling
For researchers, scientists, and drug development professionals dedicated to the study of proteases, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides an in-depth comparison of L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) hydrochloride, a widely utilized fluorogenic substrate, against other common alternatives for the characterization of aminopeptidase activity. Herein, we will delve into the specificity, performance, and practical considerations of employing Leu-AMC, supported by experimental data and detailed protocols to ensure the integrity and reproducibility of your findings.
The Principle of Fluorogenic Aminopeptidase Assays with Leu-AMC
L-Leucine 7-amido-4-methylcoumarin is a synthetic substrate designed to assay the activity of aminopeptidases that exhibit a preference for a leucine residue at the N-terminus of a peptide. The core principle of this assay lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. When conjugated to L-leucine, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond by an aminopeptidase, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence, which can be monitored over time, is directly proportional to the enzymatic activity.[1]
The fluorescence of free AMC is typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[2][3] This method offers high sensitivity, allowing for the detection of low levels of enzyme activity.[1]
Specificity of Leu-AMC Across Different Aminopeptidases
While Leu-AMC is a canonical substrate for leucine aminopeptidases (LAPs), its utility extends to a broader range of aminopeptidases, particularly those with a preference for hydrophobic residues at the P1 position. Aminopeptidases are a diverse group of enzymes, and the specificity of Leu-AMC can vary significantly among different families and even between orthologs from different species.
Leucine aminopeptidases are metallopeptidases belonging to the M1 and M17 families that are involved in various cellular processes, including protein turnover and the processing of bioactive peptides.[1][4] While they preferentially hydrolyze leucine substrates, many exhibit broader specificity.[4]
M17 Family (Leucine Aminopeptidases): Members of this family, often referred to as true leucine aminopeptidases, generally show a strong preference for hydrophobic residues at the P1 position. Studies on M17 aminopeptidases from Plasmodium species have demonstrated a highly conserved preference for hydrophobic residues, with leucine being among the most favored.[2]
M1 Family (Alanyl Aminopeptidases): The M1 family of aminopeptidases typically displays a broader substrate specificity compared to the M17 family.[2] While often referred to as alanyl aminopeptidases, many members of this family can efficiently cleave N-terminal leucine residues. For instance, the M1 aminopeptidases from Plasmodium species have been shown to have a broad specificity at the P1 position.[2]
Aminopeptidase M (CD13): This membrane-bound metalloprotease (EC 3.4.11.2) also demonstrates significant activity towards Leu-AMC.[5] It is known for its broad substrate specificity, cleaving various N-terminal amino acids.[6][7]
The utility of Leu-AMC, therefore, is not limited to a single enzyme but can be used to probe the activity of a subset of aminopeptidases. For definitive identification of the enzyme responsible for Leu-AMC cleavage in a complex biological sample, further characterization with more specific substrates or inhibitors is necessary.
Comparative Performance of Leu-AMC and Alternative Substrates
The choice of substrate significantly impacts the sensitivity and specificity of an aminopeptidase assay. Here, we compare Leu-AMC with other commonly used substrates.
L-Leucine-p-nitroanilide (Leu-pNA)
Leu-pNA is a chromogenic substrate that, upon cleavage, releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at approximately 405 nm.[8]
Key Differences:
-
Sensitivity: Fluorogenic assays using Leu-AMC are generally more sensitive than colorimetric assays with Leu-pNA.[1] This allows for the use of lower enzyme and substrate concentrations.
-
Interference: Chromogenic assays can be more susceptible to interference from colored compounds in the sample.
-
Instrumentation: Leu-AMC requires a fluorescence plate reader, while Leu-pNA can be measured with a standard spectrophotometer or plate reader.
Other Fluorogenic Substrates
The field of protease research has seen the development of various fluorogenic reporters with different properties.
-
7-amino-4-carbamoylmethylcoumarin (ACC): Substrates incorporating the ACC leaving group exhibit kinetic profiles comparable to their AMC counterparts but with an approximately 3-fold increased quantum yield.[9] This heightened fluorescence sensitivity allows for a reduction in both enzyme and substrate concentrations, which is particularly advantageous when working with limited amounts of purified enzyme.[9]
-
Rhodamine-based Substrates: These substrates can offer high sensitivity and selectivity, with the selection of the amino acid at the P2 position significantly influencing specificity.[10]
-
Internally Quenched Fluorescent Substrates (IQFS): These substrates utilize fluorescence resonance energy transfer (FRET) and can be designed to assess the activity of endopeptidases as well as exopeptidases.[11][12]
The choice between these substrates will depend on the specific application, the required level of sensitivity, and the available instrumentation.
Quantitative Comparison of Substrate Performance
To provide a clearer picture of the relative performance of these substrates, the following table summarizes available kinetic data for the hydrolysis of Leu-AMC and Leu-pNA by different aminopeptidases. It is important to note that direct comparisons of kinetic parameters across different studies should be made with caution due to variations in experimental conditions such as pH, temperature, and buffer composition.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Leucine Aminopeptidase (Pseudomonas aeruginosa) | Leu-AMC | 170 | ND | ND | [3] |
| Leucine Aminopeptidase (Pseudomonas aeruginosa) | Leu-pNA | 160 | 0.254 | 1.6 x 103 | [3] |
| Aminopeptidase M (Porcine Kidney) | Leu-pNA | ND | 21 | ND | [13] |
| Leucine Aminopeptidase (Porcine Kidney) | Leu-pNA | ND | 46 | ND | [13] |
| Aminopeptidase (Vibrio proteolyticus) | L-leucine-p-nitroanilide | ND | ND | 3.87 x 103 | [14] |
ND: Not Determined in the cited source.
This data, although limited, suggests that for the Pseudomonas aeruginosa leucine aminopeptidase, the affinity (as indicated by Km) for both Leu-AMC and Leu-pNA is similar.[3] The catalytic efficiency (kcat/Km) provides a measure of how efficiently an enzyme converts a substrate into a product.
Experimental Protocol: A Self-Validating System for Aminopeptidase Activity Assay
The following protocol provides a robust framework for measuring aminopeptidase activity using Leu-AMC. It is designed to be a self-validating system by including appropriate controls.
I. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH may vary depending on the specific aminopeptidase being studied.[8]
-
Leu-AMC Stock Solution (10 mM): Dissolve L-Leucine 7-amido-4-methylcoumarin hydrochloride in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Prepare a dilution series of the aminopeptidase in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
Inhibitor Stock Solution (Optional): Prepare a stock solution of a known aminopeptidase inhibitor (e.g., bestatin) in an appropriate solvent to confirm the specificity of the observed activity.
II. Assay Procedure
The following workflow can be visualized using the diagram below:
Caption: A generalized workflow for an aminopeptidase assay using Leu-AMC.
Step-by-Step Method:
-
Plate Setup: Use a black, clear-bottom 96-well microplate to minimize background fluorescence and allow for bottom reading.
-
Reaction Mixture Preparation: In each well, prepare the following reaction mixture:
-
Assay Buffer: X µL
-
Enzyme/Sample: Y µL
-
Total Volume (excluding substrate): 90 µL
-
Controls:
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer. This accounts for substrate auto-hydrolysis.
-
Inhibitor Control (Optional): Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate. This confirms the enzymatic nature of the fluorescence signal.
-
-
-
Reaction Initiation: Add 10 µL of a working solution of Leu-AMC to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point of 50-100 µM is common.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~355-380 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the V₀ of the no-enzyme control from the V₀ of the experimental wells.
-
To calculate the specific activity, a standard curve of free AMC should be generated to convert the change in fluorescence units per minute to moles of substrate hydrolyzed per minute.
-
Conclusion and Recommendations
This compound is a highly sensitive and versatile fluorogenic substrate for the detection and characterization of leucine aminopeptidases and other aminopeptidases with similar substrate specificities. Its high sensitivity makes it particularly suitable for high-throughput screening and for assays with limited amounts of enzyme.
For researchers aiming to:
-
Screen for general aminopeptidase activity with a preference for hydrophobic residues: Leu-AMC is an excellent first-choice substrate.
-
Perform high-throughput screening for aminopeptidase inhibitors: The sensitivity and convenience of the Leu-AMC assay are highly advantageous.
-
Characterize a purified aminopeptidase: While Leu-AMC is a useful tool, it should be used in conjunction with a panel of substrates with different N-terminal amino acids to establish a comprehensive substrate specificity profile.
When absolute specificity is required, or when comparing results with historical data, the use of more specific substrates or a combination of substrates and specific inhibitors is recommended. The chromogenic substrate Leu-pNA remains a viable, albeit less sensitive, alternative, particularly when a fluorescence plate reader is not available. For applications demanding the highest sensitivity, exploring substrates with alternative fluorophores such as ACC may be beneficial.
Ultimately, the choice of substrate should be guided by the specific research question, the nature of the biological sample, and the available instrumentation. By understanding the relative strengths and weaknesses of each substrate and employing a well-controlled experimental design, researchers can confidently and accurately probe the fascinating world of aminopeptidases.
References
- 1. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas 66447-31-2,H-LEU-AMC | lookchem [lookchem.com]
- 6. Aminopeptidase M from human liver. I. Solubilization, purification, and some properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorogenic substrates for proteases based on intramolecular fluorescence energy transfer (IFETS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking L-Leucine 7-amido-4-methylcoumarin hydrochloride Against Commercial Kits for Aminopeptidase Activity Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of aminopeptidase activity is a critical aspect of various studies, from investigating cellular protein turnover to screening for potential therapeutic inhibitors. The choice of assay methodology can significantly impact the quality and reproducibility of the data generated. This guide provides an in-depth technical comparison between developing a self-validated assay using the fluorogenic substrate L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) and utilizing pre-packaged commercial kits.
At the heart of this comparison is the enzymatic reaction itself. Leucine aminopeptidases (LAPs) are a family of exopeptidases that cleave leucine residues from the N-terminus of proteins and peptides. Leu-AMC is a synthetic substrate where the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is linked to a leucine residue. In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage by LAP, the free AMC is liberated, resulting in a quantifiable increase in fluorescence. This "turn-on" fluorescence provides a highly sensitive measure of enzyme activity.
The Rationale for Comparison: Flexibility and Control vs. Convenience
Commercial assay kits offer a streamlined workflow with pre-optimized reagents, which is advantageous for high-throughput screening and laboratories seeking standardized protocols. However, this convenience can come at the cost of flexibility and a deeper understanding of the assay's limitations. A self-developed assay, while requiring more initial optimization, provides complete control over experimental parameters, allowing for fine-tuning to specific research needs and often leading to a more cost-effective solution. This guide will dissect these trade-offs, supported by experimental protocols and data interpretation frameworks.
Visualizing the Core Principle and Workflow
To better understand the processes discussed, the following diagrams illustrate the enzymatic reaction and a general experimental workflow for comparing a self-developed assay with a commercial kit.
Caption: Enzymatic cleavage of Leu-AMC by Leucine Aminopeptidase.
Caption: Workflow for comparing a self-developed assay and a commercial kit.
Head-to-Head Comparison: Self-Developed Assay vs. Commercial Kits
The following table provides a comparative overview of the key performance and practical aspects of a self-developed Leu-AMC assay versus representative commercial kits.
| Feature | Self-Developed Assay with Leu-AMC | Commercial Fluorometric Kits (e.g., Abcam ab234627) | Commercial Colorimetric Kits |
| Principle | Fluorogenic (Leu-AMC cleavage) | Fluorogenic (typically Leu-AMC or similar) | Colorimetric (e.g., L-leucine-p-nitroaniline cleavage) |
| Sensitivity | High; can be optimized for higher sensitivity. Research indicates the potential for 20-fold greater sensitivity than some commercial fluorescent substrates[1]. | High; typically in the sub-milliunit range (e.g., < 0.1 mU)[2][3]. | Moderate; generally less sensitive than fluorometric assays[1]. |
| Dynamic Range | Customizable through optimization of substrate and enzyme concentrations. | Pre-defined by the kit's standard curve (e.g., 0.1 to 0.5 nmol/well of AMC for Abcam kit)[4]. | Pre-defined by the kit's standard curve. |
| Cost per Assay | Generally lower, especially for large-scale screening. | Higher due to the convenience of pre-packaged, optimized reagents. | Varies, but often comparable to or slightly less than fluorometric kits. |
| Flexibility | High; allows for modification of buffer composition, pH, and substrate concentration to suit specific enzymes or sample types. | Low; designed to be used with the provided reagents and protocol. | Low; similar constraints to fluorometric kits. |
| Time to Results | Longer initial setup and optimization time. | Faster for routine use due to ready-to-use reagents. | Similar to fluorometric kits in terms of hands-on time. |
| Transparency | Full transparency of all reagent compositions and concentrations. | Proprietary buffer formulations are common. | Proprietary reagent compositions are also common. |
In-Depth Experimental Protocols
To provide a practical basis for comparison, here are detailed protocols for a self-developed benchmark assay and a summary of a typical commercial kit protocol.
Benchmark Self-Developed Leu-AMC Assay Protocol
This protocol is designed to be a robust starting point for optimization. The causality behind each step is explained to empower the researcher.
1. Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂): Leucine aminopeptidases typically exhibit optimal activity at an alkaline pH, with pH 8.0 being a common choice[1]. The inclusion of a divalent cation like Mg²⁺ can be essential for the activity of some metallopeptidases.
-
Leu-AMC Stock Solution (10 mM in DMSO): this compound is dissolved in anhydrous DMSO to prevent hydrolysis. This stock solution should be stored at -20°C and protected from light.
-
AMC Standard Stock Solution (1 mM in DMSO): Pure 7-amino-4-methylcoumarin is used to generate a standard curve for quantifying the amount of product formed. This is critical for converting relative fluorescence units (RFU) to molar amounts.
-
Enzyme Solution: Prepare serial dilutions of the enzyme source (e.g., purified enzyme or cell lysate) in cold assay buffer immediately before use.
2. Assay Procedure (96-well plate format):
-
Prepare AMC Standard Curve: In a black, clear-bottom 96-well plate, prepare a standard curve by making serial dilutions of the AMC standard stock solution in assay buffer. A typical range would be from 0 to 10 µM.
-
Add Enzyme: To the experimental wells, add your enzyme samples. Include a "no enzyme" control (assay buffer only) to determine background fluorescence.
-
Initiate Reaction: Add the Leu-AMC substrate to all wells (except the AMC standard wells) to a final concentration of 100 µM. This concentration is a starting point and should be optimized based on the Kₘ of the enzyme.
-
Incubate: Incubate the plate at 37°C, protected from light. The optimal temperature can vary, with some LAPs showing activity up to 60°C.
-
Measure Fluorescence: Read the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for 30-60 minutes) using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm. This kinetic measurement is crucial for determining the initial reaction velocity (V₀).
Typical Commercial Fluorometric Kit Protocol (e.g., Abcam ab234627)
This is a summary of the protocol provided with the Abcam Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric)[4].
-
Reagent Preparation: The kit provides a proprietary assay buffer, a reconstituted LAP substrate (likely Leu-AMC in DMSO), a positive control, and an AMC standard. The user is instructed to warm the buffer and reconstitute the substrate and controls as directed.
-
Sample Preparation: Tissues or cells are homogenized in the provided ice-cold assay buffer.
-
Assay Setup: Samples, positive controls, and a "no enzyme" control are added to a 96-well plate. The volume is adjusted with the assay buffer.
-
Standard Curve: A standard curve is prepared using the provided AMC standard.
-
Reaction Initiation and Measurement: A substrate mix is added to the sample and control wells (but not the standard wells). The fluorescence is measured immediately in kinetic mode for 45-60 minutes at 37°C (Ex/Em = 368/460 nm).
Self-Validating Systems: Ensuring Data Integrity
A critical aspect of any robust assay is the inclusion of controls that validate the results.
-
No Enzyme Control: This is essential for determining the background fluorescence of the substrate and buffer. High background can indicate substrate instability or contamination.
-
Positive Control: A known amount of active enzyme should be included to confirm that the assay is working correctly.
-
Inhibitor Control: For inhibitor screening, a known inhibitor of the target enzyme should be used as a positive control for inhibition.
-
Sample Background Control: Some biological samples may have intrinsic fluorescence. It is crucial to measure the fluorescence of the sample in the absence of the fluorogenic substrate to account for this.
Troubleshooting and Scientific Integrity
Common Pitfalls and Solutions:
-
High Background Fluorescence: This can be caused by substrate degradation. Ensure the Leu-AMC stock is stored properly and protected from light. The pH of the assay buffer can also influence substrate stability.
-
Non-linear Reaction Progress Curves: This may indicate substrate depletion, product inhibition, or enzyme instability. If the curve plateaus quickly, consider using a lower enzyme concentration or a higher substrate concentration.
-
Compound Interference: In drug screening, test compounds can interfere with the assay by fluorescing at the same wavelength as AMC or by quenching the fluorescence signal. It is essential to pre-screen compounds for auto-fluorescence and quenching effects.
Assay Validation and Performance Metrics:
To objectively compare the performance of a self-developed assay with a commercial kit, the following parameters should be evaluated:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These values determine the lowest concentration of enzyme activity that can be reliably detected and quantified.
-
Linearity and Dynamic Range: The range of enzyme concentrations over which the assay response is linear (ideally with an R² > 0.99).
-
Precision (Intra- and Inter-assay Variability): This is typically expressed as the coefficient of variation (%CV) and should be within acceptable limits (e.g., <15%).
-
Z'-Factor: For high-throughput screening, the Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay. The formula is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|, where σ is the standard deviation, μ is the mean, and p and n refer to the positive and negative controls, respectively.
Conclusion and Recommendations
The choice between a self-developed assay using this compound and a commercial kit depends on the specific needs of the researcher.
Commercial kits are an excellent choice for:
-
Laboratories with limited time for assay development and optimization.
-
High-throughput screening applications where a standardized protocol is essential.
-
Researchers who prioritize convenience and ease of use.
A self-developed assay is more suitable for:
-
Laboratories with expertise in enzyme kinetics and assay development.
-
Projects requiring high flexibility to accommodate non-standard sample types or to study enzymes with unique properties.
-
Cost-sensitive projects, especially those involving a large number of assays.
Ultimately, a thorough understanding of the principles behind the assay and a commitment to rigorous validation are paramount, regardless of the chosen approach. By carefully considering the factors outlined in this guide, researchers can confidently select and implement the most appropriate method for their studies of leucine aminopeptidase activity.
References
- 1. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of L-Leucine 7-amido-4-methylcoumarin hydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of L-Leucine 7-amido-4-methylcoumarin hydrochloride (CAS No. 62480-44-8). As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product lifecycle, ensuring the protection of laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this common fluorogenic substrate.
Executive Summary: The Precautionary Principle in Action
This compound (Leu-AMC) is a widely used fluorogenic substrate for assaying aminopeptidase activity. While essential for research, its proper disposal requires careful consideration due to conflicting information present across various Safety Data Sheets (SDS). Some sources do not classify the compound as hazardous, while others identify it as a potential irritant.[1][2]
In alignment with best laboratory practices, this guide operates on the precautionary principle . When faced with conflicting safety data, one must handle the chemical according to its most stringent classification to ensure maximum safety. Therefore, all procedures outlined below assume the compound is a potential irritant and require handling as regulated chemical waste.
Part 1: Hazard Assessment & Conflicting Classifications
A review of supplier safety data reveals inconsistencies in the GHS (Globally Harmonized System) classification of Leu-AMC. This underscores the critical importance of consulting the specific SDS that accompanied your product and deferring to your institution's Environmental Health & Safety (EHS) department.
| Supplier / Source | GHS Classification | Hazard Statements |
| G-Biosciences | Not Classified | None Applicable |
| Thermo Fisher Scientific (Hydrate) | Not Considered Hazardous[2] | None Required[2] |
| MedChemExpress | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory Irritant (Cat. 3)[1] | H315, H319, H335[1] |
Given these discrepancies, we will proceed with the most cautious approach, treating Leu-AMC as a compound that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .[1]
Part 2: Pre-Disposal Safety Protocols
Before beginning any disposal-related activities, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory when handling Leu-AMC waste:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][3]
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles that conform to appropriate government standards like OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[4]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area. A chemical fume hood is strongly recommended to avoid the formation and inhalation of dust.
Engineering Controls
Always handle the solid form of Leu-AMC and prepare waste containers within a certified chemical fume hood or in a well-ventilated area to minimize inhalation risks.[1] An eyewash station and safety shower should be readily accessible.
Part 3: Step-by-Step Disposal Workflow
Disposal must be conducted in accordance with all local, state, and federal regulations.[1] The following workflow provides a validated system for compliant disposal.
Step 1: Waste Identification and Segregation
Properly segregate all materials contaminated with Leu-AMC. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's EHS department.[5]
Leu-AMC waste includes:
-
Unused or expired solid reagent.
-
Contaminated consumables: weighing papers, pipette tips, microfuge tubes, and gloves.
-
Solutions containing Leu-AMC.
-
Solvent rinsate used to decontaminate glassware (e.g., methanol).
-
Aqueous washes from cleaning contaminated equipment.[5]
Step 2: Containerization
-
Solid Waste: Collect all solid waste in a designated, sealable, and clearly labeled hazardous waste container.[5] The container must be compatible with the chemical and kept closed except when adding waste.
-
Liquid Waste: Use a separate, leak-proof, and clearly labeled hazardous waste container for all solutions and rinsates.[5]
Step 3: Labeling
Proper labeling is critical for safety and compliance. Affix a hazardous waste label to your container with the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and its CAS Number: 62480-44-8 .[1]
-
The accumulation start date (the date the first piece of waste is added).
-
The primary hazards: "Irritant" , and "Environmental Hazard" as a precaution for coumarin-based compounds.[5][6]
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be secure, well-ventilated, and situated away from incompatible materials, such as strong oxidizing agents.[2]
Step 5: Final Disposal
The only acceptable final disposal route is through your institution's official chemical waste program.
-
Contact EHS: Arrange for pickup by contacting your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
-
Incineration: While you will not perform this step, be aware that the ultimate disposal method for this type of organic solid is typically high-temperature incineration in a licensed facility.[7] This process ensures the complete destruction of the compound.
-
CRITICAL "DO NOTS":
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for L-Leucine-AMC HCl.
Managing Spills and Decontamination
In the event of a small spill, take the following actions:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Wear PPE: Use the personal protective equipment outlined in Part 2.
-
Contain and Clean: For solid spills, avoid generating dust.[2] Gently sweep or wipe up the material and place it into your labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste. For glassware, rinse with a suitable solvent (e.g., methanol) and collect the rinsate as hazardous liquid waste.
References
Safeguarding Your Research: A Practical Guide to Handling L-Leucine 7-amido-4-methylcoumarin hydrochloride
An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Application, and Disposal of a Key Fluorogenic Substrate.
L-Leucine 7-amido-4-methylcoumarin hydrochloride is a widely utilized fluorogenic substrate in enzymatic assays, particularly for measuring leucine aminopeptidase activity.[1][2] Its ability to yield a bright blue fluorescent product upon enzymatic cleavage makes it an invaluable tool in diverse research fields.[1] However, ensuring the safety of laboratory personnel and the integrity of experimental results necessitates a comprehensive understanding of its handling requirements. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, grounded in authoritative safety data.
Understanding the Risks: Hazard Identification and Analysis
The first step in safe handling is a thorough understanding of the potential hazards. While some suppliers do not classify this compound as hazardous, others have identified potential risks that warrant caution.[3] According to several safety data sheets (SDS), this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Given this information, a conservative approach to safety is paramount.
Key Hazard Statements:
These potential hazards underscore the importance of minimizing direct contact and airborne exposure. The compound is a powder, which increases the risk of inhalation and contamination of surfaces if not handled properly.[3]
Core Protective Measures: Your Personal Protective Equipment (PPE) Toolkit
A multi-layered approach to PPE is crucial for mitigating the identified risks. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Rationale |
| Primary Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[5][6] |
| Safety glasses with side shields or safety goggles | To protect eyes from dust particles and accidental splashes.[5][6] | |
| Laboratory coat | To protect skin and clothing from contamination.[5][6] | |
| Secondary Protection | N95 respirator or equivalent | Recommended when handling the powder outside of a chemical fume hood or if dust generation is likely, to prevent respiratory irritation.[7] |
| Face shield | Provides an additional layer of protection for the face and eyes, especially when handling larger quantities or during procedures with a higher risk of splashing.[6] |
Always inspect your PPE for any signs of damage before use and ensure a proper fit.
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring experimental consistency. The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
Emergency Preparedness: First Aid and Spill Management
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Management Protocol:
Caption: A step-by-step protocol for managing a small spill.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Responsible Disposal: Protecting the Environment
Proper disposal of this compound and its associated waste is not only a matter of regulatory compliance but also of environmental stewardship.
Disposal Plan:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.
-
Consultation: Always consult your institution's EHS office for specific disposal guidelines.[8] Local, state, and federal regulations for chemical waste disposal must be strictly followed.[8]
-
Inactivation (for solutions): For fluorescent substrates in solution, chemical inactivation may be an option prior to disposal. This often involves treatment with a solution like sodium hypochlorite to degrade the fluorescent dye.[8] However, the compatibility of this method with this compound should be verified with your EHS department.
By adhering to these safety protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. goldbio.com [goldbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. aise.eu [aise.eu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
